6-Methoxy-1H-indazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKVHASRAQCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650588 | |
| Record name | 6-Methoxy-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749223-61-8 | |
| Record name | 6-Methoxy-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-amine (CAS: 749223-61-8)
In the landscape of modern drug discovery, certain molecular frameworks repeatedly emerge as cornerstones of successful therapeutic agents. The indazole core is one such "privileged scaffold," renowned for its versatile biological activity and its presence in numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide focuses on a specific, highly functionalized indazole derivative: This compound . While not an end-drug itself, this compound represents a critical building block, a strategic starting point for the synthesis of complex kinase inhibitors and other targeted therapies.[4][5][6] Its value lies in the precise arrangement of its functional groups—the nucleophilic 5-amino group and the modulating 6-methoxy group—which provide medicinal chemists with the exact tools needed for intricate molecular assembly. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into its chemical identity, characterization, synthetic utility, and safe handling.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound characterized by the fusion of a pyrazole ring and a benzene ring, further substituted with an amine and a methoxy group.
Caption: Chemical Structure of this compound
The key physicochemical properties are summarized below, providing essential data for reaction planning and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 749223-61-8 | [7][8][9] |
| Molecular Formula | C₈H₉N₃O | [7][10][11] |
| Molecular Weight | 163.18 g/mol | [7][10] |
| IUPAC Name | This compound | [9][12] |
| Canonical SMILES | COC1=CC2=C(C=NN2)C=C1N | [12] |
| InChI Key | GHEKVHASRAQCNU-UHFFFAOYSA-N | [12] |
| Density (Predicted) | 1.344 g/cm³ | [7] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [7] |
Spectroscopic Characterization: A Predictive Analysis
Definitive structural confirmation is paramount. While publicly available, dedicated spectra for this specific intermediate are scarce, we can predict the expected spectroscopic profile based on its functional groups and the extensive literature on analogous structures.[13][14][15][16]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the aromatic system and the electronic effects of the amine and methoxy substituents.[16]
-
Indazole N-H: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the N-H proton. Its broadness and position can be concentration-dependent.
-
Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons at the C4 and C7 positions.
-
Amine (NH₂): A broad singlet in the range of 3.5-5.0 ppm. The addition of D₂O would cause this signal to disappear due to proton-deuterium exchange, a key confirmatory test.[16]
-
Methoxy (OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to three protons.[17]
¹³C NMR Spectroscopy
The carbon spectrum will reveal eight distinct signals for each carbon atom in the molecule.
-
Aromatic Carbons: Signals will appear in the range of 90-150 ppm. The carbons directly attached to the nitrogen (C7a, C3a) and oxygen (C6) will be significantly affected.
-
Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[16]
-
N-H Stretching: Primary amines (NH₂) typically show two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). A broader absorption from the indazole N-H is also expected in this region.[16]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methoxy group will be just below 3000 cm⁻¹.
-
N-H Bending: A scissoring vibration for the primary amine is expected around 1550-1650 cm⁻¹.[16]
-
C-O Stretching: A strong, characteristic absorption for the aryl ether linkage will be present in the 1200-1275 cm⁻¹ region.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at an m/z ratio of approximately 163.07, corresponding to the molecular formula C₈H₉N₃O.[11] The "Nitrogen Rule" applies here; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[16]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. 749223-61-8 | CAS DataBase [chemicalbook.com]
- 8. This compound | 749223-61-8 [sigmaaldrich.com]
- 9. pschemicals.com [pschemicals.com]
- 10. This compound - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 11. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. rsc.org [rsc.org]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lehigh.edu [lehigh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-amine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-methoxy-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles and available data.
Chemical Identity and Molecular Characteristics
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with indole and have garnered significant attention in drug discovery.[1] The core structure consists of a benzene ring fused to a pyrazole ring.
Molecular Structure
The structural formula of this compound is C₈H₉N₃O.[2][3][4] The molecule features a methoxy group (-OCH₃) at position 6 and an amine group (-NH₂) at position 5 of the indazole ring.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 749223-61-8 | [4][5] |
| Molecular Formula | C₈H₉N₃O | [2][3][4] |
| Molecular Weight | 163.18 g/mol | [4][5] |
| Canonical SMILES | COC1=CC2=C(C=NN2)C=C1N | [6] |
| InChI | InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | [6] |
| InChI Key | GHEKVHASRAQCNU-UHFFFAOYSA-N | [6] |
| Monoisotopic Mass | 163.07455 Da | [2] |
Spectroscopic Characterization
While a complete, publicly available set of spectroscopic data for this compound is limited, some data can be inferred from patent literature and analysis of analogous compounds.
¹H NMR Spectroscopy
A patent for substituted indazol-pyrrolopyrimidines provides partial ¹H NMR data for a reaction product derived from this compound. The spectrum of the final compound shows a singlet at 3.82 ppm corresponding to the three protons of the methoxy group.[7] Based on the structure and data from related indazole derivatives, a predicted ¹H NMR spectrum in DMSO-d₆ would likely show distinct signals for the aromatic protons, the amine protons, the indazole NH proton, and the methoxy protons.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not published. However, the expected characteristic absorption bands would include:
-
N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.
-
C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
N-H bending: A band in the 1650-1580 cm⁻¹ region is characteristic of a primary amine.
-
C=C stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
-
C-O stretching: The aryl ether linkage would likely produce a strong band between 1275-1200 cm⁻¹.
-
C-N stretching: This would be expected in the 1335-1250 cm⁻¹ region for an aromatic amine.
Mass Spectrometry
The predicted monoisotopic mass of this compound is 163.07455 Da.[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 163.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methods for indazole synthesis.
Proposed Synthetic Pathway
A common approach to constructing the indazole ring system involves the cyclization of appropriately substituted anilines.[1] A potential pathway to this compound could start from a substituted 2-methylaniline derivative.
Caption: Proposed generalized synthetic workflow for this compound.
Step 1: Indazole Ring Formation: A plausible starting material would be a 2-methylaniline bearing appropriate substituents that can be converted to the final methoxy and amino groups. A common method involves diazotization of a substituted 2-alkylaniline followed by intramolecular cyclization.[1] For instance, a suitably substituted 2-methyl-4-methoxyaniline could be a precursor.
Step 2: Functional Group Interconversion: If the synthesis proceeds through a nitro-intermediate, a subsequent reduction step would be necessary to form the amine group. A common method for the reduction of a nitro group on an indazole ring is the use of stannous chloride (SnCl₂) in a suitable solvent like ethanol.
Experimental Protocol (Generalized)
The following is a generalized protocol for the reduction of a nitroindazole to an aminoindazole, which would be the final step in the proposed synthesis. This protocol is based on established procedures for similar compounds and would require optimization for this specific substrate.
-
Reaction Setup: Suspend the nitro-precursor of this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an aqueous solution of sodium bicarbonate or a similar base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Substituted indazoles are key components in several FDA-approved drugs, particularly in oncology. For example, axitinib and pazopanib are tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. The structural similarity of this compound to these biologically active molecules suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The presence of the amine and methoxy groups provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds for screening against various disease targets. The use of this compound in the synthesis of substituted indazol-pyrrolopyrimidines for the treatment of hyperproliferative diseases highlights its relevance in the development of new anti-cancer agents.[7]
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and development. While comprehensive experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural features and the known biological importance of the indazole scaffold make it a compelling target for further investigation. The information and proposed synthetic strategies outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 749223-61-8 | CAS DataBase [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. CA2885783A1 - Substituted indazol-pyrrolopyrimidines useful in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indazol-5-amine
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its ability to act as a bioisostere for indole.[1][2] Its derivatives have shown a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] 6-Methoxy-1H-indazol-5-amine (CAS 749223-61-8) is a key building block in this class, combining the indazole core with electron-donating methoxy and amine substituents that are crucial for modulating molecular interactions and physicochemical properties.[5][6][7]
For researchers and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable prerequisite for advancing any research program. Failure to do so can lead to erroneous biological data and wasted resources. This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this compound. We will move beyond a simple recitation of data, instead focusing on the causal reasoning behind experimental choices and the integrated interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural arrangement of the aromatic rings and substituents dictates the expected spectroscopic signatures.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 749223-61-8 | [5][6] |
| Molecular Formula | C₈H₉N₃O | [8] |
| Molecular Weight | 163.18 g/mol | [6] |
| Monoisotopic Mass | 163.07455 Da | [8] |
| Predicted XlogP | 0.8 |[8] |
Spectroscopic Analysis Protocols & Data Interpretation
The following sections detail the expected outcomes and interpretative logic for the core analytical techniques used in small molecule characterization. The provided protocols are robust starting points, adaptable to specific laboratory instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.
Expertise in Action: Solvent Choice The choice of solvent is the first critical decision. While CDCl₃ is common, its ability to exchange with N-H protons can lead to signal broadening or disappearance. DMSO-d₆ is the preferred solvent here. Its high polarity ensures sample solubility, and its non-protic nature allows for the clear observation of the exchangeable N-H protons on both the indazole ring and the amine substituent, which are crucial diagnostic signals.
The ¹H NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons. Based on the structure and data from closely related analogs, we can predict the following signals.[9][10]
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| N1-H (Indazole) | ~12.5 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton of the indazole ring. Position is concentration-dependent. |
| C3-H | ~7.9 - 8.1 | Singlet (s) | N/A | Isolated proton on the pyrazole ring of the indazole system. |
| C7-H | ~7.3 - 7.5 | Singlet (s) | N/A | Aromatic proton adjacent to the fused ring junction. No ortho or meta neighbors. |
| C4-H | ~6.8 - 7.0 | Singlet (s) | N/A | Aromatic proton adjacent to the amine group. No ortho or meta neighbors. |
| N5-H₂ (Amine) | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | Exchangeable protons of the primary amine. Signal integrates to 2H. |
| O6-CH₃ (Methoxy) | ~3.8 - 3.9 | Singlet (s) | N/A | Shielded methyl protons of the methoxy group. Integrates to 3H. |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the 8 carbons in the structure, we expect to see 8 distinct signals. The chemical shifts are highly dependent on the electronic environment (hybridization and substituent effects).[11][12]
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C6 | ~148 - 152 | Aromatic carbon bonded to the highly electronegative oxygen of the methoxy group. |
| C5 | ~135 - 139 | Aromatic carbon bonded to the nitrogen of the amine group. |
| C3a | ~139 - 142 | Quaternary carbon at the pyrazole-benzene ring fusion. |
| C7a | ~121 - 124 | Quaternary carbon at the pyrazole-benzene ring fusion. |
| C3 | ~132 - 135 | Carbon in the pyrazole ring, deshielded by adjacent nitrogens. |
| C7 | ~113 - 116 | Aromatic CH carbon. |
| C4 | ~95 - 100 | Aromatic CH carbon, significantly shielded by two electron-donating groups (amine and methoxy). |
| O6-CH₃ | ~55 - 57 | Methoxy carbon, a typical value for an aromatic methoxy group.[12] |
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting points.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a longer relaxation delay (5 seconds) may be necessary for observing quaternary carbons.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound and providing evidence of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 164.08183 |
| [M+Na]⁺ | 186.06377 |
| [M+K]⁺ | 202.03771 |
| [M-H]⁻ | 162.06727 |
Source: PubChemLite[8]
Trustworthiness through Self-Validation: The observation of the [M+H]⁺ peak at m/z 164.08183 in high-resolution mass spectrometry (HRMS) provides a measured mass that should match the calculated exact mass to within 5 ppm. This high degree of accuracy provides strong, self-validating evidence for the elemental formula C₈H₉N₃O.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode to detect [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Mass Analysis: Scan a mass range that brackets the expected molecular ion (e.g., m/z 100-300).
-
Data Analysis: Identify the base peak and determine its m/z value. Compare this to the predicted m/z for the protonated molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by specific vibrational frequencies corresponding to its amine, methoxy, and aromatic indazole functionalities.[13][14][15]
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Medium | Primary Amine (two sharp bands) & Indazole N-H |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Medium-Weak | Methoxy (CH₃) |
| 1650 - 1580 | N-H Bend | Medium | Primary Amine |
| 1620 - 1450 | C=C Stretch | Strong-Medium | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine |
| 1275 - 1200 | C-O Stretch | Strong | Aryl Ether (Asymmetric) |
| 1075 - 1020 | C-O Stretch | Strong | Aryl Ether (Symmetric) |
Interpretative Insight: A key diagnostic feature will be the presence of two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, which is the hallmark of a primary amine's asymmetric and symmetric N-H stretches.[15][16] This, combined with the strong C-O stretches of the aryl ether, provides immediate confirmation of the key substituents.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The authoritative workflow below ensures a comprehensive and validated characterization.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 749223-61-8|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 6. This compound - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound|CAS 749223-61-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. youtube.com [youtube.com]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions has propelled its use in a multitude of drug discovery programs.[1] This guide provides a comprehensive technical overview for the practicing scientist, covering the strategic synthesis of the indazole core, key methodologies for its functionalization, and its profound impact on various therapeutic areas, most notably in the domain of protein kinase inhibition. We will delve into the causality behind experimental choices, present actionable protocols, and contextualize the scaffold's importance through examples of clinically successful drugs.
The Indazole Nucleus: A Profile of a Privileged Scaffold
Indazole (or benzpyrazole) is an aromatic heterocyclic compound existing in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] This structural feature is fundamental to its role in medicinal chemistry.
Why is it "Privileged"?
The term "privileged" denotes a molecular framework that can provide ligands for diverse biological targets. The indazole scaffold's privileged status stems from several key attributes:
-
Bioisosteric Versatility: Indazole is an excellent bioisostere for native structures like purines, indoles, and catechols.[4][5] This allows it to mimic the interactions of these crucial biological motifs. For instance, its ability to act as a surrogate for the purine ring of ATP is a cornerstone of its success in kinase inhibition.[1]
-
Hydrogen Bonding: The scaffold possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form critical, direction-specific interactions with protein active sites, such as the hinge region of kinases.
-
Structural Rigidity and Vectorial Display: The fused ring system is conformationally restricted, which reduces the entropic penalty upon binding to a target. This rigidity provides a stable platform to project substituents into specific vectors in 3D space, allowing for precise optimization of target engagement.
Synthetic Strategies: Building the Indazole Core
Accessing the indazole core is the first critical step in any discovery campaign. The choice of synthetic route is dictated by factors such as the desired substitution pattern (regioselectivity), functional group tolerance of the starting materials, and scalability.
Classical Approaches:
Traditional methods often involve the cyclization of ortho-substituted benzene derivatives. A prominent example is the Davis-Beirut reaction , which converts o-aminobenzaldehydes or o-aminoketones into oximes, followed by cyclization.[6] While effective for certain substrates, these methods can sometimes suffer from limitations like harsh reaction conditions or a lack of broad functional group tolerance.[6]
Modern Transition-Metal Catalyzed Methods:
Contemporary organic synthesis provides more versatile and efficient routes, often leveraging transition metals like copper (Cu) or palladium (Pd).
-
For 1H-Indazoles: A powerful strategy involves the intramolecular C-H amination of arylhydrazones.[7] For example, using an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) allows for a metal-free cyclization with good functional group compatibility.[7] Alternatively, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones offers another robust route.[7]
-
For 2H-Indazoles: These are often accessed through different precursors. Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with α-keto aldehydes is an efficient method to generate 3-acylated-2H-indazoles.[7] This highlights the power of modern catalysis to control regioselectivity, directly yielding the less common but pharmacologically important 2H-tautomer.
Functionalization: The Medicinal Chemist's Toolkit
Once the core is synthesized, it must be decorated with functional groups to modulate its physicochemical properties and optimize biological activity. The indazole scaffold offers several "hotspots" for functionalization.
// Positioning nodes around the indazole image n1 [pos="1.5,1.5!"]; c3 [pos="3.5,0!"]; c5 [pos="1.5,-2!"]; c7 [pos="-1.5,-1!"]; indazole [pos="1,0!"];
// Drawing edges from labels to approximate positions on the image edge [color="#202124", penwidth=1.5, dir=back]; n1 -> indazole [tailport=w, headport=n]; c3 -> indazole [tailport=w, headport=e]; c5 -> indazole [tailport=n, headport=s]; c7 -> indazole [tailport=e, headport=w]; } caption { label="Fig 3: Key functionalization hotspots on the 1H-indazole scaffold."; fontsize=12; fontcolor="#5F6368"; } }
Key Functionalization Reactions:
-
N-Alkylation/Arylation: Substitution at the N1 or N2 positions is crucial for blocking the hydrogen bond donor capability, modulating solubility, and orienting other substituents. Regioselective control is a key challenge, often dictated by the steric and electronic nature of the reactants and reaction conditions.
-
C-H Functionalization: This modern strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[8][9] It is particularly valuable for late-stage functionalization, where complex molecules can be modified in the final steps of a synthesis.[8]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorses in medicinal chemistry. They are indispensable for attaching aryl, heteroaryl, amine, and alkyne groups to a halogenated indazole precursor (e.g., bromo- or iodo-indazole).
Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling a boronic acid to a bromo-indazole, a cornerstone reaction for building molecular complexity.
Objective: To synthesize 3-phenyl-1H-indazole from 3-bromo-1H-indazole.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures the complete consumption of the limiting bromo-indazole.
-
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous co-solvent often accelerates the reaction and helps dissolve the inorganic base. Degassing removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenyl-1H-indazole.
Pharmacological Landscape: Indazole in Action
The indazole scaffold is present in compounds targeting a vast array of diseases, including cancer, inflammation, pain, and infectious diseases.[6][10]
Dominance in Kinase Inhibition
The most significant impact of the indazole scaffold has been in the development of protein kinase inhibitors for cancer therapy.[11][12] Kinases are enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[1]
Mechanism of Action:
The indazole nucleus serves as an effective mimic of the adenine portion of ATP, enabling it to bind to the ATP-binding site of kinases. The N1-H and N2 atoms are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP. This bidentate interaction is a powerful anchor for indazole-based inhibitors.
Derivatives like the 7-methyl-indazole are particularly effective, where the methyl group is designed to occupy a specific hydrophobic pocket near the hinge, enhancing both potency and selectivity.[1]
Indazole-Based Drugs: From Bench to Bedside
The versatility of the indazole scaffold is best illustrated by the number of FDA-approved drugs that feature it as their core. These drugs have made a significant impact on patient care.[6]
| Drug Name | Brand Name | Primary Target(s) | Therapeutic Indication(s) |
| Pazopanib | Votrient® | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[3] |
| Axitinib | Inlyta® | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma[6][13] |
| Niraparib | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer[3] |
| Entrectinib | Rozlytrek® | TRK A/B/C, ROS1, ALK | ROS1+ NSCLC, NTRK Fusion+ Solid Tumors[3][13] |
| Granisetron | Kytril® | 5-HT3 Receptor | Chemotherapy-induced Nausea and Vomiting[6][13] |
| Benzydamine | Tantum Verde® | Anti-inflammatory | Pain and Inflammation (mouth, throat)[3] |
Table 1: Selected FDA-approved drugs containing the indazole scaffold.
Conclusion and Future Outlook
The indazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its unique structural and electronic properties have made it an indispensable tool for medicinal chemists, particularly in the rational design of kinase inhibitors. The continued exploration of novel synthetic and functionalization methodologies, including advanced C-H activation and photoredox catalysis, will undoubtedly expand the chemical space accessible to researchers.[8] As our understanding of complex diseases deepens, the indazole scaffold is poised to remain a central element in the development of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 5. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Indazole Derivatives [bldpharm.com]
Unlocking the Therapeutic Potential of 6-Methoxy-1H-indazol-5-amine: A Technical Guide to Target Identification and Validation
Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif is found in a multitude of biologically active molecules and several FDA-approved drugs, including the antiemetic agent Granisetron and the chemotherapy drug Niraparib. The versatility of the indazole core allows for diverse chemical modifications, leading to compounds with a wide array of therapeutic applications, from anticancer and anti-inflammatory to neurological and antimicrobial agents.[1][2][3][4][5] This guide focuses on a specific, yet promising, member of this family: 6-Methoxy-1H-indazol-5-amine. While direct biological data on this particular molecule is nascent, the extensive research on structurally related indazole derivatives provides a strong foundation for predicting and validating its potential therapeutic targets. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to uncovering the therapeutic utility of this compound.
Section 1: The Primary Hypotheses - Kinase Inhibition and Serotonergic Modulation
Based on a comprehensive analysis of the indazole literature, two primary and compelling hypotheses emerge for the therapeutic action of this compound:
-
Inhibition of Protein Kinases: The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][6] Numerous indazole derivatives have demonstrated potent inhibition of both tyrosine kinases and serine/threonine kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1][2][6]
-
Modulation of Serotonin Receptors: Indazole-based compounds have been successfully developed as modulators of serotonin (5-HT) receptors.[7][8][9] These receptors are integral to a vast range of physiological and pathological processes, particularly in the central nervous system.
This guide will delve into these two potential target classes, providing the scientific rationale and detailed experimental workflows for their investigation.
Section 2: Potential Therapeutic Target Class I - Protein Kinases in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer, making them prime targets for therapeutic intervention.[1] The indazole core has been instrumental in the development of numerous kinase inhibitors, including approved anticancer drugs like Axitinib and Pazopanib.[1] The substitutions on the indazole ring of this compound, specifically the 6-methoxy and 5-amine groups, can be rationally designed to interact with the ATP-binding pocket of various kinases.
Predicted Kinase Targets
Based on the activity of similar indazole derivatives, the following kinase families are proposed as high-priority targets for this compound:
-
Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is implicated in various cancers.[10] Indazole derivatives have been identified as potent FGFR1 inhibitors.[10][11]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Indazole-based compounds are known to inhibit VEGFR-2.[1]
-
Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many tumors.[1][12] Novel indazole derivatives have been designed as potent Aurora kinase inhibitors.[1][12]
-
Bcr-Abl: This fusion protein tyrosine kinase is the causative agent of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have shown potent inhibitory activity against Bcr-Abl.
Experimental Workflow for Kinase Target Validation
A multi-step approach is essential to validate whether this compound inhibits a specific kinase and to characterize its mechanism of action.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of novel indazole derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties make it an ideal pharmacophore for targeting a wide array of biological targets, most notably protein kinases.[2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel indazole derivatives, intended for researchers, chemists, and drug development professionals. We will dissect key synthetic strategies, explaining the mechanistic rationale behind methodological choices, provide detailed experimental protocols, and examine the critical structure-activity relationships (SAR) that drive the design of potent and selective inhibitors.
The Indazole Core: A Foundation for Therapeutic Innovation
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug design.[3][4] While rare in nature, synthetic indazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] The scaffold's prominence is highlighted by several FDA-approved drugs, such as Pazopanib and Axitinib, which are multi-targeted kinase inhibitors used in oncology.[2][6]
The therapeutic versatility of the indazole ring stems from its ability to act as a bioisostere of indole and to engage in crucial hydrogen bonding interactions with protein targets, particularly in the hinge region of kinase ATP-binding sites.[1] The system exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[7] The strategic synthesis and functionalization of these tautomers are central to the development of novel therapeutics.
Strategic Synthesis of the Indazole Nucleus
The construction of the indazole core can be broadly categorized by the final bond formation step: cyclization via C-N bond formation or N-N bond formation. Modern advancements, particularly in transition-metal catalysis, have significantly expanded the chemist's toolbox for accessing diverse and complex derivatives.[8]
N-N Bond Formation: The Davis-Beirut Reaction
A powerful and operationally simple strategy for synthesizing 2H-indazoles is the Davis-Beirut reaction.[9] This reaction is appealing because it utilizes inexpensive starting materials and avoids the use of toxic heavy metals.[9] It proceeds via an N,N-bond forming heterocyclization under either acidic or basic conditions.[9][10]
Mechanistic Causality: The choice between acid or base catalysis depends on the desired substrate and reaction efficiency. In the base-catalyzed pathway, a strong base like NaOH or KOH deprotonates the α-carbon of an N-substituted 2-nitrobenzylamine, generating a carbanion. This nucleophilic carbanion then attacks the internal nitro group, initiating a cyclization and dehydration cascade to yield the 2H-indazole product.[9] This method is robust and has been leveraged to create a wide variety of 2H-indazole derivatives.[11]
Caption: Key mechanistic steps of the base-catalyzed Davis-Beirut reaction.
C-N Bond Formation & Palladium-Catalyzed Approaches
Classical methods often involve the cyclization of precursors like o-haloaryl N-sulfonylhydrazones.[7] However, the advent of palladium-catalyzed cross-coupling has revolutionized indazole synthesis, enabling the construction of complex N-aryl derivatives with high efficiency and regioselectivity.[12][13]
Expert Insight: Palladium-catalyzed C-H activation/intramolecular amination represents a significant leap in synthetic efficiency.[12] This approach avoids the pre-functionalization of starting materials (i.e., installing a halide), adhering to the principles of atom economy. The reaction typically involves a Pd(II) catalyst which coordinates to a nitrogen atom of a hydrazone derivative, followed by activation of a nearby aryl C-H bond to form a six-membered palladacycle. Reductive elimination then forges the final N-C bond to yield the indazole ring, regenerating a Pd(0) species that is reoxidized to complete the catalytic cycle.[12] This methodology is highly valued for its tolerance of various functional groups, which is critical in multi-step drug synthesis.[12]
Caption: Overview of major synthetic routes to the indazole scaffold.
Key Experimental Protocols
To ensure reproducibility and robustness, the following protocols are detailed. They represent self-validating systems proven effective in the field.
Protocol 1: Palladium-Catalyzed Synthesis of 3-Arylindazoles via C-H Activation
(Based on the methodology described by Daugulis and others)[12]
This protocol describes the intramolecular cyclization of an aryl hydrazone to form a 3-aryl-1H-indazole.
-
Materials: Aryl ketone N-arylhydrazone (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (2.0 mmol), AgOCOCF₃ (2.0 mmol), Dichloroethane (DCE, 5 mL).
-
Step 1: Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl ketone N-arylhydrazone, Pd(OAc)₂, Cu(OAc)₂, and AgOCOCF₃.
-
Step 2: Solvent Addition: Add anhydrous DCE (5 mL) via syringe.
-
Step 3: Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Rationale: The elevated temperature is necessary to facilitate the C-H activation and catalytic turnover. Cu(OAc)₂ and AgOCOCF₃ act as oxidants to regenerate the active Pd(II) catalyst.
-
Step 4: Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Step 5: Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 6: Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-arylindazole product.
Protocol 2: Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles
(Adapted from methodologies for key kinase inhibitor intermediates)[14][15]
3-Aminoindazoles are crucial building blocks for many potent kinase inhibitors, including entrectinib.[7]
-
Materials: 2-Fluorobenzonitrile derivative (1.0 mmol), Hydrazine hydrate (5.0 mmol, 5 eq.), n-Butanol (5 mL).
-
Step 1: Reaction Setup: In a sealable pressure vessel, combine the 2-fluorobenzonitrile derivative and n-butanol.
-
Step 2: Reagent Addition: Add hydrazine hydrate to the mixture. Causality: A large excess of hydrazine is used to drive the reaction to completion and act as both the nucleophile and a scavenger for the HF byproduct.
-
Step 3: Reaction Execution: Seal the vessel tightly and heat the mixture to 120-140 °C for 16-24 hours. The reaction must be monitored by TLC or LC-MS for the consumption of starting material. Note: This reaction involves a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization.
-
Step 4: Workup: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, add water (10 mL) to precipitate the product.
-
Step 5: Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol or isopropanol to remove impurities. The product can be further purified by recrystallization if necessary.
Indazole Derivatives as Potent Kinase Inhibitors
The indazole scaffold is exceptionally effective as a "hinge-binder" in protein kinases, a family of enzymes frequently dysregulated in cancer.[2][5] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the natural ATP substrate. This anchoring allows substituents on the indazole core to project into other key pockets of the active site, enabling the modulation of potency and selectivity.[2][16]
Caption: Logical model for indazole binding in a kinase active site.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indazole core has led to the development of highly potent and selective kinase inhibitors. The following table summarizes key SAR trends for different kinase targets.
| Target Kinase | Indazole Position | Substituent Type & Rationale | Example Compound | IC₅₀ (nM) | Reference |
| VEGFR-2 | C3 | Pyrimidine ring | Pazopanib | 30 | [2] |
| N1 | Small hydrophobic groups (e.g., methyl) | - | Varies | [2] | |
| FGFR1 | C3 | 3-Isopropoxyphenyl | Compound 14c | 9.8 | [2] |
| C6 | Fluorine substitution | Compound 27a | < 4.1 | [2] | |
| Aurora A/B | C3 | Amino group for H-bonding | Compound 123 | 26 (A), 15 (B) | [7] |
| N1 | Sulfonylphenyl groups to target specific residues | - | Varies | [16] | |
| ALK | C3 | 3-Amino group as a key anchor | Entrectinib (127) | 12 | [7] |
| C5 | Large, complex ether linkages for potency | Entrectinib (127) | 12 | [7] |
Analysis of SAR Data:
-
Position C3: This is a critical vector for targeting the hydrophobic regions of the kinase active site. As seen with FGFR1 inhibitors, increasing the size of hydrophobic groups (methyl to ethyl to isopropyl) at this position can enhance potency.[2]
-
Position N1/N2: Substitution at the nitrogen atoms is a key strategy for modulating selectivity and physicochemical properties. For Aurora kinases, specific substitutions can confer selectivity between the highly similar A and B isoforms by exploiting subtle differences in the binding pocket.[7][16]
-
Benzene Ring (C4-C7): Functionalization of the benzene portion of the scaffold is often used to improve properties like solubility, metabolic stability, and cell permeability, or to gain additional interactions. For instance, fluorine substitution at C6 was shown to improve both enzymatic and cellular potency in a series of FGFR inhibitors.[2]
Conclusion and Future Perspectives
The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The synthetic methodologies have evolved from classical cyclizations to highly sophisticated and efficient transition-metal-catalyzed reactions, enabling the creation of vast and diverse chemical libraries. The deep understanding of indazole SAR, particularly in the context of kinase inhibition, allows for rational, structure-based design of next-generation drugs with improved potency, selectivity, and resistance profiles.[17][18]
Future efforts will likely focus on developing even more atom-economical and environmentally benign synthetic routes, exploring novel functionalizations of the indazole core, and applying this privileged scaffold to an even broader range of biological targets beyond kinases, such as GPCRs and epigenetic targets.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Indazole synthesis [organic-chemistry.org]
- 15. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Structure-Activity Relationships of 6-Methoxy-Indazole Analogs as PARP Inhibitors
Abstract
The 6-methoxy-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably as the core of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the critical roles of substituents at various positions on the indazole ring, explore the underlying mechanisms of action, and detail the experimental workflows necessary for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the design of next-generation therapeutics.
Introduction: The Privileged 6-Methoxy-Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles, are cornerstones in drug discovery due to their structural rigidity and capacity for critical hydrogen bonding interactions.[1] Their unique chemical properties make them versatile scaffolds for a wide range of biological targets, including protein kinases and DNA repair enzymes.[2][3] The 6-methoxy-indazole moiety, in particular, has proven to be a highly valuable core, famously exemplified by the FDA-approved PARP inhibitor, Niraparib.[4][5]
The methoxy group at the 6-position is not merely a passive substituent; it plays a crucial role in ligand-target binding, often by forming key interactions within the active site and influencing the molecule's overall physicochemical properties.[6] This guide will focus specifically on the SAR of 6-methoxy-indazole analogs developed as inhibitors of PARP-1 and PARP-2, enzymes critical to the DNA damage response (DDR).[5][7]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors (PARPi) function by competing with the native substrate, NAD+, at the enzyme's catalytic site.[8] This inhibition disrupts the repair of DNA single-strand breaks (SSBs). In normal cells, this damage can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in HR genes (like BRCA1/2), the accumulation of unrepaired SSBs during DNA replication leads to double-strand breaks (DSBs) and, ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARPi therapy.[8][9] A critical aspect of their mechanism is "PARP trapping," where the inhibitor prevents the dissociation of PARP from the DNA, creating a cytotoxic lesion that further enhances its anti-tumor effect.[9]
Caption: Mechanism of synthetic lethality with 6-methoxy-indazole PARP inhibitors.
Core Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 6-methoxy-indazole analogs are highly dependent on the nature and position of various substituents. The core scaffold can be systematically explored at several key positions to optimize target engagement and pharmacokinetic properties.
The Indazole Core and the Role of the 6-Methoxy Group
The indazole ring itself serves as the foundational scaffold, mimicking the nicotinamide portion of NAD+ to bind within the PARP active site.[7] X-ray crystallography studies reveal that the indazole nitrogen atoms form critical hydrogen bonds with backbone residues like Gly863 in PARP1.[7]
The 6-methoxy group is a key feature. While it can be considered a hybrid of a hydroxyl and a methyl group, its effects are unique.[6] It often contributes to binding by:
-
Direct H-Bonding: In some targets, the oxygen can act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket.
-
Modulating Electronics: It influences the electron density of the aromatic system, which can affect binding affinity and physicochemical properties like solubility and metabolic stability.
Substitutions at the N-1 Position
The N-1 position is a primary vector for introducing diversity and tuning properties. Large, aromatic, or heterocyclic groups are generally well-tolerated and can be used to access additional binding pockets.
-
Benzyl Groups: Simple benzyl groups are a common starting point. Substitutions on the benzyl ring itself can significantly impact potency. Meta-substituted benzyl groups are often preferred.[10]
-
Heterocyclic Rings: Introduction of rings like pyridine or piperidine can enhance solubility and provide additional interaction points. For example, in Niraparib, the phenyl-piperidine moiety at N-2 (note: Niraparib is a 2H-indazole) is crucial for its high potency.[4]
Substitutions at the C-3 Position
The C-3 position is another critical site for modification. Small, hydrogen-bond accepting groups are often favored.
-
Carboxamides: A carboxamide group at or attached to C-3 is a common feature of many potent PARP inhibitors.[11] This group often forms a key hydrogen bond with Ser904 in the PARP1 active site.[7] The specific nature of the amide (primary, secondary, or incorporated into a ring) can fine-tune potency and cell permeability.
Modifications on the Benzenoid Ring (C4, C5, C7)
While the 6-methoxy group is a defining feature, substitutions at other positions on the benzene portion of the indazole ring can modulate activity.
-
C4-Position: Methoxy or hydroxyl groups at the C4 position have been shown to be potent in some indazole series targeting other receptors, suggesting this position is sensitive to polar substituents.[10] For PARP inhibitors, bulky groups at C4 can lead to steric clashes.
-
C5 and C7-Positions: These positions are generally less tolerant of large substituents. Small groups like methyl or fluorine may be tolerated, but larger additions often lead to a decrease in activity.[10]
SAR Data Summary
The following table summarizes the general SAR trends for 6-methoxy-indazole analogs as PARP inhibitors, based on publicly available data and medicinal chemistry principles.
| Position | Substituent Type | General Effect on PARP Inhibition | Rationale / Key Interaction |
| 6 | Methoxy | Favorable (Core) | Anchors ligand in a hydrophobic/polar pocket; enhances binding affinity.[6] |
| N-1/N-2 | Substituted Benzyl / Phenyl-heterocycle | Favorable | Accesses additional binding pockets; tunes solubility and PK properties.[10] |
| C-3 | Carboxamide or bioisostere | Highly Favorable | Forms critical hydrogen bond with Serine residue in the active site.[7] |
| C-4 | Small, polar groups (e.g., -OH) | Tolerated / Favorable | Can form additional hydrogen bonds if sterically permitted.[10] |
| C-5 | Small, non-polar groups (e.g., -CH3) | Generally Tolerated | Limited space; bulky groups often decrease potency.[10] |
| C-7 | Small, non-polar groups (e.g., -F) | Generally Tolerated | Limited space; bulky groups often decrease potency.[10] |
Experimental Protocols & Methodologies
Synthesizing and evaluating novel analogs requires robust and reproducible experimental workflows. The following sections detail standard methodologies.
General Synthetic Workflow
The synthesis of substituted 6-methoxy-indazoles typically begins with a commercially available substituted aniline. A common strategy involves cyclization to form the indazole core, followed by functionalization at the N-1 and C-3 positions.
Caption: General synthetic workflow for 6-methoxy-indazole analogs.
Step-by-Step Protocol: Synthesis of a Generic N-1 Substituted 6-Methoxy-Indazole
-
Indazole Formation: Start with 2-amino-4-methoxy-toluene. React with sodium nitrite in an acidic medium (e.g., HCl) at 0°C to form the diazonium salt. Induce intramolecular cyclization, often by gentle heating, to yield 6-methoxy-1H-indazole.[12]
-
N-1 Alkylation: Dissolve the 6-methoxy-1H-indazole in a suitable solvent like DMF or ACN. Add a base (e.g., K₂CO₃ or NaH) followed by the desired alkylating agent (e.g., benzyl bromide). Heat the reaction to drive it to completion. This step often yields a mixture of N-1 and N-2 isomers which must be separated chromatographically.[13]
-
C-3 Functionalization: The C-3 position can be functionalized through various means. For example, direct halogenation using NBS or NIS can install a handle for subsequent cross-coupling reactions.
-
Cross-Coupling: Perform a Suzuki or Stille coupling reaction between the 3-halo-indazole intermediate and a suitable boronic acid or stannane to install the final C-3 substituent. This requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.
-
Purification & Characterization: Purify the final compound using flash column chromatography. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Biological Evaluation: PARP-1 Inhibition Assay
A robust biochemical assay is required to determine the inhibitory potency (IC₅₀) of the synthesized analogs.
Protocol: Homogeneous PARP-1 Inhibition Assay (HTRF)
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute recombinant human PARP-1 enzyme, activated DNA (histones), and biotinylated-NAD+ to their working concentrations in the assay buffer.
-
Compound Preparation: Serially dilute test compounds (analogs) in DMSO, followed by a further dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Reaction Incubation: In a 384-well assay plate, add the PARP-1 enzyme, activated DNA, and the test compound dilutions. Initiate the reaction by adding the biotinylated-NAD+. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents: Streptavidin-Europium cryptate (donor) and an anti-poly(ADP-ribose) antibody coupled to an acceptor fluorophore (e.g., d2). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The 6-methoxy-indazole scaffold is a clinically validated and highly versatile core for the development of potent PARP inhibitors.[4] The structure-activity relationships are well-defined, with the N-1/N-2 and C-3 positions serving as key points for optimization of potency and pharmacokinetic profiles. The 6-methoxy group itself is a critical anchor, highlighting the importance of specific substitutions on the benzenoid ring.[6]
Future research will likely focus on:
-
Improving Selectivity: Designing analogs with improved selectivity for PARP-1 over PARP-2 or other PARP family members.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations.[14]
-
Targeting Novel Biology: Exploring the application of this scaffold to inhibit other therapeutic targets beyond PARP, such as kinases and other ATP-dependent enzymes.[15]
By leveraging the foundational SAR knowledge detailed in this guide, researchers can continue to innovate and develop novel 6-methoxy-indazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Methoxy-1H-indazol-5-amine: A Detailed Technical Guide for Medicinal Chemistry
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 6-Methoxy-1H-indazol-5-amine, a valuable building block for the development of novel therapeutic agents. The synthetic strategy is a two-step process commencing with the regioselective nitration of 6-methoxy-1H-indazole to yield the key intermediate, 6-methoxy-5-nitro-1H-indazole. Subsequent reduction of the nitro group affords the target compound. This guide offers in-depth experimental procedures, explanations of the underlying chemical principles, safety protocols, and data presentation to assist researchers in the fields of medicinal chemistry and drug discovery.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, the indazole nucleus is present in numerous compounds under clinical investigation and in approved drugs. The structural diversity and synthetic tractability of indazoles have led to their incorporation into molecules targeting a wide range of diseases, including cancer, inflammation, and neurological disorders. This compound, in particular, serves as a crucial intermediate for the synthesis of complex molecules where the methoxy and amine groups can be further functionalized to modulate pharmacological properties.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 6-methoxy-1H-indazole. The overall transformation is depicted below:
Caption: Proposed synthetic workflow for this compound.
This strategy leverages a classical electrophilic aromatic substitution (nitration) followed by a standard reduction of the nitro functional group.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-5-nitro-1H-indazole (General Procedure)
The regioselective nitration of 6-methoxy-1H-indazole is a critical step. The electron-donating nature of the methoxy group directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the 5-position is favored.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 6-Methoxy-1H-indazole | ≥98% | Commercially Available |
| Fuming Nitric Acid (HNO₃) | 90% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Sigma-Aldrich |
| Ice | --- | --- |
| Saturated aqueous NaHCO₃ | ACS grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |
Procedure
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 6-methoxy-1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Once the indazole is fully dissolved, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methoxy-5-nitro-1H-indazole.
Step 2: Synthesis of this compound
The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 6-Methoxy-5-nitro-1H-indazole | As synthesized in Step 1 | --- |
| Palladium on Carbon (Pd/C) | 10% | Sigma-Aldrich |
| Methanol (MeOH) | ACS grade | Fisher Scientific |
| Hydrogen Gas (H₂) | High Purity | --- |
| Celite® | --- | Fisher Scientific |
Procedure
-
To a hydrogenation vessel, add 6-methoxy-5-nitro-1H-indazole (1.0 eq) and methanol.
-
Carefully add 10% Palladium on Carbon (0.1 eq by weight).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to afford this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | --- |
| 6-Methoxy-5-nitro-1H-indazole | C₈H₇N₃O₃ | 193.16 | Yellow solid |
| This compound | C₈H₉N₃O | 163.18 | --- |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
An eyewash station and safety shower should be readily accessible.
Specific Hazards:
-
Nitrating agents (Nitric Acid and Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The addition of nitric acid to sulfuric acid is exothermic and should be done slowly and with cooling.
-
Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle the catalyst wet and avoid sources of ignition.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from sparks and open flames.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for use in drug discovery and medicinal chemistry programs. The strategic two-step synthesis, involving a regioselective nitration followed by a robust reduction, offers a clear path to this important molecular scaffold.
Application Note: High-Purity Isolation of 6-Methoxy-1H-indazol-5-amine using Automated Flash Chromatography
Abstract
This application note presents a detailed, robust, and efficient methodology for the purification of 6-Methoxy-1H-indazol-5-amine, a key intermediate in pharmaceutical synthesis. The inherent basicity and polarity of the target compound present unique challenges for traditional silica gel chromatography, often leading to poor peak shape and low recovery. This guide outlines two optimized flash chromatography protocols: a modified normal-phase method on amine-functionalized silica and a reversed-phase method employing high pH conditions. The causality behind each experimental choice is explained, providing researchers with a comprehensive framework for purifying substituted indazoles and other basic polar molecules.
Introduction
This compound is a valuable heterocyclic building block in the development of various therapeutic agents, particularly kinase inhibitors.[1] The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[2] The synthesis of this intermediate often originates from precursors like 6-methoxy-5-nitro-1H-indazole, which, upon reduction, yields the desired amine.[3] Consequently, the crude product mixture typically contains the target amine, unreacted starting material, and other process-related impurities.
The purification of this compound is complicated by its physicochemical properties. The molecule possesses two key functionalities that dictate its chromatographic behavior: the basic indazole ring system and the aromatic amine group. The parent indazole has pKa values of approximately 1.04 (for the indazolium cation) and 13.86 (for deprotonation of the N-H proton).[4] The presence of an amino group at the 5-position further increases the molecule's basicity. This basicity leads to strong, often irreversible, interactions with the acidic silanol groups (pKa ~5) on the surface of standard silica gel, resulting in significant peak tailing, poor resolution, and potential degradation.[5]
This note provides a systematic approach to overcome these challenges, ensuring high purity and recovery of the target compound, a critical requirement for downstream applications in drug development.
Understanding the Separation Challenge
A successful purification strategy begins with a thorough analysis of the target molecule and potential impurities.
Physicochemical Properties of the Analyte
| Property | Value / Characteristic | Rationale for Chromatographic Strategy |
| Structure | See Figure 1 | The heterocyclic aromatic structure with N-H, -NH2, and -OCH3 groups indicates high polarity. |
| Molecular Formula | C₈H₉N₃O[6] | - |
| Molecular Weight | 163.18 g/mol [7] | - |
| Predicted pKa | ~4-5 (aromatic amine); ~1-2 (indazole ring protonation) | The compound is basic and will be protonated at low pH. Standard silica is acidic and will cause strong ionic interactions.[5] |
| Predicted Polarity | High | Requires a relatively polar mobile phase for elution in normal-phase or will elute early in reversed-phase with high aqueous content. |
Profile of Likely Impurities
Based on a common synthetic route involving the reduction of a nitro-precursor, the primary impurity of concern is 6-methoxy-5-nitro-1H-indazole.
| Impurity | Structure | Key Differences from Target |
| 6-methoxy-5-nitro-1H-indazole | Similar to Figure 1, but with -NO₂ instead of -NH₂ | Less Polar: The nitro group is less polar than the amine group. Neutral: The nitro group is not basic and will not interact strongly with acidic silica. |
The goal of the chromatography is to separate the highly polar, basic product from the less polar, neutral nitro-intermediate and any other non-polar synthesis byproducts.
Chromatographic Method Development
The core principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase.[8] For basic compounds like our target, judicious selection of both phases is paramount.
Method Scouting Workflow
A preliminary thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (UPLC/HPLC) screen is essential for efficient method development.[9][10] This initial scouting informs the choice between normal-phase and reversed-phase chromatography.
References
- 1. sorbtech.com [sorbtech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. silicycle.com [silicycle.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. lcms.cz [lcms.cz]
Application Note: NMR Characterization of 6-Methoxy-1H-indazol-5-amine
Abstract and Introduction
6-Methoxy-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its utility in the synthesis of kinase inhibitors and other therapeutic candidates necessitates unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of organic molecules in solution, providing precise information about the atomic framework and electronic environment.[3][4]
This application note provides a comprehensive guide to the characterization of this compound using high-resolution ¹H and ¹³C NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the resulting spectra, correlating each signal to its corresponding nucleus within the molecule. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require a robust methodology for structural confirmation.
Molecular Structure and Physicochemical Properties
The structural integrity of a starting material is paramount for the success of a synthetic campaign. The structure of this compound, with IUPAC numbering for NMR assignment, is shown below.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 749223-61-8[5] |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Solid[5] |
| InChI Key | GHEKVHASRAQCNU-UHFFFAOYSA-N[5] |
Principle of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin quantum number, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The frequency required for this transition is known as the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus.[6]
Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal "downfield" (higher ppm), while electron-donating groups shield it, causing an "upfield" shift (lower ppm).[7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Arises from spin-spin coupling between adjacent, non-equivalent nuclei. The N+1 rule is often used to predict the splitting pattern, where N is the number of neighboring protons.
-
Coupling Constant (J): The distance between peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled nuclei.
Experimental Methodology
A robust and reproducible experimental procedure is crucial for acquiring high-quality NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Materials and Equipment
-
Analyte: this compound (Purity >97%)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: 500 MHz NMR Spectrometer
-
Consumables: 5 mm NMR tubes, Pasteur pipettes, analytical balance
Protocol for Sample Preparation
The choice of solvent is critical. DMSO-d₆ is selected for its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the chemical exchange of N-H protons, allowing for their observation as distinct, albeit often broad, signals.[8][9]
-
Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Using a pipette, add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Cap the vial and vortex thoroughly for 30-60 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).
-
Cap the NMR tube and carefully wipe the exterior before inserting it into the spectrometer.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer and can be adjusted as needed.
Table 2: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 500 MHz | High field provides better signal dispersion. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans | 16 | Sufficient for good signal-to-noise (S/N) for ¹H. |
| Relaxation Delay (d1) | 2.0 s | Allows for adequate relaxation of protons. |
| Acquisition Time | ~4.0 s | Ensures good digital resolution. |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Covers the full range of expected proton signals, including the downfield indazole N-H.[10] |
Table 3: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 125 MHz | Corresponds to the ¹H frequency. |
| Pulse Program | zgpg30 | Proton-decoupled experiment with a 30° pulse. |
| Number of Scans | 1024 | More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C. |
| Relaxation Delay (d1) | 2.0 s | Standard delay for most carbon types. |
| Acquisition Time | ~1.5 s | A balance between resolution and experiment time. |
| Spectral Width | 240 ppm (-10 to 230 ppm)| Encompasses the entire range of organic carbon chemical shifts. |
Results and Spectral Interpretation
Following acquisition and standard data processing (Fourier transform, phasing, baseline correction), the spectra are referenced to the TMS signal at δ 0.00 ppm.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a complete proton inventory of the molecule. The electron-donating nature of the amine (-NH₂) and methoxy (-OCH₃) groups strongly influences the chemical shifts of the aromatic protons, causing them to appear at relatively high fields (upfield).
Table 4: Predicted ¹H NMR Data and Assignments in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.2 | br s | 1H | H1 (N-H) | The acidic proton on the indazole nitrogen is highly deshielded and typically appears far downfield in DMSO-d₆.[10] |
| ~7.65 | s | 1H | H3 | The proton on the pyrazole ring is in a relatively electron-deficient environment, shifting it downfield. |
| ~7.01 | s | 1H | H7 | This proton is ortho to the C7a-N bridge and meta to the methoxy group. |
| ~6.75 | s | 1H | H4 | This proton is ortho to the strongly electron-donating amine group, resulting in significant shielding and an upfield shift. |
| ~4.50 | br s | 2H | H (N-H₂) | Amine protons are exchangeable, resulting in a broad signal. The chemical shift is concentration and temperature dependent.[9] |
| ~3.78 | s | 3H | H (-OCH₃) | Methoxy protons give a characteristic sharp singlet in this region. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Table 5: Predicted ¹³C NMR Data and Assignments in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~148.5 | C6 | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| ~138.2 | C5 | Aromatic carbon bonded to the nitrogen of the amine group. |
| ~135.0 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~131.8 | C3 | Carbon in the pyrazole ring adjacent to two nitrogen atoms. |
| ~122.1 | C3a | Quaternary carbon at the ring fusion, adjacent to the pyrazole nitrogens. |
| ~113.5 | C7 | Aromatic C-H carbon. |
| ~95.4 | C4 | This carbon is strongly shielded (shifted upfield) due to the powerful ortho-electron-donating effect of the amine group. |
| ~56.1 | -OCH₃ | Aliphatic carbon of the methoxy group, appearing in its typical region.[4] |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and comprehensive structural confirmation of this compound. The experimental protocols detailed herein are robust and reliable for routine analysis. The predicted chemical shifts and assignments, based on established principles of NMR and data from related indazole structures, serve as a validated reference for scientists working with this important chemical intermediate.[8][11][12] This application note underscores the indispensable role of NMR in ensuring the identity and purity of materials critical to research and drug development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 749223-61-8 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Methoxy-1H-indazol-5-amine
Introduction
6-Methoxy-1H-indazol-5-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. The indazole scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] As such, the development of robust and sensitive analytical methods for the quantification of indazole derivatives, such as this compound, in biological matrices is of paramount importance in drug discovery and development. This application note provides a comprehensive guide to the mass spectrometry analysis of this compound, including a detailed protocol for its quantification in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for this and structurally related compounds.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃O | [2] |
| Molecular Weight | 163.18 g/mol | [2] |
| Monoisotopic Mass | 163.07456 Da | [2] |
| CAS Number | 749223-61-8 | [2] |
| Predicted [M+H]⁺ (m/z) | 164.08183 | [2] |
Predicted Mass Fragmentation Pathway
Understanding the fragmentation pattern of an analyte is crucial for the development of a selective and sensitive Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry. In the absence of an experimental mass spectrum for this compound, a plausible fragmentation pathway can be predicted based on the known fragmentation of indazole derivatives and aromatic amines under electrospray ionization (ESI) conditions.[3][4]
Upon positive ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 164.08. The primary fragmentation pathways are likely to involve the loss of small neutral molecules. For aromatic amines, a common fragmentation is the loss of ammonia (NH₃).[5] For methoxy-substituted aromatic compounds, the neutral loss of formaldehyde (CH₂O) or a methyl radical (•CH₃) from the methoxy group is also a common observation.[6]
The proposed fragmentation of the indazole ring itself can be complex, but cleavages leading to the formation of stable ions are favored.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Based on these predictions, the following MRM transitions are proposed for method development:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 164.1 | 147.1 | NH₃ |
| 164.1 | 149.1 | •CH₃ |
| 164.1 | 134.1 | CH₂O |
Quantitative LC-MS/MS Method for this compound in Human Plasma
This section details a comprehensive protocol for the quantification of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and tandem mass spectrometry detection.
Experimental Workflow
Caption: Bioanalytical workflow for this compound.
Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS analysis.[7][8]
-
Thaw Plasma Samples : Thaw frozen human plasma samples on ice.
-
Aliquoting : In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Internal Standard : Add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte in 50% methanol) to each sample, vortex briefly.
-
Precipitation : Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 ratio of acetonitrile to plasma is a common and effective choice.[9]
-
Mixing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol: Liquid Chromatography
Reversed-phase chromatography using a C18 column is a standard and effective technique for the separation of aromatic amines.[10][11]
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Protocol: Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode is recommended for high sensitivity and selectivity.[10][12]
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table above (to be optimized) |
Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[13][14]
The key validation parameters include:
-
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Accuracy and Precision : The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.[15]
-
Calibration Curve : The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[15]
-
Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]
-
Recovery : The efficiency of the extraction procedure.
-
Matrix Effect : The influence of co-eluting matrix components on the ionization of the analyte.[4]
-
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation pattern, offer a solid foundation for the development of a robust and reliable quantitative bioanalytical method. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data suitable for regulatory submissions in the context of drug development.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. fda.gov [fda.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
In Vitro Kinase Inhibition Assay Protocol for Indazole Compounds: A Senior Application Scientist's Guide
Introduction: The Convergence of Kinase Biology and Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most significant and "druggable" gene families.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, driving a quarter of all drug discovery research.[1] Within the arsenal of kinase inhibitors, compounds built upon the indazole scaffold have emerged as a "privileged" class in medicinal chemistry.[2][3] This bicyclic aromatic heterocycle is a cornerstone in the design of numerous FDA-approved drugs, including the multi-kinase inhibitors pazopanib and axitinib.[2][4] The structural rigidity and hydrogen bonding capabilities of the indazole nucleus allow it to act as an effective ATP surrogate, competitively binding to the kinase ATP-binding site.[3][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for establishing robust and reliable in vitro kinase inhibition assays specifically tailored for the evaluation of novel indazole-based compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Pillar 1: Foundational Principles of Kinase Inhibition Assays
The core of any kinase inhibition assay is the measurement of a kinase's enzymatic activity—the transfer of a phosphate group from ATP to a substrate—in the presence of a potential inhibitor.[6] The reduction in this activity is then correlated to the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
The Criticality of ATP Concentration
A pivotal, yet often overlooked, parameter is the ATP concentration. Most ATP-competitive inhibitors, including many indazole derivatives, will show artificially high potency in assays using ATP concentrations far below physiological levels.[7] Biochemical assays are frequently performed at the Kₘ of ATP for the specific kinase, which facilitates the determination of the inhibitor's affinity (Kᵢ).[8] However, intracellular ATP concentrations are in the millimolar range, significantly higher than the Kₘ of most kinases.[7][8] This discrepancy can lead to a significant rightward shift in IC50 values when moving from a biochemical to a cellular context.[9]
Expert Insight: For lead optimization and to gain a more physiologically relevant understanding of a compound's potency, it is crucial to perform kinase assays at or near physiological ATP concentrations (e.g., 1 mM).[1][9] This provides a more stringent test of the inhibitor's ability to compete with the high intracellular concentration of the natural substrate.
Choosing the Right Assay Technology
A variety of assay formats are available, each with distinct advantages and limitations.[1][10] The choice depends on factors such as the specific kinase, throughput requirements, and available instrumentation. Common technologies include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, are highly sensitive and detect kinase activity by quantifying the amount of ADP produced.[10][11]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer homogenous, high-throughput formats.[10][12][13]
-
Radiometric Assays: Considered a "gold standard" for accuracy, these assays use radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) to directly measure substrate phosphorylation.[6][14]
This guide will provide detailed protocols for two widely adopted, non-radiometric, high-throughput screening (HTS)-compatible platforms: the luminescence-based ADP-Glo™ Assay and the TR-FRET-based LanthaScreen™ Eu Kinase Binding Assay .
Pillar 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls and defined quality metrics.
Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] It is a two-step process: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[15] The resulting luminescence is directly proportional to the ADP produced and thus to the kinase activity.
Workflow: ADP-Glo™ Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Kinase of interest
-
Indazole compound library
-
Appropriate kinase substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of your indazole compounds in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series from a 10 mM stock.
-
Transfer a small volume (e.g., 0.5 µL) of the DMSO dilutions to the assay plate.
-
Include "no inhibitor" (DMSO vehicle only) controls for 0% inhibition (high signal) and "no enzyme" controls for 100% inhibition (low signal).
-
-
Kinase Reaction (e.g., 10 µL final volume):
-
Prepare a 2X kinase working solution in 1X Kinase Buffer. The optimal kinase concentration should be determined empirically to yield a robust signal.
-
Add 5 µL of the 2X kinase solution to the wells containing the compounds/DMSO.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
Prepare a 2X substrate/ATP working solution in 1X Kinase Buffer. The ATP concentration should be set at its apparent Kₘ or at a physiological concentration (e.g., 1 mM), depending on the experimental goal.[7][8]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
-
Reaction Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature (or as optimized for your specific kinase).
-
-
Luminescent Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.[16]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15][16]
-
Incubate for 40 minutes at room temperature.[16]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.[15][16]
-
Incubate for 30-60 minutes at room temperature.[16]
-
Measure luminescence using a plate-reading luminometer.
-
| Parameter | Example Value | Rationale |
| Assay Plate | 384-well, white, opaque | Minimizes well-to-well crosstalk and maximizes luminescent signal. |
| Kinase Reaction Volume | 10 µL | A common volume for 384-well format, conserves reagents. |
| Compound Pre-incubation | 15-30 min | Allows inhibitor to reach binding equilibrium with the kinase before reaction starts. |
| Kinase Reaction Time | 60 min | Should be within the linear range of the reaction, determined during assay development. |
| ATP Concentration | Kₘ or 1 mM | Kₘ for determining Kᵢ; 1 mM for more physiologically relevant IC50.[7] |
| ADP-Glo™ Reagent Incubation | 40 min | Ensures complete termination of the kinase reaction and depletion of ATP.[16] |
| Detection Reagent Incubation | 30-60 min | Allows for stable development of the luminescent signal.[16] |
Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen™)
The LanthaScreen™ Eu Kinase Binding Assay is a competitive displacement assay that measures the binding of an inhibitor to the kinase's ATP site.[17] It does not measure enzymatic activity directly. The assay uses a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™-labeled, ATP-competitive "tracer" that binds to the ATP pocket.[18] When both are bound, FRET occurs. An unlabeled inhibitor (e.g., an indazole compound) that binds to the ATP site will displace the tracer, causing a loss of FRET.[19]
Mechanism: LanthaScreen™ Kinase Binding Assay
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Efficacy Testing of 6-Methoxy-1H-indazol-5-amine
Introduction: Characterizing the Therapeutic Potential of 6-Methoxy-1H-indazol-5-amine
This compound belongs to the indazole class of heterocyclic compounds, a scaffold that is a cornerstone in modern medicinal chemistry due to its versatile biological activities. Indazole derivatives are known to act as bioisosteres for indoles and are present in numerous compounds undergoing clinical evaluation.[1][2] A significant number of these derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology therapeutics.[4]
Given the prevalence of the indazole core in kinase inhibitor drug discovery, this guide outlines a comprehensive suite of cell-based assays to test the hypothesis that this compound functions as a kinase inhibitor. The proposed workflow is designed to first assess the compound's general effects on cell health and proliferation, and then to dissect its specific impact on key signaling pathways and markers of apoptosis. This multi-faceted approach ensures a thorough and robust evaluation of its potential efficacy.
These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data, forming a solid foundation for further preclinical development.[7][8]
Part 1: Foundational Efficacy Assessment
The initial evaluation of any potential anti-cancer compound involves determining its effect on cell viability and proliferation. These assays provide a broad view of the compound's cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death) activity.
Cell Viability Assays: Gauging Metabolic Activity
Cell viability is often assessed using tetrazolium-based colorimetric assays, which measure the metabolic activity of a cell population.[9] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[10][11][12] The XTT assay is a popular choice as it produces a water-soluble formazan, eliminating a solubilization step required by older methods like the MTT assay.[12][13]
Key Principle: The reduction of the yellow tetrazolium salt, XTT, to a water-soluble orange formazan product is catalyzed by mitochondrial dehydrogenases in metabolically active cells.[10][12][13] A decrease in the orange color upon treatment with the test compound indicates a reduction in cell viability.
Protocol 1: XTT Cell Viability Assay
Materials:
-
Target cancer cell line (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450-490 nm[14]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT solution according to the manufacturer's protocol. This typically involves mixing the XTT reagent with the electron coupling solution.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 475 nm using a microplate reader.[13] A reference wavelength of 660 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Cell Proliferation Assays: Measuring DNA Synthesis and Cell Cycle Markers
To distinguish between cytostatic and cytotoxic effects, it is crucial to directly measure cell proliferation. This can be achieved by quantifying DNA synthesis or by detecting proteins expressed only in actively dividing cells.[15]
-
BrdU Incorporation Assay: Measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[16]
-
Ki-67 Staining: Detects the Ki-67 protein, a nuclear marker present during all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells.[15][17][18]
Combining both markers can provide a more comprehensive picture of the anti-proliferative effects.[15][19]
Protocol 2: BrdU and Ki-67 Dual Immunofluorescence Assay
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
BrdU labeling reagent (10 mM)
-
Fixation/Permeabilization solution
-
Primary antibodies: Anti-BrdU and Anti-Ki-67
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates (black, clear bottom)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the XTT protocol, using an imaging-compatible 96-well plate.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for the remaining time.
-
Fixation and Permeabilization: Aspirate the medium and wash cells with PBS. Fix the cells with 100 µL of Fixation Solution for 15 minutes at room temperature.[19] Wash twice with PBS. Permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes.[19]
-
DNA Denaturation (for BrdU): To expose the incorporated BrdU, treat cells with 2N HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate buffer. Wash thoroughly with PBS.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies (anti-BrdU and anti-Ki-67) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash cells three times with PBS. Add 100 µL of PBS to each well and acquire images using a high-content imaging system. Quantify the percentage of BrdU-positive and Ki-67-positive cells relative to the total number of cells (DAPI-stained nuclei).
Part 2: Mechanistic Elucidation
If the compound shows significant anti-proliferative or cytotoxic activity, the next step is to investigate the underlying mechanism. This involves assessing its ability to induce programmed cell death (apoptosis) and to inhibit specific kinase signaling pathways.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a key mechanism by which anti-cancer drugs eliminate tumor cells. Hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[20]
-
Caspase-Glo® 3/7 Assay: A sensitive, luminescence-based assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[20]
-
Annexin V Staining: Annexin V is a protein that has a high affinity for PS. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[20][21]
A real-time assay that combines these readouts can provide dynamic information on the kinetics of apoptosis induction.[21][22]
Protocol 3: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent
-
96-well solid white plates (for luminescence)
-
Multimode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Reagent Preparation: Prepare the 2X assay reagent containing the Annexin V-NanoBiT® substrate and the Necrosis Detection Reagent in culture medium as per the manufacturer's instructions.
-
Cell Seeding: Seed cells in a 96-well white plate at an appropriate density in 50 µL of complete medium.
-
Compound Addition: Prepare 2X serial dilutions of the test compound. Add 50 µL of the compound dilutions to the wells.
-
Assay Initiation: Add 100 µL of the 2X assay reagent to each well.
-
Real-Time Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO₂. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).
-
Data Analysis: Plot the luminescence and fluorescence signals over time for each concentration. This will reveal the kinetics of apoptosis and secondary necrosis induction.
Kinase Pathway Modulation: Western Blot Analysis
To confirm the hypothesis that this compound acts as a kinase inhibitor, Western blotting can be used to analyze the phosphorylation status of key signaling proteins.[23][24] For many cancers, pathways like PI3K/Akt and MAPK/ERK are constitutively active and crucial for survival.[6][23] Inhibition of an upstream kinase would lead to a decrease in the phosphorylation of its downstream substrates.
Key Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.[24] By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can quantify the specific inhibitory effect of a compound on a signaling pathway.[23][25]
Caption: Hypothesized inhibition of a receptor tyrosine kinase by the compound.
Conclusion
This document provides a structured, multi-assay approach to characterize the efficacy of this compound, based on the scientifically grounded hypothesis that it functions as a kinase inhibitor. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and specific signaling pathways, researchers can build a robust data package to support its continued development as a potential therapeutic agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline.
-
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from --INVALID-LINK--
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from --INVALID-LINK--
-
Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). Apoptosis Assays. Retrieved from --INVALID-LINK--
-
Proteintech Group. (n.d.). Proliferating cells: BrdU and Ki-67 cellular markers. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--
-
Biotium. (n.d.). XTT Cell Viability Assay Kit. Retrieved from --INVALID-LINK--
-
AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved from --INVALID-LINK--
-
Silvestrini, R., et al. (1994). Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. International Journal of Cancer, 57(3), 322-7. Retrieved from --INVALID-LINK--
-
Soares, A., et al. (2010). Novel application of Ki67 to quantify antigen-specific in vitro lymphoproliferation. Journal of Immunological Methods, 362(1-2), 43-50. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Retrieved from --INVALID-LINK--
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. Retrieved from --INVALID-LINK--
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from --INVALID-LINK--
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from --INVALID-LINK--
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Western blot protocol. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). RealTime-Glo™ Annexin V Apoptosis Assay. Retrieved from --INVALID-LINK--
-
a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from --INVALID-LINK--
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from --INVALID-LINK--
-
Proteintech Group. (n.d.). Western Blot Protocol. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays. Retrieved from --INVALID-LINK--
-
Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from --INVALID-LINK--
-
Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Retrieved from --INVALID-LINK--
-
Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from --INVALID-LINK--
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Contract Laboratory. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from --INVALID-LINK--
-
Lab-Chemicals.Com. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). In vitro cell-based assays to test drugs – A Review. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays using 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from --INVALID-LINK--
-
PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Retrieved from --INVALID-LINK--
-
Ichor Life Sciences. (n.d.). Cell Based Assays Services. Retrieved from --INVALID-LINK--
-
ACS Publications. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from --INVALID-LINK--
-
Sobekbio Biosciences. (n.d.). This compound AG0039SR. Retrieved from --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:749223-61-8. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. biotium.com [biotium.com]
- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 15. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 16. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 21. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 22. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. assaygenie.com [assaygenie.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 27. wiley.com [wiley.com]
Application Notes & Protocols: A Comprehensive Guide to the Characterization of 6-Methoxy-1H-indazol-5-amine at Serotonin Receptors
Abstract
The serotonin (5-hydroxytryptamine, 5-HT) receptor system, comprising at least 14 distinct subtypes, is a cornerstone of neuropharmacology and a critical target for therapeutics addressing psychiatric and neurological disorders.[1] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives showing diverse biological activities.[2][3] This document presents a comprehensive framework for the initial investigation of 6-Methoxy-1H-indazol-5-amine , a novel indazole derivative, for its potential interaction with serotonin receptors. We provide a strategic rationale for its selection, detailed protocols for its characterization—from primary binding assays to functional activity profiling—and a guide for data interpretation. This guide is intended for researchers in drug discovery, pharmacology, and neuroscience seeking to explore novel chemical matter at 5-HT receptors.
Introduction: The Rationale for Investigating this compound
The quest for novel serotonin receptor ligands with improved efficacy and selectivity is a continuous effort in drug development. The 1H-indazole-3-amine structure, for instance, is a known effective hinge-binding fragment in kinase inhibitors and has been incorporated into various therapeutic agents.[3] While direct reports on the serotonergic activity of this compound are not present in current literature, its structural features provide a compelling rationale for investigation:
-
Indazole Core: This bioisostere of indole is a stable aromatic system present in compounds targeting a wide range of biological systems.[2]
-
Methoxy Group (CH₃O-): The 5-methoxy substitution is a hallmark of several potent tryptamine-based 5-HT receptor agonists, such as 5-MeO-DMT, suggesting this functional group can favorably interact with the receptor binding pocket.[4][5]
-
Amine Group (-NH₂): A primary or substituted amine is a critical pharmacophoric element for many biogenic amine receptor ligands, often forming a key ionic interaction with an aspartate residue in the receptor's transmembrane domain.[6]
The combination of these features in a novel indazole scaffold makes this compound a promising candidate for initial screening against the serotonin receptor family. This document outlines the logical workflow for such an investigation.
Experimental Strategy: A Tiered Approach to Characterization
A systematic, multi-tiered approach is essential to efficiently characterize a novel compound. This ensures that resources are focused and that a comprehensive pharmacological profile is built in a logical sequence. The workflow begins with broad screening to establish binding, followed by selectivity profiling, and culminates in functional assays to determine the nature of the compound's activity.
Figure 1: A tiered workflow for characterizing a novel ligand.
Protocols for Serotonin Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[7] These assays measure the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.
Protocol 3.1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific 5-HT receptor subtypes (e.g., 5-HT1A and 5-HT2A).
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human 5-HT receptor subtype of interest (e.g., from HEK293 or CHO cells).
-
Radioligands:
-
For 5-HT1A: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
For 5-HT2A: [³H]Ketanserin (specific activity ~60-90 Ci/mmol)
-
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Non-Specific Binding (NSB) Ligands:
-
For 5-HT1A: 10 µM Serotonin (5-HT)
-
For 5-HT2A: 10 µM Mianserin
-
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail and GF/B filter plates .
-
Plate-based harvester and liquid scintillation counter .
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 10 µM down to 0.1 nM in half-log steps.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding (TB): 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 25 µL NSB Ligand + 25 µL Radioligand + 50 µL Membrane Preparation.
-
Competition: 25 µL of each dilution of this compound + 25 µL Radioligand + 50 µL Membrane Preparation.
-
Expert Note: The final concentration of the radioligand should be approximately at its Kd value to ensure sensitive detection of competition. Protein concentration for the membrane prep should be optimized beforehand, typically 5-20 µg per well.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for 60-90 minutes to reach equilibrium.[8]
-
Harvesting: Rapidly terminate the reaction by filtering the plate contents through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMx - CPMnsb) / (CPMtb - CPMnsb)])
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Data Presentation
The results of these binding assays should be compiled into a clear table to allow for easy comparison of affinity and selectivity across different receptor subtypes.
Table 1: Illustrative Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand Used | Ki (nM) - Example Data |
|---|---|---|
| 5-HT1A | [³H]8-OH-DPAT | 85 |
| 5-HT2A | [³H]Ketanserin | 450 |
| 5-HT2C | [³H]Mesulergine | >1000 |
| 5-HT6 | [³H]LSD | 980 |
| 5-HT7 | [³H]5-CT | 210 |
Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.
Protocols for Functional Characterization
Once binding is confirmed, it is crucial to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce basal receptor activity (inverse agonist)? This is assessed by measuring downstream signaling events.[8]
Canonical 5-HT Receptor Signaling Pathways
Different 5-HT receptor subtypes couple to different G-proteins, leading to distinct intracellular responses. Understanding these pathways is key to selecting the appropriate functional assay.
Figure 2: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Protocol 4.1: cAMP Inhibition Assay (for Gαi-coupled receptors like 5-HT1A)
Objective: To measure the ability of this compound to act as an agonist or antagonist at the 5-HT1A receptor by quantifying its effect on cAMP levels.
Procedure:
-
Cell Culture: Use cells stably expressing the 5-HT1A receptor (e.g., CHO-5HT1A). Seed cells in a 384-well plate and grow to confluence.
-
Forskolin Stimulation: To measure inhibition, intracellular cAMP levels must first be stimulated. Forskolin directly activates adenylyl cyclase and is used for this purpose.
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration) plus forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the compound. For agonist mode, determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist). For antagonist mode, determine the IC₅₀ and calculate the antagonist affinity constant (Kb).
Protocol 4.2: Intracellular Calcium Mobilization Assay (for Gαq-coupled receptors like 5-HT2A)
Objective: To measure the ability of this compound to stimulate calcium release via the 5-HT2A receptor.[9]
Procedure:
-
Cell Culture: Use cells stably expressing the 5-HT2A receptor (e.g., HEK-5HT2A). Seed cells in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 60 minutes at 37°C, according to the manufacturer's protocol.
-
Assay:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Inject serial dilutions of this compound (for agonist mode) or a known agonist like serotonin after pre-incubation with the test compound (for antagonist mode).
-
Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of the compound to determine EC₅₀ (potency) and Emax (efficacy).
Illustrative Data Presentation
Table 2: Illustrative Functional Activity Profile of this compound
| Receptor | Assay Type | Mode of Action | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of 5-HT) |
|---|---|---|---|---|
| 5-HT1A | cAMP Inhibition | Partial Agonist | 150 | 65% |
| 5-HT2A | Calcium Flux | Antagonist | IC₅₀ = 600 | N/A |
Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.
Conclusion and Future Directions
This document provides the foundational strategy and detailed protocols for the initial pharmacological characterization of this compound at serotonin receptors. By following the tiered workflow of binding, selectivity, and functional assays, researchers can build a comprehensive profile of this novel compound. The hypothetical data presented illustrates how this compound could emerge as a partial agonist at 5-HT1A receptors with weaker antagonist activity at 5-HT2A receptors. Such a profile could be of interest for developing therapeutics for mood or anxiety disorders.
Subsequent steps would involve in-depth structure-activity relationship (SAR) studies, off-target liability screening, and assessment of pharmacokinetic properties to validate its potential as a lead compound for further development.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of psychedelic drugs - Wikipedia [en.wikipedia.org]
- 6. First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. [PDF] Development of novel serotonin 5-HT6 and dopamine D2 receptor ligands and MAO A inhibitors - Synthesis, structure-activity relationships and pharmacological characterization | Semantic Scholar [semanticscholar.org]
- 11. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective N-Alkylation of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] Its unique physicochemical properties and ability to act as a bioisostere for other key aromatic systems, such as indoles, have cemented its status as a "privileged scaffold" in drug discovery. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the development of novel therapeutics, as the position of the alkyl substituent (at N-1 or N-2) can profoundly impact a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[7][8]
However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms within the pyrazole ring, which can lead to the formation of regioisomeric mixtures.[1][3][4][7] Achieving regioselective alkylation is, therefore, a significant challenge that necessitates a deep understanding of the underlying reaction mechanisms and careful control of experimental conditions. This application note provides a comprehensive guide to the experimental procedures for the regioselective N-alkylation of indazoles, offering detailed protocols and explaining the causal factors that govern the selective formation of either N-1 or N-2 alkylated products.
The Mechanistic Dichotomy: Understanding N-1 versus N-2 Regioselectivity
The regiochemical outcome of indazole N-alkylation is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the choice of base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole ring.[1][2][7][9]
Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer.[3][4][7][10] This inherent stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[3][4][7][9] Conversely, conditions that favor kinetic control may lead to a higher proportion of the N-2 alkylated isomer.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving regioselective N-alkylation of indazoles.
Protocol 1: Selective N-1 Alkylation via Thermodynamic Control
This protocol is optimized for achieving high regioselectivity for the N-1 position by employing a strong base in a non-polar aprotic solvent, which favors the formation of the more stable N-1 alkylated product.[1][2][3][4][9]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., bromide or iodide) or alkyl tosylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation
Achieving high selectivity for the N-2 position often requires specific methodologies that favor kinetic control or utilize sterically directing substituents. Two effective methods are presented below.
Method A: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds
This modern, metal-free approach provides excellent yields and high N-2 regioselectivity.[7][11]
Materials:
-
Substituted 1H-indazole
-
Diazo compound (e.g., ethyl diazoacetate)
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the 1H-indazole (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (0.1–0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.
Method B: The Mitsunobu Reaction
The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[3][7][9]
Materials:
-
Substituted 1H-indazole
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
Protocol 3: Alkylation with Mixed Regioselectivity using Weaker Bases
In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF), a mixture of N-1 and N-2 isomers is obtained.[2][7] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable.[7]
Materials:
-
Substituted 1H-indazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (1.1–2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Separate the N-1 and N-2 isomers by flash column chromatography.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes the typical regioselectivity observed under various reaction conditions.
| Method | Base | Solvent | Alkylating Agent | Typical N-1:N-2 Ratio | Reference |
| Thermodynamic Control | NaH | THF | Alkyl Bromide | >99:1 | [1][3][4][9] |
| Mixed Regioselectivity | K₂CO₃ | DMF | Alkyl Bromide | ~1:1 | [2][7] |
| Mitsunobu Reaction | - | THF | Alcohol, PPh₃, DIAD/DEAD | 1:2.5 (example) | [3][7][9] |
| TfOH Catalysis | - | DCM | Diazo Compound | 0:100 (up to) | [11] |
Visualization of the General Experimental Workflow
Characterization of N-Alkylated Indazoles
The unequivocal assignment of the N-1 and N-2 regioisomers is crucial and is typically achieved using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC).[3][9] For example, in the ¹H-¹³C HMBC spectrum of an N-1 alkylated indazole, a correlation is observed between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring. Conversely, for an N-2 alkylated indazole, a correlation is typically seen between the alkyl protons and the C3 carbon.[4]
Conclusion
The regioselective N-alkylation of indazoles is a critical and often challenging aspect of synthetic and medicinal chemistry. By carefully selecting the reaction conditions—most notably the base, solvent, and type of alkylating agent—chemists can exert significant control over the reaction's outcome. The protocols and insights provided in this application note offer a robust framework for researchers to confidently and efficiently synthesize the desired N-alkylated indazole regioisomers, thereby accelerating the discovery and development of novel, indazole-based therapeutics.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Kinase Selectivity Profiling of 6-Methoxy-1H-indazol-5-amine
Abstract
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives advancing through clinical trials for various cancers.[1][2][3] Kinase selectivity is a critical determinant of a drug candidate's efficacy and toxicity profile.[4][5] A lack of selectivity can lead to off-target effects and adverse events, complicating clinical development.[5][6] This application note presents a comprehensive, field-proven protocol for determining the kinase selectivity profile of 6-Methoxy-1H-indazol-5-amine , a representative indazole-based compound. We provide a step-by-step methodology using the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform suitable for high-throughput screening.[7] The protocols herein are designed to be self-validating, offering insights into experimental design, data interpretation, and the causal logic behind key procedural steps. This guide is intended to empower researchers to generate high-quality, reproducible data for compound prioritization and lead optimization.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, regulating processes like cell growth, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6][9] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding sites.[5][8] This structural similarity presents a significant challenge in drug discovery: designing inhibitors that are potent against the intended target while sparing other kinases.[6][10]
The indazole core, a bioisostere of indole, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions within the kinase ATP-binding pocket.[1][2][3] Modifications to the indazole ring system, such as the 6-methoxy and 5-amine substitutions in our compound of interest, are strategic efforts to enhance potency and modulate the selectivity profile.[1]
This document serves as a practical guide to quantitatively assess these properties for this compound, providing a foundational methodology for any small molecule inhibitor.
Assay Principle: The ADP-Glo™ Kinase Assay
To profile our compound, we will employ the ADP-Glo™ Kinase Assay technology. This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7] The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is measured with a luminometer.
The key advantage of this system is its high sensitivity and broad dynamic range, capable of measuring activity from a wide variety of kinases.[7]
Experimental Workflow & Protocols
The overall workflow for profiling this compound is depicted below. It begins with compound preparation and culminates in data analysis to determine IC50 values and selectivity.
Caption: High-level workflow for kinase selectivity profiling.
Materials & Reagents
-
Compound: this compound (MW: 163.17 g/mol ), dissolved in 100% DMSO to create a 10 mM stock solution.
-
Kinase Panel: A representative panel of kinases. Based on literature for indazole scaffolds, a focused panel might include JNK3, p38α, VEGFR-2, and HPK1.[1][11]
-
Assay Kits: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[7]
-
Reagents: Kinases, corresponding substrates, and ATP (included in profiling systems or sourced separately).
-
Labware: 384-well white, flat-bottom assay plates (low-volume), multichannel pipettes, acoustic dispenser (optional).
-
Instrumentation: Plate luminometer.
Protocol: Single-Dose Profiling (Primary Screen)
This initial screen at a high compound concentration (e.g., 10 µM) is a cost-effective way to identify which kinases interact with the compound.
-
Compound Plating: Prepare a 4X final concentration of this compound (40 µM) in kinase buffer. Add 2.5 µL to the appropriate wells of a 384-well plate. For control wells, add 2.5 µL of buffer with the corresponding DMSO concentration.
-
Kinase/Substrate Addition: Add 2.5 µL of a 4X kinase/substrate mix to all wells.
-
Reaction Initiation: Add 5 µL of 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL, with a final compound concentration of 10 µM.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol: IC50 Determination (Dose-Response)
For kinases that show significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to determine the IC50 value, a quantitative measure of potency.
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from the 10 mM stock.
-
Intermediate Dilution: Create a 4X final concentration plate by diluting the DMSO series into kinase buffer.
-
Assay Execution: Follow the same steps (1-7) as the single-dose protocol, adding 2.5 µL of each concentration from the intermediate dilution plate to the assay plate in duplicate.
-
Data Analysis:
-
Subtract background luminescence (from "no enzyme" controls).[12]
-
Normalize the data by setting the "no inhibitor" (DMSO only) control to 100% kinase activity and the highest inhibitor concentration to 0% activity.[12]
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[12][13] The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)[12]
-
Hypothetical Data & Interpretation
Data Presentation
Following the protocols above, we can generate a hypothetical selectivity profile for this compound. The results are summarized in the table below.
| Kinase Target | Family | % Inhibition @ 10 µM | IC50 (nM) | Selectivity Fold (vs. JNK3) |
| JNK3 | MAPK | 98% | 50 | 1x |
| p38α | MAPK | 75% | 850 | 17x |
| VEGFR-2 | RTK | 45% | >10,000 | >200x |
| HPK1 | MAP4K | 92% | 120 | 2.4x |
| CDK2 | CMGC | 15% | >25,000 | >500x |
Selectivity Fold is calculated as IC50 (Off-Target) / IC50 (Primary Target).
Visualizing Selectivity
A common way to visualize kinase selectivity is through a dendrogram, or "kinome tree," where inhibited kinases are highlighted. While a full kinome screen is beyond this note's scope, the concept can be illustrated for our focused panel.
Caption: Simplified selectivity map for this compound.
Scientific Interpretation
Based on our hypothetical data, this compound is a potent inhibitor of the MAP kinases JNK3 and HPK1, with a moderate effect on p38α.
-
Primary Target & Potency: The primary target appears to be JNK3, with a potent IC50 of 50 nM. This suggests the compound effectively binds to the ATP pocket of this kinase.
-
Selectivity Profile:
-
The compound is highly selective against VEGFR-2 (>200-fold) and CDK2 (>500-fold). This is a desirable characteristic, as inhibiting VEGFR-2 can have cardiovascular side effects, and broad CDK inhibition can lead to cell cycle-related toxicities.
-
However, the compound shows limited selectivity against HPK1 (2.4-fold) and p38α (17-fold). This polypharmacology is not necessarily detrimental; inhibiting multiple nodes in a signaling pathway can sometimes lead to enhanced efficacy. For example, dual inhibition of related MAP kinases could be beneficial in certain inflammatory or cancer contexts.
-
-
Structure-Activity Relationship (SAR) Insights: The data suggests that the 6-methoxy and 5-amine substitutions on the indazole core confer potent activity towards a subset of the MAPK family. Further medicinal chemistry efforts could focus on modifying the scaffold to improve selectivity against HPK1 and p38α if JNK3 is the sole desired target.[4] Conversely, if dual JNK3/HPK1 inhibition is the goal, this compound represents a promising lead.
Conclusion & Future Directions
This application note provides a robust and detailed framework for the kinase selectivity profiling of this compound. By employing the ADP-Glo™ assay, researchers can generate reliable and quantitative data on inhibitor potency and selectivity. Our hypothetical results illustrate how to interpret this data to guide drug discovery programs, from hit validation to lead optimization.
The next logical steps in the characterization of this compound would be:
-
Broader Kinome Screening: Profile the compound against a larger panel (e.g., >300 kinases) to uncover any unexpected off-target activities.[14][15]
-
Mechanism of Action Studies: Determine if the compound is an ATP-competitive inhibitor, which is common for indazole-based molecules.[5]
-
Cellular Assays: Validate the biochemical potency in a cellular context by measuring the inhibition of downstream phosphorylation events.[16]
By systematically applying these protocols and principles, research teams can make better-informed decisions, accelerating the discovery of novel, selective, and effective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assayquant.com [assayquant.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis, focusing on the identification, mitigation, and troubleshooting of common side reactions. The indazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the efficient development of novel therapeutics.[1][2][3][4] This resource provides in-depth, field-proven insights to help you optimize your synthetic protocols and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of during indazole synthesis?
A1: The most prevalent side products include the formation of the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[5] The specific side products you encounter will largely depend on your chosen synthetic route (e.g., Jacobsen, Davis-Beirut, Cadogan) and the reaction conditions employed.[1]
Q2: I'm seeing a mixture of 1H- and 2H-indazole isomers. How can I differentiate between them?
A2: Spectroscopic methods are the primary tools for distinguishing between 1H- and 2H-indazole isomers.[5]
-
¹H NMR: The chemical shift of the proton at the C3 position is a key diagnostic marker. In 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.
-
¹³C and ¹⁵N NMR: These techniques can also provide definitive structural confirmation.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. For an N1-substituted indazole, you will not observe a correlation between the N-alkyl CH₂ protons and the C3 carbon. Conversely, for an N2-substituted isomer, a clear correlation between the N-alkyl CH₂ protons and the C3 carbon will be present.[6][7]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers.[5]
Q3: What is the fundamental reason for the formation of N1 and N2 regioisomers during N-alkylation?
A3: The formation of a mixture of N1 and N2 alkylated products is a common challenge stemming from the tautomeric nature of the indazole ring.[2][4][8] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][9] However, the regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors of the indazole core, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).[8][10][11]
Q4: Can elevated temperatures negatively impact my synthesis?
A4: Yes, high temperatures can be detrimental. While heat is often required to drive cyclization, excessive temperatures can lead to the formation of undesired byproducts and decomposition, ultimately lowering your yield and complicating purification.[5] Careful temperature control is crucial, especially during sensitive steps like diazotization in the Jacobsen synthesis.[12][13]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing the causal reasoning and actionable solutions.
Issue 1: Poor Regioselectivity - Predominance of the Undesired 2H-Indazole Isomer
The formation of the 2H-indazole isomer is a frequent side reaction, particularly during N-alkylation or certain cyclization strategies.[5][14] The 1H-indazole is often the thermodynamically favored product, and reaction conditions can be tuned to promote its formation.[8][9]
Probable Causes & Solutions:
-
Inappropriate Base/Solvent System: This is one of the most critical factors influencing regioselectivity.[8][10]
-
Solution: For N-alkylation, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for favoring the N1-substituted product.[6][8][10][11] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[8] Strongly basic conditions can sometimes lead to a mixture of products.[15]
-
-
Steric and Electronic Effects of Substituents: The nature of the substituents on the indazole ring significantly directs the outcome.
-
Solution: Be mindful of your substrate. For instance, indazoles with C7 substituents like -NO₂ or -CO₂Me have shown excellent N2 regioselectivity.[6][7][10][16] Conversely, certain C3 substituents (e.g., -carboxymethyl, -tert-butyl) can lead to almost exclusive N1 alkylation with NaH in THF.[6][8][10][11]
-
-
Reaction Kinetics vs. Thermodynamics: The initial product formed may not be the most stable one.
Troubleshooting Workflow for Minimizing 2H-Indazole Formation:
Caption: Workflow for troubleshooting 2H-indazole formation.
Issue 2: Incomplete Cyclization - Presence of Hydrazone Impurities
Hydrazones are common intermediates in many indazole syntheses (e.g., from o-haloacetophenones or via arylhydrazones).[2] Their presence in the final product indicates that the cyclization step is incomplete.[5]
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The cyclization step may be slow and require more energy or time to proceed to completion.
-
Solution: Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or LC-MS. Be cautious of decomposition at excessively high temperatures.[5]
-
-
Catalyst Inefficiency: The chosen acid or base catalyst may not be effective enough to promote efficient cyclization.
-
Solution: Screen different acid or base catalysts. The choice is highly dependent on the specific reaction mechanism. For example, palladium-catalyzed cross-coupling followed by cyclization in the presence of p-TsOH is a known method.[2]
-
-
Presence of Water: In some syntheses, water can inhibit the cyclization process.
-
Solution: Employ methods for water removal, such as using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.[5]
-
Experimental Protocol: Optimized Synthesis of 1H-Indazole from o-Haloacetophenone
This protocol is designed to drive the cyclization to completion.
-
Hydrazone Formation: To a solution of o-haloacetophenone (1.0 eq) in a suitable solvent (e.g., dioxane), add an excess of hydrazine monohydrochloride (e.g., 3.0 eq).[2]
-
Cyclization: Heat the reaction mixture to reflux and monitor the disappearance of the starting material and hydrazone intermediate by TLC. Ensure the reaction is heated for a sufficient duration (can range from hours to overnight).
-
Work-up: After cooling, quench the reaction, extract the product with an appropriate organic solvent, and wash the organic layer.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Issue 3: Side Reactions in Specific Named Syntheses
Different named reactions for indazole synthesis have their own characteristic side reactions.
-
Jacobsen Synthesis: This method involves the diazotization of o-toluidine followed by intramolecular cyclization.[9][12]
-
Common Issue: Inconsistent yields and formation of tar-like byproducts.
-
Cause: The diazotization step is highly sensitive to temperature. Poor temperature control can lead to the decomposition of the diazonium intermediate.
-
Solution: Maintain a low and stable temperature (e.g., 1-4 °C) during the introduction of nitrous gases.[5][13] Ensure efficient stirring and slow addition of reagents.
-
-
Cadogan-Sundberg Reaction: This reaction involves the reductive cyclization of o-nitroarenes.[14][17]
-
Common Issue: Formation of carbazoles or other deoxygenated, non-cyclized byproducts.[18]
-
Cause: The triethyl phosphite reagent acts as a deoxygenating agent. If the reaction conditions are not optimized, complete deoxygenation and alternative cyclization pathways can occur.[18] The reaction is often run at high temperatures, which can promote side reactions.[19][20]
-
Solution: Recent modifications allow the reaction to proceed under milder conditions (e.g., 80 °C in i-PrOH), which can improve selectivity for the desired 2H-indazole product.[17][19] Careful control of stoichiometry and temperature is key.
-
-
Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles and indazolones from o-nitrobenzyl amines or related starting materials via a nitroso imine intermediate.[14][21][22][23]
-
Common Issue: Formation of a complex mixture of products, including indazolones and other fused heterocycles.[24][25]
-
Cause: The nitroso intermediate is highly reactive and can participate in various competing pathways. The outcome is sensitive to the substrate and reaction conditions.[21][23]
-
Solution: The reaction is robust but requires careful optimization for a specific substrate. Intramolecular versions of the reaction can be more efficient in directing the cyclization cascade and minimizing side products.[21]
-
Data Summary: Regioselectivity in N-Alkylation of Indazole
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Pentyl Bromide | NaH | THF | >99:1 | --INVALID-LINK-- |
| Pentyl Bromide | Cs₂CO₃ | DMF | 1.8:1 | --INVALID-LINK-- |
| Methyl Iodide | K₂CO₃ | DMF | 1.1:1 | [Takahashi et al. as cited in 17] |
| Benzyl Bromide | K₂CO₃ | DMF | Varies | [11] |
Note: Ratios are highly dependent on the specific indazole substrate used.
Conclusion
The synthesis of indazoles, while powerful, is nuanced. A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. By carefully selecting reagents, controlling reaction parameters, and being aware of the potential side reactions associated with each synthetic route, researchers can significantly improve the efficiency and success of their indazole syntheses. This guide serves as a foundational resource to address the common challenges encountered in the lab.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.ucc.ie [research.ucc.ie]
- 17. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 23. aminer.org [aminer.org]
- 24. researchgate.net [researchgate.net]
- 25. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1H-indazol-5-amine
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. While its synthesis is achievable, optimizing the yield and purity requires careful control of reaction conditions and a thorough understanding of potential side reactions. This guide will focus on a common and effective two-step synthetic pathway: the nitration of 6-methoxy-1H-indazole followed by the reduction of the resulting nitro-intermediate.
Overall Synthetic Workflow
The synthesis of this compound is typically approached in two key stages, starting from the commercially available 6-methoxy-1H-indazole.
Caption: Overall synthetic route to this compound.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.
Step 1: Nitration of 6-Methoxy-1H-indazole
Problem 1: Low Yield of the Desired 5-Nitro Isomer
-
Probable Cause: Formation of multiple regioisomers. The methoxy group at the 6-position is an ortho-, para-director. While the 5-position is sterically and electronically favored, nitration can also occur at other positions, primarily the 7-position.
-
Solution:
-
Temperature Control: Perform the nitration at low temperatures (e.g., 0 to -10 °C) to enhance regioselectivity.
-
Choice of Nitrating Agent: Use a milder nitrating agent. Instead of a harsh mixture of nitric and sulfuric acid, consider using nitric acid in acetic anhydride or acetyl nitrate. These reagents can offer better control and reduce the formation of unwanted isomers and byproducts.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 6-methoxy-1H-indazole to maintain a low localized concentration of the electrophile.
-
Problem 2: Formation of Di-nitrated Byproducts
-
Probable Cause: Over-nitration of the indazole ring due to harsh reaction conditions or an excess of the nitrating agent.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-nitration.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
-
Milder Conditions: As with improving regioselectivity, employing milder nitrating agents and lower temperatures can significantly reduce the formation of di-nitrated products.
-
Problem 3: Presence of N-Nitro and 2H-Isomer Impurities
-
Probable Cause: Indazoles can exist as 1H and 2H tautomers, and alkylation/acylation can occur at either nitrogen. Nitration can also sometimes lead to the formation of N-nitro species.
-
Solution:
-
Purification: These impurities can often be separated from the desired product by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, can be effective.
-
Reaction Conditions: The formation of the thermodynamically more stable 1H-isomer is generally favored. Careful selection of solvent and temperature can influence the tautomeric equilibrium.
-
Step 2: Reduction of 6-Methoxy-5-nitro-1H-indazole
Problem 4: Incomplete Reduction or Stalled Reaction
-
Probable Cause (Catalytic Hydrogenation):
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent, particularly sulfur-containing compounds.
-
Inactive Catalyst: The catalyst may be old or have reduced activity.
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for the reduction.
-
-
Solution (Catalytic Hydrogenation):
-
Purify the Starting Material: Ensure the 6-methoxy-5-nitro-1H-indazole is free from impurities before the reduction step.
-
Use a Fresh Catalyst: Employ a fresh batch of a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective than Pd/C.[1]
-
Increase Hydrogen Pressure: If the reaction is sluggish at atmospheric pressure, consider using a Parr shaker or a similar apparatus to perform the hydrogenation under higher pressure.
-
Solvent Choice: Polar solvents like ethanol or methanol are generally effective. Adding a small amount of acetic acid can sometimes facilitate the reaction by protonating the substrate.[1]
-
-
Probable Cause (Chemical Reduction, e.g., SnCl₂):
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate.
-
pH of the Reaction Mixture: The pH of the workup is critical for isolating the free amine.
-
-
Solution (Chemical Reduction, e.g., SnCl₂):
-
Stoichiometry: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).
-
Workup Procedure: After the reduction is complete, carefully neutralize the acidic reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8 to precipitate the tin salts and liberate the free amine for extraction.
-
Problem 5: Formation of Side Products and Difficult Purification
-
Probable Cause:
-
Over-reduction: In some cases, other functional groups can be reduced, although this is less common for the methoxy group.
-
Incomplete Removal of Metal Salts (for chemical reduction): Residual tin or iron salts can contaminate the product.
-
Oxidation of the Product: The resulting amine is susceptible to oxidation, which can lead to colored impurities.
-
-
Solution:
-
Careful Workup: During the workup of chemical reductions, ensure thorough removal of metal salts by filtration and washing.
-
Inert Atmosphere: Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Techniques: Column chromatography is typically effective for purifying the final product. If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: With optimized conditions, the nitration step can proceed with yields in the range of 70-85%. The subsequent reduction of the nitro group is often a high-yielding reaction, typically in the range of 85-95%. Therefore, an overall yield of 60-80% is a reasonable expectation.
Q2: How can I confirm the regiochemistry of the nitration step?
A2: The most reliable method for confirming the position of the nitro group is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic shifts and coupling patterns for the protons on the benzene ring. For the 5-nitro isomer, you would expect to see two singlets for the protons at the 4- and 7-positions. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial proximity of protons.
Q3: Are there alternative methods for the reduction of the nitro group?
A3: Yes, besides catalytic hydrogenation and reduction with SnCl₂, other methods include using iron powder in acidic media (e.g., acetic acid or ammonium chloride solution), or other reducing agents like sodium dithionite. The choice of method often depends on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.
Q4: My final product, this compound, is dark in color. What is the cause and how can I decolorize it?
A4: A dark color in the final product is often due to trace amounts of oxidized impurities. You can try to decolorize it by treating a solution of the compound with activated charcoal, followed by filtration and recrystallization. Storing the purified product under an inert atmosphere and protected from light will help prevent discoloration over time.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-5-nitro-1H-indazole
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1H-indazole (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in glacial acetic acid.
-
Nitration: Add the nitric acid solution dropwise to the cooled solution of 6-methoxy-1H-indazole over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: To a solution of 6-methoxy-5-nitro-1H-indazole (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Part 4: Data and Visualizations
Table 1: Comparison of Reduction Methods for Nitroindazoles
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean reaction, high yield, easy workup | Catalyst can be poisoned, requires specialized equipment for high pressure |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | 85-95% | Reliable, tolerant of many functional groups | Requires stoichiometric amounts of tin, workup can be tedious to remove tin salts |
| Iron Reduction | Fe, NH₄Cl or Acetic Acid | 80-90% | Inexpensive, environmentally benign | Can require longer reaction times, removal of iron salts can be challenging |
Diagram 1: Troubleshooting Workflow for Low Yield in Nitration
Caption: Decision tree for troubleshooting low yields in the nitration step.
Diagram 2: Troubleshooting Workflow for Incomplete Catalytic Hydrogenation
Caption: Troubleshooting guide for catalytic hydrogenation issues.
References
Navigating the Ambident Nucleophile: A Technical Guide to Controlling N1 and N2 Isomerization in Indazole Reactions
For immediate release:
Clermont-Ferrand, France – January 1, 2026 – The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its inherent annular tautomerism presents a persistent challenge for synthetic chemists: the facile isomerization between N1 and N2 positions during functionalization reactions. This often leads to mixtures of regioisomers, complicating purification, reducing yields, and impeding drug development timelines.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges of N1 and N2 isomerization in indazole reactions. Here, we present field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do I always get a mixture of N1 and N2 isomers during my indazole alkylation?
A1: The indazole ring exists as two rapidly equilibrating tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] Direct alkylation of the indazole anion, which is an ambident nucleophile, can occur at either nitrogen, leading to a mixture of N1 and N2 substituted products.[1][5][6] The final ratio of these isomers is a delicate balance of several factors, including steric and electronic properties of the indazole ring, the nature of the electrophile, and the specific reaction conditions employed.[1][5]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting & Optimization Strategy |
| Poor N1-selectivity; mixture of isomers observed. | Reaction conditions favor kinetic control or do not sufficiently differentiate the two nitrogen atoms. Standard basic conditions (e.g., K₂CO₃ in DMF) often give poor selectivity.[3][6] | Solution: Switch to conditions that favor thermodynamic control. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[2][4][5][7] The sodium cation is thought to coordinate with the N2 atom and a nearby substituent (if present), sterically hindering attack at N2.[7] See Protocol 1 for a detailed methodology. |
| Desired N2-isomer is the minor product. | The N1-isomer is the thermodynamically favored product, and the reaction conditions allow for equilibration to this more stable form.[1][2][8] | Solution 1: Employ kinetically controlled conditions. For some substrates, using milder bases like potassium carbonate (K₂CO₃) in DMF can favor the N2 product.[9] Solution 2: Utilize a Mitsunobu reaction. This method often shows a strong preference for producing the N2-alkylated indazole.[2][4][5] See Protocol 2 . Solution 3: Acid catalysis with specific electrophiles, such as diazo compounds or trichloroacetimidates, can provide excellent N2 selectivity.[10][11][12] |
| Reaction fails or gives low conversion for N1-alkylation. | The chosen base may not be strong enough to fully deprotonate the indazole, or the solvent may be inappropriate. For instance, carbonate bases in THF can be ineffective.[3][4] | Solution: Ensure complete deprotonation by using a strong base like NaH. If conversion is still low at room temperature, gently heating the reaction to 50 °C can drive it to completion without compromising N1-selectivity.[4] |
| Substituent effects are overriding my reaction conditions. | The electronic and steric nature of substituents on the indazole ring profoundly impacts regioselectivity. Electron-withdrawing groups at C7 (e.g., NO₂, CO₂Me) strongly direct alkylation to the N2 position, even under conditions that typically favor N1.[1][2][7] Conversely, bulky groups at C3 can sterically hinder N2-alkylation, thus favoring the N1 position.[1] | Solution: Carefully analyze the substrate. If a C7 electron-withdrawing group is present, achieving N1 selectivity via direct alkylation may be impossible. In such cases, a synthetic strategy that installs the N1-substituent before the indazole ring formation might be necessary.[2][4] For substrates with bulky C3 groups, standard N1-alkylation conditions are likely to be highly effective.[2][7] |
Understanding the Core Principles: Kinetic vs. Thermodynamic Control
The outcome of an indazole alkylation is often determined by whether the reaction is under kinetic or thermodynamic control.
Caption: Kinetic vs. Thermodynamic Control in Indazole Alkylation.
Under kinetic control (typically lower temperatures, irreversible conditions), the product that forms fastest is favored. The N2 position is often more kinetically accessible, leading to the N2-isomer as the major product.[13]
Under thermodynamic control (higher temperatures, reversible conditions), the most stable product is favored. Since the 1H-indazole is generally more stable than the 2H-indazole, the N1-isomer is the typical thermodynamic product.[1][2][3][8] Conditions that allow for equilibration between the two products will ultimately yield a majority of the N1-isomer.[2]
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of Indazoles
This protocol is based on the widely reported use of sodium hydride in THF, which favors the thermodynamic N1-product.[2][4][7]
Objective: To achieve >99:1 selectivity for the N1-alkylated indazole.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).
-
Deprotonation: Add anhydrous THF to dissolve the indazole. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.
-
Expert Tip: Hydrogen gas is evolved. Ensure proper ventilation. The reaction is typically stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the solution at room temperature.
-
Causality Insight: The Na⁺ cation from NaH is believed to form a six-membered chelate with the N2-nitrogen and an electron-rich C3-substituent (like a carbonyl), sterically blocking the N2 position and directing the electrophile to N1.[7]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.[4]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Caption: Workflow for N1-Selective Indazole Alkylation.
Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for selectively obtaining the N2-isomer, often considered the kinetic product in this context.[2][5]
Objective: To achieve high selectivity for the N2-alkylated indazole.
Materials:
-
Substituted 1H-indazole
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1H-indazole (1.0 equiv), the alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise over 15-20 minutes. The characteristic red-orange color of the azodicarboxylate should dissipate.
-
Expert Tip: A persistent color may indicate the reaction has stalled or one of the reagents has degraded. Maintaining anhydrous conditions is critical for success.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indazole is consumed.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, which will contain triphenylphosphine oxide and the dihydrazide byproduct, can be directly purified by flash column chromatography to isolate the desired N2-alkylated indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of indazole derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. As a privileged scaffold in medicinal chemistry, the synthesis of indazoles can present unique challenges, particularly concerning regioselectivity and purity.[1][2] This document provides expert-driven insights and practical solutions to frequently encountered problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs): General Issues
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is the most prevalent challenge in indazole functionalization. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning both N1 and N2 are potential sites for alkylation.[3] The ratio of the resulting regioisomers is highly dependent on a delicate balance of steric effects, electronic factors, and reaction conditions.[4] Generally, the 1H-indazole is the thermodynamically more stable tautomer, while the 2H-indazole can be the kinetically favored product.[3][5][6]
Causality & Strategic Control:
-
Thermodynamic vs. Kinetic Control: To favor the thermodynamically stable N1 isomer, conditions that allow for equilibration are ideal.[7] Conversely, conditions that favor the initial, faster reaction will often lead to the N2 isomer.[8]
-
Cation Coordination Effect: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[4][7][9] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group (e.g., a carbonyl oxygen at the C3 position), sterically blocking the N2 position and directing the electrophile to N1.[3][4]
-
Substituent Effects:
-
To Favor N1-Alkylation: Bulky or coordinating substituents at the C3 position significantly enhance N1 selectivity. Indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups have demonstrated >99% N1 regioselectivity with the NaH/THF system.[7][9]
-
To Favor N2-Alkylation: Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can steer the alkylation to the N2 position, achieving ≥96% selectivity.[7][9] Mild acidic conditions can also promote selective alkylation at the N2 position.[8] A protocol using trifluoromethanesulfonic acid (TfOH) with diazo compounds has shown excellent N2 selectivity.[10]
-
Troubleshooting Workflow for Isomer Control
Caption: Decision workflow for troubleshooting N1/N2 isomer formation.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in indazole synthesis can often be traced back to incomplete reactions, the formation of stable side products, or harsh reaction conditions that degrade the starting material or product.[11]
Common Causes and Solutions:
-
Incomplete Cyclization: In syntheses that build the indazole ring (e.g., from hydrazones), the final cyclization step may be inefficient.
-
Troubleshooting: Ensure the reaction time is sufficient by monitoring via TLC or LC-MS. The efficiency of cyclization can often be improved by adding a suitable acid or base catalyst.[12] For reactions that produce water, using a Dean-Stark apparatus or molecular sieves to remove it can drive the equilibrium toward the product.[12]
-
-
Side Product Formation: Common side products include hydrazones, dimeric impurities, and indazolones.[1][12]
-
Troubleshooting: Elevated temperatures can sometimes lead to side reactions.[1] Try running the reaction at a lower temperature for a longer period. The choice of solvent can also be critical; for instance, in some syntheses, aprotic solvents like DMSO and DMF provide higher yields than protic ones.[1]
-
-
Harsh Conditions: Many traditional methods for synthesizing the indazole core require strong acids, strong bases, or high temperatures, which can limit the functional group tolerance and lead to degradation.[11]
-
Troubleshooting: Explore milder, modern synthetic routes. For example, the Cadogan reductive cyclization can be performed under mild conditions using tri-n-butylphosphine as the reducing agent.[13][14] Metal-free methods, such as those using o-aminobenzoximes, also offer high yields under gentle conditions.[1]
-
Q3: I'm struggling to purify my indazole derivative, especially in separating the N1 and N2 isomers.
A3: The separation of N1 and N2 isomers is a significant purification challenge due to their similar polarities. When synthesis cannot be made fully regioselective, purification becomes paramount.
Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method. A mixed solvent system can be highly effective. Systematically screen solvent pairs (e.g., acetone/water, ethanol/water, ethyl acetate/hexanes) to find a system where one isomer is significantly less soluble than the other.[15]
-
Column Chromatography: While challenging, separation is often possible with careful optimization.
-
System Choice: Use a high-performance silica gel and a shallow solvent gradient. Automated flash chromatography systems can provide the resolution needed.
-
Solvent Modifiers: Adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and separation.
-
-
Spectroscopic Distinction: To confirm the identity of your purified isomers, use NMR. In ¹H NMR, the proton at the C3 position of a 2H-indazole is generally shifted downfield compared to the corresponding 1H-isomer.[12]
| Method | Principle | Key Optimization Parameters | Reference |
| Recrystallization | Differential solubility of isomers | Solvent/anti-solvent ratio, temperature gradient | [15] |
| Column Chromatography | Differential adsorption to stationary phase | Stationary phase type, eluent polarity, gradient slope | [12] |
| Spectroscopic Analysis | Different chemical environments of protons | ¹H, ¹³C, and ¹⁵N NMR spectroscopy | [12] |
Troubleshooting Specific Synthetic Routes
Q4: In my Davis-Beirut reaction to form a 2H-indazole, the yields are poor and inconsistent.
A4: The Davis-Beirut reaction, which forms 2H-indazoles from precursors like o-nitrobenzyl amines, is highly sensitive to reaction conditions, especially the solvent system.[16][17] The reaction proceeds through a highly reactive nitroso imine intermediate, and controlling its fate is key to achieving good yields.[16]
Critical Parameters and Optimization:
-
The Role of Water: The presence of a controlled amount of water can be critical. One study found that adding ~15% water to an n-propanol solvent dramatically increased the yield from 27% to 65%.[16] However, excess water (>25%) can be detrimental, as it can lead to cleavage of the key imine intermediate, shutting down the productive cyclization pathway.[16][17]
-
Substrate Scope: The reaction is most efficient with alkyl amines and primary alcohols.[16] Anilines and secondary alcohols tend to give much lower yields.[16] If you are attempting to synthesize an N-aryl indazole, a standard Davis-Beirut reaction may not be suitable.[17]
-
Base and Temperature: The reaction is typically run under basic conditions (e.g., KOH, NaOH).[18] Optimization of the base concentration and reaction temperature is necessary for each specific substrate.
Mechanism and Point of Failure
Caption: Key intermediate in the Davis-Beirut reaction and the competitive failure pathway caused by excess water.
Q5: My intramolecular aza-Wittig reaction for indazole synthesis is not working as expected.
A5: The aza-Wittig reaction is a powerful tool for forming N-heterocycles. It involves the reaction of an iminophosphorane (aza-ylide), generated from an azide and a phosphine (like PPh₃), with an intramolecular carbonyl group to form an imine (the N=C bond of the heterocycle).[19][20][21]
Common Pitfalls and Solutions:
-
Inefficient Iminophosphorane Formation: The initial Staudinger reaction between the azide and the phosphine might be incomplete.
-
Troubleshooting: Ensure your azide starting material is pure and your phosphine reagent is fresh. The reaction is typically run in a neutral, anhydrous solvent (e.g., toluene, THF). Gentle heating is often required, but excessively high temperatures can degrade the azide.
-
-
Low Reactivity of the Carbonyl Group: The intramolecular cyclization can fail if the carbonyl group is not sufficiently electrophilic.
-
Troubleshooting: Esters and amides are less reactive than aldehydes or ketones.[21] If your substrate contains an ester, the reaction may require higher temperatures (e.g., refluxing in toluene or xylene) to proceed.
-
-
Hydrolysis of Intermediates: Iminophosphoranes are sensitive to moisture and can be hydrolyzed back to an amine and the corresponding phosphine oxide.
-
Troubleshooting: The reaction must be performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The presence of triphenylphosphine oxide as a major byproduct is a strong indicator of water contamination.
-
Experimental Protocol Example
Protocol: N1-Selective Alkylation of 3-Carboxymethyl-1H-indazole
This protocol is optimized for high N1-regioselectivity based on methods reported in the literature.[7][9]
Materials:
-
3-Carboxymethyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (e.g., 1-bromobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add the 3-carboxymethyl-1H-indazole (1.0 eq).
-
Suspension: Add anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension at 0 °C. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure N1-alkylated indazole derivative.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 16. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 19. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. addi.ehu.eus [addi.ehu.eus]
Technical Support Center: A Senior Application Scientist's Guide to Improving the Purity of 6-Methoxy-1H-indazol-5-amine
Introduction
6-Methoxy-1H-indazol-5-amine is a critical building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The precise arrangement of its methoxy and amine functionalities on the indazole scaffold makes it a valuable intermediate. However, the very features that make it synthetically useful—the basic amine and the electron-rich aromatic system—also present significant challenges during purification. Achieving the high degree of purity (>98%) required for pharmaceutical development necessitates a robust and well-understood purification strategy.
This guide provides in-depth troubleshooting advice and detailed protocols to address the common issues encountered when purifying this compound. It is designed for researchers and process chemists who require not just a method, but a foundational understanding of the principles governing the separation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities are typically route-dependent, but several classes are common. The most frequent are residual starting materials or intermediates, such as the corresponding nitro-indazole precursor (e.g., 6-methoxy-5-nitro-1H-indazole). Incomplete reduction can leave traces of this highly polar, yellow/orange impurity. You may also encounter regioisomers if the selectivity of the nitration or other substitution steps is not perfect. Finally, oxidative degradation byproducts can form, often appearing as colored polymeric material, especially if the amine is exposed to air and light for extended periods.[1][2]
Q2: How should I handle and store this compound to prevent degradation?
A2: Aromatic amines are susceptible to oxidation, which is often catalyzed by light and air, leading to discoloration and the formation of impurities.[1] To maintain the integrity of your compound:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration and drying steps.
-
Light Protection: Store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil.[3]
-
Temperature: For long-term storage, keep the solid material at -20°C. For solutions, especially in protic solvents, prepare them fresh for immediate use. If short-term storage of a solution is necessary, keep it at 2-8°C.[3]
Q3: My purified compound is off-white or slightly colored. Does this indicate significant impurity?
A3: Not necessarily, but it warrants investigation. Trace amounts of highly colored oxidative byproducts can impart color without significantly affecting the purity as determined by NMR or HPLC. However, a distinct yellow, brown, or pink hue often suggests the presence of residual nitro-precursors or degradation products. The definitive assessment of purity should always be made using quantitative analytical techniques like HPLC with UV detection or qNMR (quantitative NMR).[4]
Purification Workflow & Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions based on chemical principles.
General Purification Strategy
The following workflow provides a systematic approach to purifying this compound from a crude reaction mixture.
Caption: General workflow for the purification of this compound.
Troubleshooting Common Issues
Q4: My compound streaks badly on a silica TLC plate, making it impossible to assess purity or choose a solvent system. What's happening?
A4: This is a classic issue when working with basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic amine, causing the compound to "streak" up the plate rather than eluting as a compact spot.
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. Add a small amount of a volatile base to your mobile phase.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide per 100 mL of your eluent (e.g., Ethyl Acetate/Hexane).[5] This competing base will saturate the acidic sites on the silica, allowing your compound to elute properly.[6]
Q5: I performed a column chromatography, but my yield is very low. Where did my compound go?
A5: This is often related to the streaking issue described in Q4. If you did not add a basic modifier to your mobile phase, a significant portion of your product is likely irreversibly adsorbed onto the silica gel column. The amine's basicity causes it to bind tightly to the acidic stationary phase.
Solution:
-
Always use a basic modifier (like triethylamine) in your mobile phase for both packing and running the column.[6]
-
Pre-treat the silica: You can create a slurry of your silica gel in the initial mobile phase containing triethylamine, let it sit for 15-20 minutes, and then pack the column. This ensures the stationary phase is fully neutralized before your compound is introduced.[5]
-
Consider an alternative stationary phase: If streaking persists, switch to a more inert stationary phase like basic alumina or an amine-functionalized silica gel, which does not require a mobile phase modifier.[6]
Q6: My crude product is a dark, oily residue. Should I attempt direct chromatography?
A6: Direct chromatography of a dark oil can be challenging and may contaminate your column. The color often indicates polymeric or highly polar baseline impurities. An initial cleanup step is highly recommended.
Solution: Acid-Base Extraction Leverage the basicity of the 5-amino group to separate it from neutral or acidic impurities.[1]
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). Your amine will be protonated and move into the aqueous layer, while many non-basic impurities remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >9. Your amine will precipitate or be available for extraction.
-
Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield a significantly cleaner product, which can then be further purified by chromatography or recrystallization.
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
This protocol is designed for the purification of amines on standard silica gel.
1. Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC plates. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM/Methanol). Crucially, add 1% triethylamine to the TLC solvent jar. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in your initial, low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc + 1% Et₃N). Pack the column evenly, ensuring no air bubbles are trapped.[7]
2. Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the compound in a solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. For example, move from 20% EtOAc to 50% EtOAc in Hexane (always maintaining 1% Et₃N).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove the triethylamine, you can co-evaporate with a solvent like toluene or perform a final aqueous wash if the compound's solubility allows.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard, cost-effective choice when used with a modifier.[7] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Offers a good polarity range for indazole derivatives. |
| Modifier | 1% Triethylamine (Et₃N) | Neutralizes acidic silanol groups, preventing streaking and product loss.[5][6] |
| Gradient Profile | Start low polarity, gradually increase | Ensures good separation from less polar and more polar impurities. |
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step if the compound is crystalline and the impurity load is relatively low (<10%).
1. Solvent Screening:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water).
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding solvent until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once crystal growth appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Purity Assessment
After purification, it is essential to confirm the purity and identity of the this compound.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. Use a C18 reverse-phase column with a mobile phase such as acetonitrile/water with a modifier (e.g., 0.1% trifluoroacetic acid or ammonium bicarbonate) to get sharp peaks. Purity is reported as the area percentage of the main peak.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity. Broad peaks for the N-H and -NH₂ protons are normal.[4][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
By systematically applying these principles and protocols, researchers can confidently and efficiently achieve high-purity this compound, ensuring the quality and reliability of their subsequent scientific endeavors.
References
Stability and storage conditions for 6-Methoxy-1H-indazol-5-amine
Welcome to the Technical Support Center for 6-Methoxy-1H-indazol-5-amine (CAS: 749223-61-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and use.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring an indazole core with methoxy and amine functional groups, makes it a versatile reagent. However, these same functional groups can also render the molecule susceptible to degradation under certain conditions. Understanding the potential stability issues is crucial for obtaining reliable and reproducible experimental results.
Based on the chemical properties of the indazole ring and the attached functional groups, the primary degradation pathways for this compound are likely to be oxidation , photodegradation , and to a lesser extent, hydrolysis under non-neutral pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid in a tightly sealed container at room temperature, protected from light and moisture.[1] The supplier recommendation is "Sealed in dry, Room Temperature".[1] For long-term storage, keeping the material at -20°C is advisable to minimize any potential thermal degradation.
Q2: How should I prepare and store stock solutions of this compound?
For maximum stability, it is best to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If your experimental protocol requires an aqueous solution, it is highly recommended to prepare it fresh for each experiment. If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C, protected from light, and used within 24 hours. The pH of the aqueous buffer can also impact stability; a near-neutral pH is generally preferred.
Q3: Is this compound sensitive to light?
Yes, compounds containing an indazole ring system are known to be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can lead to the formation of impurities. Therefore, it is crucial to handle the solid compound and its solutions in a light-protected environment. Use amber vials or wrap containers with aluminum foil.
Q4: What are the signs of degradation?
Visual signs of degradation in the solid material can include a change in color (e.g., from off-white/light yellow to brown) or texture. In solution, the appearance of a yellow or brown tint, or the formation of a precipitate, can indicate degradation. For a more definitive assessment, analytical techniques such as HPLC should be used to check for the appearance of new peaks or a decrease in the main peak area.
Q5: My experimental results are inconsistent. Could this be due to compound instability?
Inconsistent experimental results are a common consequence of using a degraded compound. If you observe variability in your assays, it is prudent to perform a quality check on your stock of this compound. This can be done by running a simple HPLC analysis to check for purity and comparing it to a freshly prepared standard, if available.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Oxidative Degradation: The amine group is susceptible to oxidation, especially in the presence of air and trace metals. | - Prepare solutions using degassed solvents. - Consider adding a small amount of an antioxidant like ascorbic acid to your buffer, if compatible with your experiment. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of compound potency over a short period in an aqueous buffer. | Hydrolysis or pH-mediated degradation: While less common for the core structure, extreme pH values can affect the stability of the methoxy or amine groups. | - Ensure the pH of your buffer is near neutral (pH 6-8). - Prepare fresh solutions immediately before use. - If possible, use a non-aqueous solvent for storage and dilute into your aqueous buffer just before the experiment. |
| A noticeable color change in the solid compound or solution upon exposure to lab lighting. | Photodegradation: The indazole ring can undergo photochemical reactions. | - Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil. - Minimize exposure to ambient light during handling and preparation of solutions. - If your experimental setup involves prolonged light exposure, run a control experiment with the compound in the dark to assess the impact of light. |
| Formation of a precipitate in a stored solution. | Degradation leading to insoluble products or exceeding solubility limits. | - Confirm the solubility of the compound in your chosen solvent at the desired concentration. - If degradation is suspected, filter the solution before use and re-quantify the concentration. - Prepare more dilute stock solutions and store at the recommended temperature. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the tightly sealed container in a desiccator at room temperature, protected from light. For long-term storage (>6 months), transfer the container to a -20°C freezer.
-
Preparation of Stock Solutions:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood, minimizing exposure to light.
-
Dissolve the solid in a high-quality, dry aprotic solvent (e.g., DMSO) to the desired concentration.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solutions: Store the aliquoted stock solutions at -20°C or -80°C.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in your experimental buffer immediately before use.
-
If the working solution is aqueous, use it within a few hours and discard any unused portion.
-
Protocol 2: Simple Quality Control Check by HPLC
This protocol allows for a quick assessment of the purity of your this compound.
-
Preparation of Sample: Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. A pure sample should show a single major peak. Calculate the peak area percentage to estimate the purity.
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Overcoming Poor Regioselectivity in Indazole Functionalization
Welcome to the Technical Support Center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the indazole scaffold. The inherent tautomerism and dual nucleophilicity of the indazole ring frequently lead to challenges in achieving regioselectivity, particularly in N-alkylation and C-H functionalization.[1][2][3] This resource provides in-depth, troubleshooting guidance and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guides
This section addresses common problems encountered during the functionalization of indazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions and optimization protocols.
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation Reactions
Question: My N-alkylation of a substituted indazole is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: This is a classic challenge in indazole chemistry. The formation of both N1 and N2 isomers is a direct consequence of the two nucleophilic nitrogen atoms in the indazole ring. The final isomeric ratio is governed by a delicate interplay of steric hindrance, electronic effects of substituents, and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3][4][5]
Root Cause Analysis & Strategic Solutions
Potential Cause 1: Suboptimal Base and Solvent Combination. The choice of base and solvent is paramount as it influences the equilibrium of the indazole anion and the subsequent trapping by the electrophile.[4][6]
-
For N1-Selectivity (Thermodynamic Product):
-
Strategy: The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][7] Conditions that allow the reaction to reach thermodynamic equilibrium will favor the N1-alkylated product.
-
Protocol: A widely successful method, particularly for electron-deficient indazoles, involves using sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF).[4][8] The Na+ cation is believed to coordinate with the N2 lone pair and an adjacent C3 substituent (if present), sterically directing the alkylating agent to the N1 position.[2][8]
-
Troubleshooting: If selectivity remains low, consider increasing the reaction temperature or extending the reaction time to facilitate equilibration from the kinetic N2 product to the more stable N1 product.[6][9]
-
-
For N2-Selectivity (Kinetic Product):
-
Strategy: The N2 position is often considered the kinetically favored site for alkylation due to the higher accessibility of its lone pair in the neutral indazole.[9]
-
Protocol: Employing milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can favor N2-alkylation.[10] Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) with an alcohol as the alkylating agent also frequently show a strong preference for the N2 isomer.[3][6]
-
Acid-Catalyzed Methods: Novel methods using Brønsted acids like trifluoromethanesulfonic acid (TfOH) with diazo compounds have shown excellent N2-selectivity.[11]
-
Potential Cause 2: Steric and Electronic Influence of Ring Substituents. The substitution pattern on the indazole ring profoundly impacts regioselectivity.
-
Steric Hindrance:
-
Electronic Effects:
-
Electron-withdrawing groups (EWGs) on the benzene ring tend to increase the acidity of the N-H proton and can influence the charge distribution in the indazole anion, often favoring N1-alkylation under thermodynamic conditions.[2]
-
Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: Workflow for troubleshooting N-alkylation regioselectivity.
Issue 2: Difficulty in C-H Functionalization and Poor Site-Selectivity
Question: I am attempting a direct C-H functionalization on the indazole ring, but I am getting low yields or a mixture of products functionalized at different positions. How can I target a specific carbon?
Answer: Direct C-H functionalization of indazoles is a powerful but challenging strategy. The reactivity of the C-H bonds varies significantly across the ring system. Without proper control, reactions can be unselective. The key to success lies in choosing the right catalytic system and, often, employing a directing group to guide the reaction to the desired position.[12][13]
Strategies for Site-Selective C-H Functionalization
Targeting the C3 Position: The C3 position is the most electronically activated carbon in the indazole ring and is the most common site for direct functionalization.[14]
-
Strategy 1: Halogenation Followed by Cross-Coupling. This is a robust and widely used two-step method.
-
Protocol: First, regioselectively introduce a halogen (iodine or bromine) at the C3 position. This is often achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[14] The resulting 3-haloindazole is then a versatile substrate for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups.
-
-
Strategy 2: Direct C3-Arylation/Alkylation.
-
Protocol: Transition-metal catalysis, often with rhodium or palladium, can achieve direct C3-functionalization.[15][16] These reactions typically require N-protection of the indazole to prevent competitive N-functionalization. N-aryl indazoles, for example, can undergo Rh(III)-catalyzed C-H activation and annulation with aldehydes.[15]
-
Targeting Other Ring Positions (C4-C7): Directing Group Strategy is Key. The C-H bonds on the benzene portion of the indazole are less reactive and require a directing group (DG) to achieve site-selectivity.[17]
-
Strategy: Removable Directing Groups. A directing group is installed on the N1 or N2 nitrogen. This DG contains a coordinating atom that chelates to the metal catalyst, bringing it into close proximity with a specific C-H bond and enabling its selective activation.
-
N1-Directing Groups for C7-Functionalization: An amide or a picolinamide group installed at the N1 position can effectively direct ortho-metalation to the C7 position.
-
N2-Directing Groups for C3-Functionalization: While C3 is already reactive, an N2-directing group can enhance this reactivity and prevent other side reactions. A 2-(trimethylsilyl)ethoxymethyl (SEM) group at N2 has been shown to direct regioselective C3-lithiation.[18]
-
Logical Flow for C-H Functionalization Strategy:
Caption: Decision-making workflow for site-selective C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between N1 and N2 alkylated isomers?
A1: Unambiguous characterization is critical. While TLC and melting point can give initial indications, they are not definitive.[19] The most reliable methods are spectroscopic:
-
Nuclear Magnetic Resonance (NMR): This is the gold standard. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For an N2-alkylated isomer, a 2-bond or 3-bond correlation is typically observed between the protons on the alpha-carbon of the N-alkyl group and the C3 and C7a carbons of the indazole ring. For the N1-isomer, a correlation is expected to C7a but not to C3.[6]
-
UV Derivative Spectrophotometry: In some cases, the derivative UV spectra of N1 and N2 isomers show characteristic and distinct signals that allow for clear identification.[19]
Q2: My reaction conditions are supposed to be N1-selective, but I'm still getting a significant amount of the N2 isomer. What's going on?
A2: This often points to the reaction not reaching thermodynamic equilibrium.
-
Check your base: Ensure your NaH is fresh and highly active. Old or passivated NaH may not be strong enough to fully deprotonate the indazole, leading to a more complex reaction profile.
-
Reaction time and temperature: As mentioned, N1-selectivity often requires allowing the reaction to equilibrate. If you are running the reaction at a low temperature or for a short duration, you may be isolating a kinetically controlled mixture. Try gradually increasing the temperature or extending the reaction time and monitor the N1:N2 ratio.[6][9]
-
Solvent Purity: Ensure your THF is anhydrous. Traces of water can interfere with the base and alter the reaction pathway.
Q3: Are there any "protecting group-free" strategies for selective functionalization?
A3: Yes, this is an active area of research. For N-alkylation, acid-catalyzed methods can provide high N2-selectivity without the need for a pre-installed protecting group.[11] For C-H functionalization, some metal-catalyzed reactions can proceed on the N-H free indazole, although mixtures can still be an issue. Often, the "protection" is transient, where the substrate coordinates to the metal catalyst in-situ, directing the functionalization before dissociating. However, for achieving high selectivity, especially at the less reactive positions of the benzene ring, pre-installing a directing group remains the most reliable strategy.[17]
Q4: I need to synthesize a specific N1-alkyl indazole on a large scale. What are the key considerations for scalability?
A4: Scalability introduces new challenges. A recently developed method addresses this by using a reductive amination approach under thermodynamically controlled conditions.
-
Method: The indazole is reacted with an aldehyde (instead of an alkyl halide) in the presence of a reducing agent. This process is highly selective for the N1 position, practical, and has been demonstrated to be suitable for large-scale manufacturing with no detectable N2-isomer formation.[5]
-
Safety and Practicality: This method avoids the use of pyrophoric bases like NaH and often uses more benign reagents, which is a major advantage for scale-up.
Summary of Recommended Conditions for N-Alkylation
| Desired Isomer | Control Type | Recommended Base | Recommended Solvent | Key Considerations & Alternatives |
| N1-Indazole | Thermodynamic | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | More stable isomer. Allow for equilibration (higher temp/longer time). Good for EWG-substituted indazoles.[4][8] |
| N2-Indazole | Kinetic | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | Kinetically favored. Lower temperatures/shorter times are ideal. Mitsunobu or acid-catalyzed (TfOH) methods are highly selective.[3][11][20] |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
- 17. rsc.org [rsc.org]
- 18. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Minimizing byproduct formation in palladium-catalyzed indazole coupling
Welcome to the technical support center for palladium-catalyzed indazole coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address common challenges and frequently encountered byproducts in a practical, question-and-answer format, grounded in mechanistic principles and supported by field-proven insights. Our goal is to empower you to optimize your reactions, minimize byproduct formation, and achieve your synthetic targets with greater efficiency and confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each entry details the likely cause of the issue and provides a series of actionable steps to resolve it.
Question 1: My reaction is producing a significant amount of biaryl homocoupling byproduct. What is causing this and how can I prevent it?
Answer:
Homocoupling of your aryl halide or organoboron reagent is one of the most common side reactions in cross-coupling chemistry. This byproduct arises primarily from two pathways: (1) a Pd(II)-mediated pathway, often exacerbated by the presence of oxygen, and (2) the reaction between two organometallic intermediates.
Mechanistic Insight: The key culprit is often the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then participate in a catalytic cycle that consumes your starting materials to form the undesired homocoupled product. Additionally, transmetalation side reactions can lead to the formation of R-Pd-R intermediates, which upon reductive elimination, yield the R-R homocoupled product.
Core Troubleshooting Steps:
-
Rigorous Deoxygenation: The most critical step is the thorough removal of dissolved oxygen from your solvent and reaction mixture. Standard freeze-pump-thaw cycles are effective, but a subsurface sparge with an inert gas (Nitrogen or Argon) for 20-30 minutes prior to adding the catalyst is a highly effective and practical method for process scale-up.[2][3]
-
Use of High-Purity Reagents: Ensure your solvents and reagents are anhydrous and free of peroxides, as these can also promote the formation of Pd(II).
-
Introduce a Mild Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) oxidation state. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[2][3]
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. Evaluate a range of catalyst concentrations to find the optimal balance between reaction rate and selectivity.
Experimental Protocol: Nitrogen Subsurface Sparging
This method is highly effective for removing dissolved oxygen.[2][3]
-
Assemble your reaction flask with a stir bar, condenser, and septa.
-
Add your indazole, aryl halide, base, and solvent to the flask.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the surface of the solvent.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the stirred solution for 20-30 minutes.
-
Remove the needles and add your palladium catalyst and ligand under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature.
Question 2: I am observing arylation at the C3 position of the indazole ring instead of the desired N-arylation. How can I control the regioselectivity?
Answer:
Regioselectivity between N1, N2, and C3 is a classic challenge in indazole functionalization.[4] C3-arylation is a competing reaction pathway, particularly under conditions that favor direct C-H activation.[5][6] The outcome is a delicate balance of steric hindrance, electronic effects, and the specific reaction conditions you employ.
Mechanistic Insight: Palladium-catalyzed direct C-H arylation often proceeds via a concerted metalation-deprotonation (CMD) pathway.[7] Certain ligand/base combinations can preferentially lower the activation energy for C-H cleavage at the C3 position over N-H cleavage and subsequent C-N bond formation. High temperatures can also favor C-H activation pathways.[5]
Core Troubleshooting Steps:
-
Protect the N-H bond: If C3-arylation is a persistent issue, the most straightforward solution is to protect the indazole nitrogen before the coupling reaction. Common protecting groups like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) can be used. The protecting group can then be removed post-coupling.[8][9]
-
Modify Ligand and Solvent: The choice of ligand is critical. Bulky biarylphosphine ligands, central to the Buchwald-Hartwig amination, are designed to facilitate reductive elimination from the nitrogen atom, thus favoring N-arylation.[10] Conversely, ligands like 1,10-phenanthroline have been reported to promote C-H arylation.[11] Switching to a more polar aprotic solvent like THF or dioxane can also favor N-arylation over C-H activation.[7][8]
-
Lower the Reaction Temperature: C-H activation typically has a higher activation energy than N-H functionalization. Running the reaction at a lower temperature (e.g., 80-100 °C instead of >120 °C) can significantly improve the N/C selectivity.
-
Base Selection: The choice of base can influence which proton is abstracted. A strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally preferred for N-arylation as it rapidly deprotonates the indazole N-H. Weaker bases like potassium acetate (KOAc) are sometimes used in direct C-H arylation protocols.[5]
Table 1: General Condition Guidelines for Regioselectivity
| Parameter | Favors N-Arylation | Favors C3-Arylation |
| Ligand | Bulky biarylphosphines (e.g., SPhos, XPhos) | Planar N-donor ligands (e.g., 1,10-phenanthroline) |
| Base | Strong, non-coordinating (NaOt-Bu, K3PO4) | Weaker, coordinating (KOAc, K2CO3) |
| Solvent | Aprotic ethers (Dioxane, THF) | Polar aprotic (DMA, DMF)[5][11] |
| Temperature | 80 - 110 °C | 120 - 160 °C[5] |
Question 3: My reaction is giving a mixture of N1 and N2-arylated isomers. How can I selectively obtain the N1 or N2 product?
Answer:
Achieving regioselectivity between the N1 and N2 positions of the indazole ring is a fundamental challenge. The outcome is dictated by a combination of steric and electronic effects of the indazole substrate itself, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[12][13][14]
Mechanistic Insight: The indazole anion is a delocalized system, allowing for electrophilic attack at either nitrogen.[8]
-
Kinetic Control: The N2 position is often more sterically accessible and electronically richer, leading to faster initial reaction at this site. Reactions run at lower temperatures for shorter times often favor the N2 isomer.[13]
-
Thermodynamic Control: The N1-substituted indazole is generally the more thermodynamically stable isomer.[14] Under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times), the N1 product will be favored.
Core Troubleshooting Steps:
-
Base and Solvent System: This is the most powerful tool for controlling N1/N2 selectivity.
-
For N1 Selectivity (Thermodynamic Product): The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective. The sodium cation is thought to chelate between the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the N2 position and directing the aryl group to N1.[14][15]
-
For N2 Selectivity (Kinetic Product): Using a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar solvent like DMF often favors the N2 isomer. These conditions promote the kinetically favored pathway.[15]
-
-
Substituent Effects: The steric and electronic nature of substituents on the indazole ring play a major role.
-
Bulky groups at the C7 position will sterically hinder attack at N1, thus favoring N2 substitution.
-
Electron-withdrawing groups at C7 can enhance the acidity of the N1-H, promoting N1 substitution.[12]
-
-
Temperature and Time: As a general rule, lower temperatures and shorter reaction times will favor the kinetic N2 product, while higher temperatures and longer reaction times will allow the reaction to equilibrate to the thermodynamic N1 product.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source for indazole N-arylation? A: Both Pd(0) sources like Pd2(dba)3 and Pd(II) sources like Pd(OAc)2 or PdCl2 are commonly used.[16] Pd(II) sources act as pre-catalysts and are reduced in situ to the active Pd(0) species.[16] The choice often depends on air stability and ease of handling. Pd(OAc)2 is a popular, cost-effective, and reliable choice for many Buchwald-Hartwig aminations.[17] For challenging couplings, pre-formed Pd(0) catalysts or specialized pre-catalysts (e.g., G3-XPhos Palladacycle) can offer improved reactivity and reproducibility.
Q2: My phosphine ligand seems to be degrading. I'm seeing byproducts corresponding to phenyl group transfer. How do I stop this? A: This is a known side reaction, especially with triphenylphosphine (PPh3) or BINAP at high temperatures.[8] The phenyl group from the phosphine can be transferred to the indazole. To mitigate this, switch to a ligand that does not contain phenyl groups, such as a trialkylphosphine (e.g., P(tBu)3) or a biarylphosphine ligand with different aryl groups (e.g., using tolyl-BINAP instead of BINAP).[8] Alternatively, using N-heterocyclic carbene (NHC) ligands can completely avoid this issue.
Q3: Can I run this reaction "on water"? A: Yes, there are reports of palladium-catalyzed direct C3 arylation of indazoles being performed "on water".[5] This can be an attractive option for green chemistry initiatives. However, these conditions often require specific catalyst/ligand systems (e.g., Pd(OAc)2/PPh3) and may not be universally applicable, especially for N-arylation, where solubility and base compatibility can be challenging.[5]
Q4: What is the role of the base in the Buchwald-Hartwig reaction? A: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the indazole (or the amine in the general reaction) after it coordinates to the palladium center.[10] This forms the palladium-amido complex, which is a key intermediate that precedes the final C-N bond-forming reductive elimination step. The strength and nature of the base can significantly impact the reaction rate, selectivity, and the lifetime of the catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
Technical Support Center: A Guide to the Scale-Up Synthesis of 6-Methoxy-1H-indazol-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indazol-5-amine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable synthesis from the laboratory bench to larger-scale production. This compound is a crucial building block in medicinal chemistry, notably in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its synthesis, while achievable at a small scale, presents distinct challenges when production volumes increase.
This document moves beyond simple protocols to address the "why" behind common failures and troubleshooting steps. We will explore the intricate relationship between reaction parameters, impurity formation, and safety considerations, providing you with the expert insights needed to ensure a robust, safe, and scalable process.
Core Synthetic Strategy: An Overview
A prevalent and logical synthetic route to this compound involves the cyclization of a suitably substituted phenylhydrazine precursor. The most common industrial approaches start from readily available nitroaromatic compounds. A representative pathway begins with 4-fluoro-2-methoxy-5-nitroaniline, which undergoes diazotization, reduction to a hydrazine intermediate, and subsequent intramolecular cyclization.
Caption: A representative synthetic workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the scale-up of this synthesis in a practical question-and-answer format.
Q1: My yield dropped significantly after scaling up the indazole ring formation (cyclization) step. What are the likely causes?
This is a classic scale-up challenge often rooted in heat and mass transfer limitations.
Causality & Explanation: The intramolecular SₙAr (Nucleophilic Aromatic Substitution) cyclization is typically an exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation into the environment. As you scale up, the volume increases cubically while the surface area only increases squarely. This leads to inefficient heat removal, causing internal reaction temperatures to rise uncontrollably above the setpoint. This can lead to thermal decomposition of the hydrazine intermediate or the final product, and promote side reactions.
Troubleshooting Protocol:
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry analysis (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing an adequate cooling system.
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the hydrazine precursor to the hot solvent. This allows the cooling system to keep pace with the heat being generated.
-
Solvent Selection: Ensure the solvent has a sufficiently high boiling point to allow the reaction to proceed at an adequate rate without over-pressurizing the reactor. Solvents like ethylene glycol or DMSO are common, but their viscosity at different temperatures should be considered for efficient stirring.
-
Agitation Efficiency: Verify that the reactor's stirring mechanism is sufficient to maintain a homogenous mixture and prevent localized "hot spots." Poor mixing is a common cause of yield loss and impurity formation on a larger scale.
Q2: I'm observing a significant and difficult-to-remove impurity. How can I identify and minimize it?
Impurity formation is often linked to side reactions involving the highly reactive hydrazine functional group or incomplete cyclization.
Common Impurities & Mitigation Strategies:
| Impurity Type | Probable Cause | Minimization & Troubleshooting Strategy |
| Unreacted Hydrazine Precursor | Incomplete reaction due to insufficient temperature or reaction time. | Increase reaction time or modestly increase temperature. Monitor reaction completion by HPLC. Ensure efficient heat transfer to maintain the target temperature throughout the batch. |
| De-fluorinated Starting Material | Reductive dehalogenation during the hydrazine formation step if using catalytic hydrogenation. | If using catalytic hydrogenation, screen catalysts (e.g., Pd/C) and optimize hydrogen pressure and temperature. Chemical reductants like stannous chloride (SnCl₂) are often more selective and avoid this issue.[3] |
| Oxidized Byproducts (dark color) | The aromatic amine and hydrazine moieties are sensitive to air oxidation, especially at elevated temperatures. | Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process, from charging reagents to product isolation. Use degassed solvents where possible. |
| Isomeric Indazoles | While less common for this specific intramolecular cyclization, improper starting material can lead to isomers. | Confirm the structure and purity of your starting 4-fluoro-2-methoxy-5-nitroaniline. The substitution pattern is critical for ensuring the correct regiochemical outcome. |
Q3: The final product isolation is challenging. The material is oily, or the purity is low after recrystallization. What is a robust purification strategy?
This compound has both a basic amino group and a weakly acidic indazole N-H group, making it amenable to a multi-step purification strategy.
Expert Insight: Do not rely on a single purification technique. A multi-step approach that exploits different chemical and physical properties of the molecule will yield the highest purity.
Caption: Decision workflow for the purification of this compound.
Step-by-Step Purification Protocol:
-
Workup & Acidic Extraction:
-
Cool the reaction mixture and carefully quench it into water.
-
Extract with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to remove non-polar impurities.
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.
-
-
Basification & Isolation:
-
Separate the acidic aqueous layer and cool it in an ice bath.
-
Slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is >8 to neutralize the salt and precipitate the free amine.
-
Extract the free amine back into an organic solvent (e.g., EtOAc).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
-
Final Polishing via Recrystallization:
-
Perform solvent screening to find a suitable recrystallization system. Common choices for aminoindazoles include ethanol/water, isopropanol/heptane, or ethyl acetate/heptane.
-
Dissolve the crude solid in the minimum amount of hot solvent. If impurities are present, you may perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: What are the critical safety considerations when using hydrazine derivatives on a large scale?
Hydrazine and its derivatives are toxic, potentially carcinogenic, and can decompose violently if handled improperly.[4][5] Safety is the paramount concern during scale-up.
Authoritative Safety Protocols:
-
Reagent Choice: Whenever possible, use hydrazine hydrate instead of anhydrous hydrazine. The presence of water significantly mitigates its explosive potential and reduces vapor pressure.[6] For some processes, generating hydrazine in situ from hydrazine sulfate and a base can be a safer alternative.[4]
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), splash goggles, a face shield, and a flame-retardant lab coat.
-
Engineering Controls: All manipulations must be conducted in a well-maintained walk-in fume hood or a closed system reactor with appropriate ventilation and scrubbing capabilities for any off-gassing.
-
Thermal Safety: As mentioned, the cyclization can be exothermic. The decomposition of hydrazine itself is also highly exothermic. Ensure the reactor is equipped with an adequate cooling system, a pressure relief device, and continuous temperature monitoring. Never allow the reaction temperature to exceed the recommended limit.
-
Quenching Residual Hydrazine: Unreacted hydrazine must be safely neutralized before workup. A common method is to add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under controlled, cooled conditions. This should be done carefully, as the quenching process can also be exothermic.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. nj.gov [nj.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Indazole-Based Compounds for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with indazole-based compounds and encountering solubility challenges in their biological assays. Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2][3][4] However, their often lipophilic nature and rigid bicyclic structure can lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible data in biological experiments.[1][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges. We will delve into the underlying principles of various solubilization techniques and provide practical, step-by-step protocols to enhance the solubility of your indazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my indazole compounds consistently showing poor solubility in aqueous buffers?
Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2][6] This structure, while providing a valuable scaffold for interacting with biological targets, is inherently hydrophobic. The limited aqueous solubility of many indazole derivatives can be attributed to:
-
High Crystal Lattice Energy: The planar structure of the indazole ring can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate individual molecules.[7]
-
Lipophilic Substituents: Functional groups added to the indazole core to enhance biological activity are often nonpolar, further increasing the compound's hydrophobicity.
-
Lack of Ionizable Groups: Unless specifically designed with acidic or basic functional groups, many indazole derivatives are neutral molecules with limited ability to form soluble salts.
Q2: I've dissolved my indazole compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
This phenomenon, often called "crashing out," is a common issue when working with poorly soluble compounds.[8] It occurs due to a rapid solvent exchange. While your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is much lower in the aqueous environment of your assay buffer.[8] When you add the DMSO stock to the buffer, the DMSO disperses, and the local concentration of the organic solvent around your compound molecules drops dramatically. This leaves the compound in an environment where it is no longer soluble, causing it to precipitate out of the solution.[8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[8] However, the tolerance can be highly dependent on the specific cell line and the duration of the experiment.[9][10][11] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your particular cells, ensuring that the solvent itself does not impact the biological readout.[12]
Troubleshooting Guide: Compound Precipitation
Encountering precipitation can be frustrating and can lead to inaccurate and irreproducible results.[13] The following guide provides a systematic approach to troubleshooting and mitigating precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of your compound in the assay.[14] |
| The final concentration of the co-solvent (e.g., DMSO) is too low to maintain solubility. | Increase the percentage of the co-solvent in the final assay medium, but stay within the tolerated limits for your assay (typically ≤0.5% for DMSO in cell culture).[14] | |
| Delayed Precipitation (in incubator) | Temperature shifts can decrease the solubility of some compounds.[8] | Pre-warm your assay buffer to the incubation temperature before adding the compound. |
| Changes in the pH of the media due to the CO2 environment can affect the solubility of pH-sensitive compounds.[8] | Evaluate the pH-solubility profile of your compound and consider using a buffer with a stronger buffering capacity if necessary. | |
| The compound may be interacting with components in the media over time, such as salts or proteins.[8] | Consider simplifying your assay buffer or using a protein-free medium if your experimental design allows. |
Solubility Enhancement Strategies & Protocols
There are several established techniques to improve the solubility of poorly soluble compounds, which can be broadly categorized into physical and chemical modifications.[15][16]
Co-Solvent Systems
Using a water-miscible organic solvent, or co-solvent, is often the first and most straightforward approach to enhancing solubility.[16][17]
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used aprotic solvent that can dissolve a broad range of polar and nonpolar compounds.[18][19]
-
Ethanol: A protic solvent that can be a good choice for less hydrophobic compounds.
-
Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of your indazole compound into a sterile vial.[20][21]
-
Add a minimal amount of high-purity, anhydrous DMSO to completely dissolve the compound, creating a high-concentration stock (e.g., 10-100 mM).[7][8]
-
Use gentle warming (37°C) or sonication to aid dissolution if necessary.[14]
-
-
Serial Dilution:
-
Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create intermediate stocks.[8]
-
-
Final Dilution into Assay Buffer:
-
To minimize precipitation, add the DMSO stock to your pre-warmed assay buffer while gently vortexing.[8] This ensures rapid mixing and dispersion.
-
Diagram: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and diluting indazole compound stock solutions.
pH Modification
For indazole derivatives containing ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the buffer can significantly improve solubility.[7][17] The basic principle is to convert the compound into its more soluble salt form. For a compound with a basic amine group, lowering the pH will protonate the amine, increasing its aqueous solubility.
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of your indazole compound to a known volume of each buffer in separate vials.
-
Seal the vials and shake them at a constant temperature for 24-48 hours to reach equilibrium.[7]
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23][24] They can form inclusion complexes with poorly soluble molecules, like many indazole derivatives, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its solubility.[22][25][26]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[18]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins encapsulate hydrophobic molecules, increasing their solubility.
-
Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your assay buffer.
-
Prepare a high-concentration stock solution of your indazole compound in a minimal amount of an organic solvent like DMSO.
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking for several hours) to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation. If the solution is clear, you can proceed with your dilutions in the cyclodextrin-containing buffer.
Final Recommendations
-
Start with the Simplest Method: Begin with co-solvents like DMSO, as this is often sufficient.[12]
-
Characterize Your Compound: If solubility issues persist, systematically investigate the effects of pH and solubilizing excipients like cyclodextrins.
-
Always Use Controls: Include appropriate vehicle controls in all your experiments to ensure that the solubilizing agents are not interfering with your assay.[12]
-
Be Mindful of Compound Stability: Changes in pH or the use of certain excipients could potentially affect the stability of your indazole compound. It is advisable to confirm the integrity of your compound under the final assay conditions.
By systematically applying these troubleshooting strategies and solubility enhancement techniques, you can overcome the challenges associated with poorly soluble indazole-based compounds and generate high-quality, reliable data in your biological assays.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbr.in [ijpbr.in]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. fastercapital.com [fastercapital.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 26. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to 6-Methoxy-1H-indazol-5-amine and Other Multi-Targeted Kinase Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapeutics, the selection of appropriate small molecule inhibitors is a critical decision. This guide provides an in-depth, objective comparison of 6-Methoxy-1H-indazol-5-amine and a selection of established multi-targeted tyrosine kinase inhibitors: Pazopanib, Vandetanib, Cabozantinib, and Lenvatinib. This analysis is grounded in available experimental data and structure-activity relationship (SAR) principles to empower informed experimental design.
Introduction: The Indazole Scaffold and the Rise of Multi-Targeted Kinase Inhibitors
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted cancer therapy, effectively blocking the signaling pathways that drive tumor growth and proliferation.[1] The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous potent kinase inhibitors.[1] This is due to its ability to act as an effective hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. Pazopanib, a well-established anti-cancer drug, features this core structure.[1]
This compound is a substituted indazole that, based on extensive SAR studies of this class of compounds, is predicted to exhibit kinase inhibitory activity.[1][2] The strategic placement of the methoxy and amine groups on the indazole ring is anticipated to influence its potency and selectivity against various kinases. Specifically, substitutions at the 5- and 6-positions of the indazole ring have been shown to modulate the inhibitory activity of this class of compounds.[1] This guide will therefore evaluate this compound in the context of other multi-targeted TKIs that have well-defined kinase inhibition profiles and are utilized in both preclinical research and clinical settings.
Comparative Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. The following table summarizes the reported IC50 values for our panel of comparator TKIs against key oncogenic kinases. While direct experimental data for this compound is not publicly available, its potential targets are inferred from the known activity of structurally related indazole-based inhibitors.
| Kinase Target | Pazopanib IC50 (nM) | Vandetanib IC50 (nM) | Cabozantinib IC50 (nM) | Lenvatinib IC50 (nM) | This compound (Predicted Targets) |
| VEGFR1 | 10[3][4] | - | 12[5] | 4.7[6] | Probable |
| VEGFR2 | 30[3][4] | 40[7] | 0.035[8] | 3.0[6] | Highly Probable |
| VEGFR3 | 47[3][4] | 110[7] | 6[5] | 2.3[6] | Probable |
| PDGFRα | 71[4] | - | - | - | Possible |
| PDGFRβ | 84[4] | >1100[9] | 234[5] | - | Possible |
| c-Kit | 74[4] | >10000[9] | 4.6[8] | - | Possible |
| MET | - | - | 1.3[8] | - | Unlikely |
| RET | - | 130[7] | 5.2[8] | - | Possible |
| EGFR | - | 500[7] | - | - | Unlikely |
| AXL | - | - | 7[8] | - | Unlikely |
| FLT3 | - | - | 11.3[8] | - | Possible |
| TIE2 | - | - | 14.3[8] | - | Unlikely |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
Mechanistic Insights: Targeting Angiogenesis and Tumor Cell Proliferation
The primary mechanism of action for the comparator inhibitors discussed is the disruption of signaling pathways crucial for tumor angiogenesis and proliferation. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets, as their inhibition blocks the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Other targets like Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, MET, and RET are often involved in driving tumor cell growth and survival directly.
Below is a diagram illustrating the signaling pathways commonly targeted by these multi-kinase inhibitors.
Based on the structure of this compound and the known pharmacology of indazole-based inhibitors, it is highly probable that its primary mechanism of action will also involve the inhibition of VEGFRs, thereby impacting angiogenesis. Its activity against other kinases such as PDGFRs and c-Kit remains to be experimentally determined but is a reasonable starting hypothesis for screening cascades.
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
To quantitatively assess the inhibitory potential of this compound and other compounds, a robust in vitro kinase assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, high-throughput method. Below is a generalized protocol that can be adapted for specific kinases.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Principle: This homogenous assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorophore acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in this signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated fluorophore (e.g., XL665)
-
Stop/detection buffer (containing EDTA)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Workflow Diagram:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Then, dilute these concentrations into the kinase assay buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2.5 µL) of the diluted compound solutions and controls (DMSO vehicle for 100% activity, no enzyme for 0% activity) into the wells of a 384-well plate.
-
Kinase Addition: Add the kinase, diluted in kinase assay buffer, to all wells except the "no enzyme" control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP (at its Km concentration for the specific kinase, if known) to all wells. The final reaction volume is typically 10-20 µL.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the kinase reaction by adding the detection mix, which contains the terbium-labeled antibody and the streptavidin-conjugated fluorophore in a buffer with EDTA.
-
Detection Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential of this compound in the context of established multi-targeted kinase inhibitors. The indazole scaffold is a validated pharmacophore for potent kinase inhibition, particularly against VEGFRs. The provided experimental protocol offers a robust method for empirically determining the inhibitory profile of this compound and other novel compounds.
Future experimental work should focus on a comprehensive kinase panel screening of this compound to elucidate its precise selectivity profile. Subsequent cell-based assays to assess its impact on cell proliferation, apoptosis, and angiogenesis in relevant cancer cell lines will be crucial next steps in evaluating its potential as a therapeutic agent.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 6-Methoxy-Indazole Analogs in Cancer Cell Lines
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets. Its rigid, bicyclic nature and capacity for varied substitutions make it an ideal starting point for developing potent and selective inhibitors, particularly against protein kinases.[1][2] Several FDA-approved kinase inhibitors, including pazopanib and entrectinib, feature this core, underscoring its clinical significance in targeting the aberrant signaling pathways that drive cancer.[3][4]
The addition of a 6-methoxy group to the indazole ring is a key chemical modification. This group can significantly influence the compound's pharmacokinetic properties and its binding affinity within the ATP-binding pocket of target kinases, often enhancing potency.[1] This guide provides a comprehensive framework for researchers aiming to conduct a comparative analysis of novel 6-methoxy-indazole analogs, moving from initial cytotoxicity screening to detailed mechanistic evaluation in cancer cell lines.
Comparative Efficacy: A Multi-Lineage Screening Approach
The initial step in evaluating any new series of potential anticancer agents is to determine their cytotoxic potency across a diverse panel of cancer cell lines. This approach provides early insights into the breadth of activity and potential tumor-type selectivity.
Expert Rationale: A multi-lineage panel is critical. An analog showing potent activity against a single cell line might have a very narrow, niche application. However, an analog with broad activity against cell lines from different cancer types (e.g., breast, colon, lung) may target a more fundamental cancer mechanism, such as a common signaling pathway or cell cycle machinery, making it a more promising lead for further development.
Below is an illustrative summary of cytotoxicity data for a hypothetical series of 6-methoxy-indazole analogs. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are determined using a cell viability assay such as the MTT assay.[5]
| Compound | Structure/Modification | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Analog-6M-A | Phenyl substitution at C3 | 1.15 | 0.98 | 2.54 |
| Analog-6M-B | Pyridyl substitution at C3 | 0.45 | 0.23 | 0.89 |
| Analog-6M-C | N-methyl at Indazole | 5.21 | 8.76 | >10 |
| Etoposide | Positive Control | 2.80 | 1.50 | 3.10 |
Data are representative. Actual values must be determined experimentally.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Potent cytotoxicity is a necessary, but not sufficient, characteristic of a good drug candidate. Understanding how a compound kills cancer cells is paramount. For kinase inhibitors, which many indazole derivatives are, this involves investigating their impact on cell fate (apoptosis) and cell proliferation (cell cycle arrest), and confirming their effect on specific signaling pathways.[6][7]
Key Mechanistic Questions:
-
Induction of Apoptosis: Does the compound trigger programmed cell death?
-
Cell Cycle Arrest: Does the compound halt cell division at a specific phase?
-
Target Engagement: Does the compound inhibit the phosphorylation of key proteins in a targeted signaling pathway?
Below is a typical experimental workflow designed to answer these questions.
Many indazole analogs function by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate growth and survival.[1][8] Dysregulation of these pathways is a hallmark of cancer.[9] A common target is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in tumors.[10]
Detailed Experimental Protocols
Here we provide standardized, step-by-step protocols for the key assays outlined in the workflow.
Cell Viability Assessment: The MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 6-methoxy-indazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Expert Insights & Rationale:
-
Why a 4-hour MTT incubation? This duration is typically sufficient for detectable formazan production without causing toxicity from the MTT reagent itself.
-
Why is solubilization necessary? The formazan crystals are insoluble in aqueous culture medium. A solvent like DMSO is required to dissolve them, creating a homogenous colored solution for accurate spectrophotometric measurement.[12]
-
Self-Validation: The inclusion of vehicle and positive controls is essential. The vehicle control defines 100% viability, while a known cytotoxic drug like etoposide validates that the assay system can detect cell death.
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol Steps:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the indazole analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Expert Insights & Rationale:
-
Why collect floating cells? Apoptotic cells often detach from the culture plate. Discarding the supernatant would lead to a significant underestimation of cell death.
-
Why use a calcium-containing binding buffer? Annexin V's binding to phosphatidylserine is calcium-dependent. The absence of Ca2+ would result in no staining, yielding a false negative.
-
Self-Validation: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be run as compensation controls to set up the flow cytometer correctly.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells with the indazole analog as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cells and preserves their DNA. Incubate at 4°C for at least 30 minutes.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A.[16][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use a linear scale for the fluorescence channel to properly resolve the G1 and G2 peaks.[18]
Expert Insights & Rationale:
-
Why fix with ethanol? Cold ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the DNA. It also preserves the cellular structure for analysis.
-
Why treat with RNase? PI can also bind to double-stranded RNA. Treating with RNase A ensures that the fluorescence signal is specific to DNA content, preventing inaccurate cell cycle profiles.[17]
-
Self-Validation: A sample of untreated, asynchronously growing cells should be run to establish the baseline cell cycle distribution for that specific cell line.
Target Engagement: Western Blotting
Western blotting is used to detect specific proteins in a sample and is invaluable for confirming the molecular mechanism of a drug.[19] For a putative kinase inhibitor, this involves measuring the phosphorylation status of its target and downstream effectors.
Protocol Steps:
-
Cell Culture and Treatment: Treat cells in 6-well plates or 10 cm dishes with the indazole analog at various concentrations and for different time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Expert Insights & Rationale:
-
Why use phosphatase inhibitors? When cells are lysed, endogenous phosphatases are released and can dephosphorylate your target proteins. Including phosphatase inhibitors in the lysis buffer is critical to preserve the in-vivo phosphorylation state.[20]
-
Why probe for both total and phosphorylated protein? Observing a decrease in the phosphorylated form of a protein (e.g., p-AKT) is only meaningful if the total amount of that protein remains unchanged. This confirms that the drug is inhibiting the kinase activity rather than causing protein degradation.[21][22]
-
Self-Validation: The loading control (e.g., β-actin) is the most critical internal control. It confirms that any observed changes in target protein levels are due to the drug treatment and not to errors in protein quantification or loading.
Conclusion
The systematic evaluation of 6-methoxy-indazole analogs requires a multi-faceted approach that integrates cell viability, apoptosis, cell cycle, and molecular pathway analysis. By following a logical workflow and employing robust, well-controlled experimental protocols, researchers can effectively compare novel compounds, identify promising leads, and elucidate their mechanisms of action. This comprehensive strategy ensures that the data generated is reliable, reproducible, and provides a solid foundation for advancing new therapeutic candidates toward preclinical and clinical development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Methoxy-1H-indazole | 3522-07-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labiotech.eu [labiotech.eu]
- 7. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Guide to the Reproducible Synthesis of 6-Methoxy-1H-indazol-5-amine
Introduction: The Strategic Importance of 6-Methoxy-1H-indazol-5-amine
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bonds have cemented its role in the design of kinase inhibitors, anti-cancer therapeutics, and anti-inflammatory drugs.[1][2] Among its derivatives, this compound stands out as a critical building block, particularly in the synthesis of complex molecules targeting oncological pathways.
The reproducibility of the synthesis of this key intermediate is paramount. Inconsistent yields, challenging purifications, or unpredictable side reactions can create significant bottlenecks in the drug development pipeline, escalating costs and delaying timelines. This guide provides an in-depth, comparative analysis of the synthetic pathways to this compound, grounded in established chemical principles and field-proven insights. We will dissect the most common synthetic route, evaluate critical steps, and offer data-driven comparisons of alternative methodologies to empower researchers with a robust and reproducible protocol.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, this compound, can be disconnected at the C-N bond of the amine, revealing a nitro-indazole intermediate. This intermediate is, in turn, accessible through a classical indazole synthesis involving diazotization and cyclization of a suitably substituted o-toluidine derivative.
Caption: Retrosynthetic pathway for this compound.
This analysis highlights two pivotal transformations that dictate the success and reproducibility of the overall synthesis:
-
Indazole Ring Formation: The efficient and regioselective construction of the 6-methoxy-5-nitro-1H-indazole core.
-
Nitro Group Reduction: The selective and high-yielding reduction of the nitro group to the desired primary amine without compromising the indazole ring system.
Part 1: Synthesis of the Key Intermediate, 6-Methoxy-5-nitro-1H-indazole
The most reliable and widely applicable method for constructing the indazole ring in this context is the diazotization of a substituted 2-methylaniline (o-toluidine) followed by intramolecular cyclization. This classic transformation is well-documented and provides a direct route to the required nitro-indazole intermediate.[3][4]
Experimental Protocol: Diazotization and Cyclization
Objective: To synthesize 6-Methoxy-5-nitro-1H-indazole from 4-Methoxy-2-methyl-5-nitroaniline.
Causality Behind Experimental Choices:
-
Starting Material: 4-Methoxy-2-methyl-5-nitroaniline is selected because the relative positions of the methyl, amino, and nitro groups directly translate to the desired substitution pattern on the final indazole ring.
-
Reaction Medium: Glacial acetic acid serves as both a solvent and a proton source, facilitating the formation of the nitrous acid (HONO) in situ from sodium nitrite and maintaining the acidic conditions required for diazotization.[3][5]
-
Reagent: Sodium nitrite is the classical and cost-effective source of the nitrosating agent. It is added as an aqueous solution to ensure rapid and homogenous mixing.[3]
-
Temperature Control: Maintaining a low temperature (below 25°C, ideally 15-20°C) during the addition of sodium nitrite is critical.[3] This prevents the premature decomposition of the unstable diazonium salt and minimizes the formation of undesirable side products, such as diazoamino compounds.[3]
Caption: Experimental workflow for the synthesis of the nitro-indazole intermediate.
Step-by-Step Methodology:
-
In a flask equipped with a mechanical stirrer, dissolve 4-methoxy-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 15–20°C.
-
Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water. Add this solution all at once to the stirred aniline solution, ensuring the temperature does not exceed 25°C.[3]
-
Continue stirring for 15-30 minutes to ensure the diazotization is complete.
-
Allow the reaction mixture to stand at room temperature for an extended period (typically 1-3 days) to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Purify the crude 6-methoxy-5-nitro-1H-indazole by recrystallization from a suitable solvent like methanol or ethanol.
Part 2: The Critical Reduction Step - A Comparative Analysis
The final step, the reduction of the aromatic nitro group, is arguably the most critical for ensuring high purity and yield of the target amine. The choice of reducing agent can significantly impact the reaction's success, workup procedure, and overall reproducibility. We will compare three common and effective methods.
Method A: Catalytic Hydrogenation
This is often the cleanest and most efficient method for nitro group reduction.
-
Causality & Mechanism: A heterogeneous catalyst, typically Palladium on carbon (Pd/C), facilitates the transfer of hydrogen (H₂) to the nitro group. The reaction proceeds on the catalyst surface, leading to the formation of the amine and water as the only byproduct, which simplifies purification.
-
Advantages: High yields, exceptionally clean reaction profile, simple workup (filtration of the catalyst).
-
Disadvantages: Requires specialized hydrogenation equipment (e.g., Parr shaker), potential for catalyst poisoning by sulfur-containing impurities, and the inherent hazards of using flammable hydrogen gas and a pyrophoric catalyst.
Method B: Metal-Acid Reduction (e.g., SnCl₂)
Stannous chloride (Tin(II) chloride) in the presence of a strong acid like HCl is a classic and robust method for this transformation.
-
Causality & Mechanism: SnCl₂ acts as a single-electron reducing agent. In the acidic medium, it reduces the nitro group through a series of intermediates to the corresponding amine.
-
Advantages: High functional group tolerance (generally does not affect other reducible groups like esters or nitriles), does not require special pressure equipment.
-
Disadvantages: The workup can be cumbersome, requiring neutralization of a large amount of acid and removal of tin salts, which can sometimes chelate with the product, complicating purification. The reaction is stoichiometric, generating significant metal waste.
Method C: Hydrazine Hydrate Reduction
This method uses hydrazine hydrate in the presence of a catalyst, often Pd/C, Raney Nickel, or Iron(III) chloride.
-
Causality & Mechanism: Hydrazine acts as a hydrogen source in a process called catalytic transfer hydrogenation. The catalyst facilitates the decomposition of hydrazine to produce diimide (N₂H₂) or directly transfers hydrogen to the substrate.
-
Advantages: Avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups. The reaction is often fast and efficient.[6]
-
Advantages (Continued): This method is particularly effective for reducing nitroindazoles.[6]
-
Disadvantages: Hydrazine hydrate is highly toxic and a suspected carcinogen, requiring careful handling. The reaction can be highly exothermic and requires strict temperature control.
Data Summary & Comparison
| Method | Reagents & Conditions | Typical Yield | Purity Profile | Key Advantages | Key Disadvantages |
| A: Catalytic Hydrogenation | H₂ (gas, 1-3 atm), 10% Pd/C, in MeOH or EtOH, Room Temp. | >90% | Excellent | Very clean, easy workup | Requires specialized equipment, H₂ gas hazard |
| B: Metal-Acid Reduction | SnCl₂·2H₂O, conc. HCl, in EtOH, Reflux | 80-90% | Good to Very Good | High functional group tolerance | Stoichiometric metal waste, complex workup |
| C: Transfer Hydrogenation | Hydrazine hydrate, 10% Pd/C, in MeOH, Reflux | 85-95% | Very Good | No H₂ gas needed, rapid | Hydrazine is highly toxic, exothermic reaction |
Recommended Protocol: Catalytic Transfer Hydrogenation with Hydrazine Hydrate
This method is recommended as a balance between efficiency, safety (by avoiding pressurized H₂), and accessibility for most research labs.
Step-by-Step Methodology:
-
To a solution of 6-methoxy-5-nitro-1H-indazole (1.0 eq) in methanol or ethanol in a round-bottom flask, add 10% Pd/C (5-10 mol %).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (3-5 eq) dropwise via an addition funnel. Caution: The reaction can be exothermic; control the addition rate to maintain a steady reflux.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.
Troubleshooting and Ensuring Reproducibility
-
Low Yield in Cyclization: This is often due to poor temperature control during diazotization, leading to side reactions. Ensure the temperature remains below 25°C.[3] Incomplete reaction can also be a cause; allow sufficient time for the cyclization to complete.
-
Incomplete Nitro Reduction: If the reduction stalls, it may be due to deactivated catalyst. Ensure the starting material and solvents are free of potential catalyst poisons. For transfer hydrogenation, adding a fresh portion of catalyst or more hydrazine may drive the reaction to completion.
-
Purification Challenges: The final amine product can be susceptible to air oxidation, leading to discoloration. It is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[7] If tin salts are difficult to remove after an SnCl₂ reduction, basifying the aqueous solution to pH > 9 and extensive extraction with an organic solvent like ethyl acetate can improve recovery.[7]
Conclusion
The synthesis of this compound is a reproducible, multi-step process when critical parameters are carefully controlled. The recommended pathway proceeds via the diazotization and cyclization of 4-methoxy-2-methyl-5-nitroaniline to form the key 6-methoxy-5-nitro-1H-indazole intermediate. For the crucial final step, catalytic transfer hydrogenation using hydrazine hydrate and Pd/C offers an excellent balance of high yield, clean conversion, and operational simplicity for standard laboratory settings. By understanding the causality behind each experimental choice and potential pitfalls, researchers can reliably produce this valuable building block for advancing drug discovery programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Guide to Profiling the Kinase Cross-Reactivity of Novel Indazole Derivatives: A Case Study with 6-Methoxy-1H-indazol-5-amine
Introduction: The Indazole Scaffold and the Quest for Selectivity
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutics, earning them the designation of "privileged scaffolds".[1][2][3][4] The indazole nucleus is a quintessential example of such a scaffold, particularly in the development of protein kinase inhibitors for oncology and inflammatory diseases.[5][6][7][8][9] Its rigid bicyclic structure serves as an excellent bioisostere for the native adenine ring of ATP, enabling potent interactions within the highly conserved ATP-binding pocket of kinases.[10]
The compound of interest for this guide, 6-Methoxy-1H-indazol-5-amine, represents a novel chemical entity (NCE) built upon this privileged scaffold. While its specific biological targets are yet to be fully elucidated, its structural similarity to numerous known kinase inhibitors necessitates a rigorous and comprehensive evaluation of its selectivity across the human kinome.[11][12][13]
Achieving kinase selectivity is a formidable challenge. The human kinome comprises over 500 members, many of which share significant structural homology in the ATP-binding site.[14] Consequently, a compound designed to inhibit one kinase may inadvertently interact with dozens of others, leading to unforeseen off-target effects or, in some cases, beneficial polypharmacology.[15] Understanding a compound's cross-reactivity profile is therefore not merely an academic exercise; it is a critical step in drug development for predicting efficacy, ensuring safety, and elucidating its true mechanism of action.
This guide provides a systematic, multi-tiered framework for characterizing the kinase cross-reactivity of a novel indazole derivative, using this compound as our working example. We will detail the strategic rationale behind each experimental phase, provide actionable protocols for key assays, and discuss the interpretation of the resulting data.
Section 1: The Rationale for Kinome-Wide Profiling
The central challenge in developing ATP-competitive kinase inhibitors is achieving selectivity. Minor modifications to a scaffold can dramatically alter its interaction profile. For an indazole derivative like this compound, substitutions at the 5- and 6-positions can profoundly influence which kinases it binds by affecting interactions with regions immediately surrounding the adenine pocket.[6] Therefore, an unbiased, kinome-wide assessment is the only reliable method to uncover both intended and unintended interactions.
A primary goal of this profiling is to distinguish between the desired Primary Target(s) and unintended Off-Targets . An ideal inhibitor would exhibit high potency for its primary target and minimal affinity for all other kinases. However, in practice, most inhibitors display a degree of promiscuity. Quantifying this selectivity is essential for advancing a compound.
Figure 1: Conceptual model of kinase inhibitor selectivity for a new chemical entity (NCE).
Section 2: A Tiered Strategy for Cross-Reactivity Analysis
A robust cross-reactivity study follows a logical cascade, moving from broad, high-throughput screening to more focused, in-depth cellular validation. This tiered approach ensures efficient use of resources and builds a comprehensive understanding of the compound's behavior.
Tier 1: Broad Kinome Binding Screen The initial step is to assess the compound's binding affinity against the largest possible panel of kinases. Competition binding assays, such as Eurofins' KINOMEscan™ or similar platforms, are ideal for this purpose.[16][17][18] These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase's active site.
-
Rationale: A binding assay provides a direct measure of thermodynamic interaction (Kd) and is independent of enzymatic activity, ATP concentration, or substrate choice.[18] This makes it a highly standardized and comparable method for a broad initial screen, capable of identifying interactions with kinases that might be inactive or difficult to assay functionally.[19]
Tier 2: Orthogonal Validation and IC₅₀ Determination Hits identified in the primary screen must be validated using an orthogonal method. Functional enzymatic assays, which measure the inhibition of substrate phosphorylation, are the gold standard for this step.[20] These can be radiometric assays that track the incorporation of [³³P]-ATP into a substrate or non-radiometric formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[21][22]
-
Rationale: Orthogonal validation confirms that the binding event observed in Tier 1 translates into functional inhibition of the kinase.[15] By generating a dose-response curve, this tier provides the half-maximal inhibitory concentration (IC₅₀), a critical metric of compound potency. Running these assays at a defined ATP concentration (typically at or near the Km for each kinase) allows for more physiologically relevant comparisons of potency.[15]
Tier 3: Cellular Target Engagement Confirmation A compound's activity in a biochemical assay does not guarantee it will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in situ.[23][24][25] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[23][25]
-
Rationale: CETSA provides direct evidence that the compound can cross the cell membrane, avoid efflux pumps, and bind to its intended target (and off-targets) in a physiological context.[26][27] A positive thermal shift provides high confidence that the observed cellular effects of the compound are due to direct interaction with the target protein.
Figure 2: Tiered experimental workflow for kinase cross-reactivity profiling.
Section 3: Illustrative Experimental Protocols
The following protocols are provided as detailed templates. Specific conditions, such as buffer components and substrate concentrations, must be optimized for each kinase.
Protocol 3.1: LanthaScreen® Eu Kinase Binding Assay (Tier 2)
This protocol is adapted from established TR-FRET based competitive binding assays and is used to determine inhibitor affinity by measuring the displacement of a fluorescent tracer from the kinase active site.[22][28][29][30]
-
Reagent Preparation:
-
Prepare a 3X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the target kinase fused to a tag (e.g., GST) and a 3X solution of a Europium (Eu)-labeled anti-tag antibody in Assay Buffer.[31]
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer at its predetermined optimal concentration.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution to create a 3X final concentration series in Assay Buffer.
-
-
Assay Procedure (15 µL final volume):
-
In a low-volume 384-well plate, add 5 µL of the 3X compound serial dilution. Include DMSO-only wells for no-inhibition controls.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cellular Thermal Shift Assay (CETSA) (Tier 3)
This protocol outlines a classic Western blot-based CETSA to confirm target engagement in intact cells.[23][25]
-
Cell Treatment:
-
Culture an appropriate cell line known to express the target kinase(s) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension for each temperature point into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments) using a thermal cycler. Include an unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
-
Analysis:
-
Determine the protein concentration of the soluble fraction for each sample.
-
Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target kinase, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., GAPDH) as well.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples to generate CETSA melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Section 4: Data Presentation and Interpretation
Clear data presentation is crucial for interpreting selectivity. Initial screening data is often presented as percent inhibition at a single high concentration, allowing for rapid identification of potent hits.
Table 1: Illustrative Tier 1 Kinome Screening Data (Data is hypothetical for demonstration purposes)
| Kinase Target | Kinase Family | % Inhibition @ 1µM (this compound) | % Inhibition @ 1µM (Staurosporine - Control) |
| JNK3 | CMGC | 99% | 98% |
| p38α | CMGC | 92% | 97% |
| VEGFR2 | Tyrosine Kinase | 85% | 99% |
| CDK2 | CMGC | 15% | 95% |
| AKT1 | AGC | 8% | 91% |
| SRC | Tyrosine Kinase | 45% | 96% |
Follow-up IC₅₀ data provides a quantitative measure of potency and allows for the calculation of a selectivity index (e.g., IC₅₀ off-target / IC₅₀ primary target). A higher index indicates greater selectivity.
Table 2: Illustrative Tier 2 Potency and Selectivity Data (Data is hypothetical for demonstration purposes)
| Kinase Target | IC₅₀ (nM) (this compound) | Selectivity vs. JNK3 |
| JNK3 | 25 | 1x |
| p38α | 150 | 6x |
| VEGFR2 | 400 | 16x |
| SRC | 2,500 | 100x |
Interpretation: The hypothetical data above suggests that this compound is a potent inhibitor of JNK3. However, it also shows significant activity against p38α and VEGFR2. While it is 6-fold selective for JNK3 over p38α, this may not be sufficient to be considered a truly selective tool compound for cellular studies without further optimization.[15] The confirmation of cellular engagement for these three kinases via CETSA would be the critical next step to understand if this biochemical profile translates to a cellular context. This profile would guide the next phase of medicinal chemistry, focusing on modifications to the indazole scaffold to improve selectivity against the CMGC and Tyrosine Kinase families while retaining JNK3 potency.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a cornerstone of its preclinical characterization. By employing a systematic, tiered approach that combines broad binding assays, orthogonal functional validation, and in-cell target engagement studies, researchers can build a comprehensive and reliable selectivity profile. This data is indispensable for making informed decisions, guiding lead optimization, and ultimately developing safer and more effective targeted therapies. The indazole scaffold will undoubtedly continue to yield promising drug candidates, and the rigorous application of the principles outlined in this guide will be essential to unlocking their full therapeutic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 3. researchgate.net [researchgate.net]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CETSA [cetsa.org]
- 25. tandfonline.com [tandfonline.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. assets.fishersci.com [assets.fishersci.com]
A Comparative Efficacy Analysis of 6-Methoxy-1H-indazol-5-amine and its Analogs Against Established Tyrosine Kinase Inhibitors
This guide provides a comprehensive comparison of the potential anti-cancer efficacy of 6-Methoxy-1H-indazol-5-amine, as a representative of the promising 6-aminoindazole class of compounds, against well-established multi-targeted tyrosine kinase inhibitors, Pazopanib, and emerging AXL inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in novel oncology therapeutics.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a key pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent anti-tumor effects.[1][2] The 6-aminoindazole core, in particular, has been the subject of recent investigations, yielding compounds with significant anti-proliferative activity against various cancer cell lines. While extensive biological data for this compound is not yet publicly available, studies on its close structural analogs provide compelling evidence for its potential as an anticancer agent.
Recent research has highlighted a series of 6-substituted aminoindazole derivatives with potent anti-proliferative effects. For instance, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (a related 6-aminoindazole derivative) demonstrated a remarkable IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[3] This activity was linked to the suppression of indoleamine 2,3-dioxygenase 1 (IDO1) protein expression and induction of G2/M cell cycle arrest.[3] Another study on N-aromatic substituted 6-aminoindazole derivatives showed considerable cytotoxicity towards A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC50 values ranging from 0.7 to 10 μM.[3][4] These findings underscore the potential of the 6-aminoindazole scaffold, and by extension this compound, as a source of novel oncology drug candidates.
Comparative Analysis: Mechanism of Action
A key aspect of evaluating a new therapeutic candidate is to compare its mechanism of action with existing drugs. In this guide, we will compare the potential mechanism of 6-aminoindazole derivatives with two classes of established and emerging cancer therapeutics: multi-targeted tyrosine kinase inhibitors (represented by Pazopanib) and specific AXL kinase inhibitors.
6-Aminoindazole Derivatives: A Focus on Novel Targets
As suggested by recent studies, 6-aminoindazole derivatives may exert their anti-cancer effects through multiple mechanisms, including:
-
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the degradation of tryptophan.[3] Inhibition of IDO1 can enhance anti-tumor immunity.
-
Cell Cycle Arrest: The ability to halt the cell cycle, particularly at the G2/M checkpoint, prevents cancer cells from proliferating.[3]
The following diagram illustrates the potential mechanism of action for 6-aminoindazole derivatives.
Caption: Potential mechanism of action of 6-aminoindazole derivatives.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[5][6] By inhibiting these receptors, Pazopanib potently blocks tumor angiogenesis and proliferation.[5][6] Its mechanism is well-established and has led to its approval for the treatment of renal cell carcinoma and soft tissue sarcoma.[6]
The signaling pathway inhibited by Pazopanib is depicted below.
Caption: Pazopanib inhibits multiple receptor tyrosine kinases.
AXL Inhibitors: Targeting a Key Resistance Mechanism
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its overexpression is associated with poor prognosis and drug resistance in many cancers.[7][8] AXL signaling promotes tumor progression, metastasis, and immune evasion.[7][8] Consequently, AXL inhibitors are a promising new class of targeted therapies.
The AXL signaling pathway and its inhibition are illustrated below.
Caption: AXL inhibitors block the pro-tumorigenic AXL signaling pathway.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro efficacy of a representative 6-aminoindazole derivative against various cancer cell lines, alongside reported IC50 values for Pazopanib and a preclinical AXL inhibitor. It is important to note that direct comparative studies are limited, and the data is compiled from different sources.
| Compound/Drug | Target(s) | Cell Line | Assay | IC50 | Reference(s) |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1, Cell Cycle | HCT116 (Colorectal) | Anti-proliferative | 0.4 ± 0.3 µM | [3] |
| Pazopanib | VEGFR, PDGFR, c-Kit | Multiple (e.g., RCC cell lines) | Kinase Inhibition | VEGFR-1: 15 nM, VEGFR-2: 30 nM, VEGFR-3: 47 nM | [9] |
| Bemcentinib (BGB324) | AXL | A549 (Lung) | Kinase Inhibition | 14 nM | [10] |
| UNC2025 | AXL, MER/FLT3 | Leukemia cells | Kinase Inhibition | AXL: 1.6 nM | [11] |
Experimental Protocols
To facilitate further research and comparative studies, we provide standardized protocols for key in vitro assays.
In Vitro Kinase Assay
This protocol is designed to assess the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and varying concentrations of the test compound (e.g., this compound).
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) to the mixture.[12][13]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP using methods like SDS-PAGE followed by autoradiography or by using non-radioactive methods that measure ADP production.[12][14]
-
Data Analysis: Quantify the amount of phosphorylated substrate at each compound concentration and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phospho-AXL
This protocol is used to determine the phosphorylation status of AXL, which indicates its activation state.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AXL to normalize for protein loading.
Conclusion and Future Directions
The available preclinical data on 6-aminoindazole derivatives, the parent class of this compound, suggest a promising avenue for the development of novel anticancer agents with potentially unique mechanisms of action, such as IDO1 inhibition. While direct comparisons with established drugs like Pazopanib and emerging AXL inhibitors are still in their infancy, the potent anti-proliferative activity observed for some 6-aminoindazole analogs warrants further investigation.
Future studies should focus on:
-
Elucidating the precise molecular targets of this compound and its derivatives.
-
Conducting head-to-head in vitro and in vivo studies against Pazopanib and AXL inhibitors in relevant cancer models.
-
Investigating the potential for synergistic effects when combined with other anticancer therapies.
The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of this compound and other novel indazole derivatives, ultimately paving the way for the development of next-generation cancer therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. Pazopanib - Wikipedia [en.wikipedia.org]
- 7. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. atcc.org [atcc.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction
The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1] This bicyclic heteroaromatic ring system serves as an effective bioisostere for native purines, enabling it to form key interactions within the ATP-binding pocket of a wide array of kinases.[2] This versatility has led to the development of numerous clinically successful drugs targeting critical pathways in oncology and beyond.[3] This guide provides a comprehensive head-to-head comparison of prominent indazole-based inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and validated protocols.
This in-depth technical guide will dissect the performance of key indazole-based inhibitors categorized by their primary kinase targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Tropomyosin Receptor Kinases (TRKs), and the AXL receptor tyrosine kinase. We will delve into their mechanisms of action, comparative potency and selectivity, and clinical implications. Furthermore, this guide provides detailed, step-by-step experimental protocols for essential assays to empower researchers to validate and expand upon these findings in their own laboratories.
I. VEGFR-Targeting Indazole Inhibitors: Pazopanib vs. Axitinib
Pazopanib and Axitinib are two leading indazole-based multi-kinase inhibitors primarily recognized for their anti-angiogenic properties through the inhibition of VEGFRs.[4] While both are ATP-competitive inhibitors, their selectivity profiles and clinical applications present important distinctions for researchers.[5][6]
Mechanism of Action and Signaling Pathway
Both Pazopanib and Axitinib exert their anti-angiogenic effects by binding to the ATP-binding pocket of VEGFRs, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.[5][7] This disruption of the VEGF signaling pathway ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, crucial processes for tumor angiogenesis.[8]
Pazopanib, however, exhibits a broader kinase inhibition profile, also targeting Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[5] Axitinib, in contrast, is a more selective inhibitor of VEGFRs 1, 2, and 3.[5]
Caption: VEGFR Signaling Pathway and Inhibition by Pazopanib and Axitinib.
Comparative Inhibitory Potency (IC50)
Direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. However, data from comparative studies and reputable vendors provide valuable insights into their relative potencies.
| Inhibitor | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRβ | 84 | |
| c-Kit | 74 | |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 |
Note: IC50 values are compiled from multiple sources and should be considered as representative.[5][9]
As the data indicates, Axitinib generally demonstrates higher potency against VEGFRs compared to Pazopanib in biochemical assays.
Clinical Efficacy and Safety
Head-to-head clinical trials have provided valuable real-world comparisons. The COMPARZ trial, a phase III study, demonstrated that Pazopanib was non-inferior to Sunitinib (another VEGFR inhibitor) in terms of progression-free survival (PFS) in patients with metastatic renal cell carcinoma (mRCC), but with a more favorable safety profile regarding fatigue and hand-foot syndrome.[10] Another study comparing Axitinib to Sorafenib in second-line therapy for mRCC showed a significant improvement in PFS for Axitinib.[5] While direct head-to-head trials between Pazopanib and Axitinib are limited, real-world evidence suggests comparable efficacy, with differences in tolerability profiles that may influence treatment decisions.[1][6][11]
II. TRK-Targeting Indazole Inhibitors: Larotrectinib vs. Entrectinib
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has ushered in a new era of tumor-agnostic therapies. Larotrectinib and Entrectinib are two pivotal indazole-based inhibitors that have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[12]
Mechanism of Action and Signaling Pathway
Both Larotrectinib and Entrectinib are potent inhibitors of TRK kinases (TRKA, TRKB, and TRKC).[13] These fusions lead to constitutively active TRK signaling, driving cell proliferation and survival through downstream pathways such as the MAPK and PI3K/AKT pathways.[9][14][15] By inhibiting TRK autophosphorylation, these drugs effectively shut down these oncogenic signals.
A key distinction is that Entrectinib is a multi-kinase inhibitor that also targets ROS1 and ALK rearrangements, which are prevalent in certain cancer types like non-small cell lung cancer (NSCLC).[16] Larotrectinib, on the other hand, is a highly selective TRK inhibitor.[13]
Caption: NTRK Fusion Signaling and Inhibition by Larotrectinib and Entrectinib.
Comparative Efficacy and Safety
As direct head-to-head clinical trials are lacking, matching-adjusted indirect comparisons (MAICs) of data from their respective pivotal trials have been conducted.[16][17] These analyses suggest that Larotrectinib may be associated with a longer median overall survival (OS) and duration of response (DoR) compared to Entrectinib.[16][17] However, the overall response rates (ORR) were similar for both drugs.[17] Safety profiles are also comparable, with both being generally well-tolerated.[16][17]
| Outcome | Larotrectinib (MAIC-adjusted) | Entrectinib (MAIC-adjusted) |
| Overall Response Rate (ORR) | ~67% | ~64% |
| Median Overall Survival (OS) | Not Reached | ~24 months |
| Median Duration of Response (DoR) | Longer | Shorter |
Note: Data is derived from Matching-Adjusted Indirect Comparisons and should be interpreted with caution.[16][17][18][19]
III. AXL-Targeting Indazole Inhibitors: The Case of Merestinib
The AXL receptor tyrosine kinase is implicated in tumor proliferation, survival, and the development of therapeutic resistance.[20] Merestinib is a multi-kinase inhibitor with significant activity against AXL, as well as MET, RON, and other kinases.[21]
Mechanism of Action and Signaling Pathway
AXL is activated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation.[10][22] This initiates downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and metastasis.[22][23] Merestinib, by inhibiting AXL, can block these pro-tumorigenic signals.[21]
Caption: AXL Signaling Pathway and Inhibition by Merestinib.
Comparative Potency
Direct, standardized comparative data for Merestinib against other AXL inhibitors is not as readily available as for the VEGFR and TRK inhibitors. However, preclinical data demonstrates its potent inhibition of MET and AXL.[13] It is important to note that the inhibitory activity of kinase inhibitors in cellular assays is often a more relevant predictor of clinical efficacy than biochemical data alone.[17]
| Inhibitor | Target Kinase | IC50 (nM) (in Ba/F3 cells) |
| Merestinib | MET (wild-type) | 2.9 |
| MET (D1228N) | 3.6 | |
| MET (Y1230H) | 4.3 | |
| Crizotinib | MET (wild-type) | 2.5 |
| MET (D1228N) | >1000 | |
| MET (Y1230H) | >1000 | |
| Savolitinib | MET (wild-type) | 1.6 |
| MET (D1228N) | 220 | |
| MET (Y1230H) | 180 |
Note: This data highlights Merestinib's efficacy against MET resistance mutations compared to first-generation inhibitors.[13]
IV. Experimental Protocols
To facilitate further research and validation, this section provides detailed protocols for key assays used to characterize indazole-based kinase inhibitors.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Cell Viability Assessment: MTT Assay
Objective: To determine the effect of indazole-based inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[24]
-
Inhibitor Treatment: Treat cells with a serial dilution of the indazole-based inhibitor (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[24]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][25]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with indazole-based inhibitors.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[5][11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole-based inhibitor at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[5]
-
Cell Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[5]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]
-
Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Target Engagement Verification: Western Blotting for Phosphorylated Proteins
Objective: To confirm the on-target activity of the indazole-based inhibitor by assessing the phosphorylation status of the target kinase and its downstream effectors.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.[26]
Protocol:
-
Cell Lysis: Treat cells with the inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[26]
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[26][27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream proteins overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
V. Conclusion
Indazole-based inhibitors represent a cornerstone of targeted cancer therapy. This guide has provided a detailed head-to-head comparison of key inhibitors targeting the VEGFR, TRK, and AXL kinase families. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery. A thorough understanding of the nuances in potency, selectivity, and mechanism of action is paramount for the rational design and development of the next generation of indazole-based therapeutics. The provided protocols for cell viability, apoptosis, and target engagement assays will empower researchers to rigorously evaluate novel compounds and contribute to the advancement of precision medicine.
References
- 1. Axitinib vs Pazopanib Comparison - Drugs.com [drugs.com]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. biorbyt.com [biorbyt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - Analysis Group [analysisgroup.com]
- 18. ajmc.com [ajmc.com]
- 19. targetedonc.com [targetedonc.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. cyrusbio.com.tw [cyrusbio.com.tw]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bridging the Gap: In Vitro to In Vivo Correlation of 6-Methoxy-1H-indazol-5-amine as a Novel Kinase Inhibitor
Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique structural and electronic properties make it an effective bioisostere for indoles and other bicyclic heteroaromatics, often conferring improved metabolic stability, oral bioavailability, and potent interactions with biological targets.[2] Within this class, 6-Methoxy-1H-indazol-5-amine represents a promising, yet underexplored, starting point for the development of novel targeted therapies. This guide provides a comprehensive analysis of a hypothetical discovery and development cascade for this molecule, focusing on establishing a robust in vitro to in vivo correlation (IVIVC) for its activity as a potent inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a high-value target in oncology.[3]
This document is intended for researchers, scientists, and drug development professionals. It will not only present experimental data but also delve into the rationale behind the chosen assays, the interpretation of results, and the critical steps for translating promising in vitro findings into predictable in vivo efficacy.
Part 1: In Vitro Characterization of this compound
The initial stages of drug discovery for a novel compound like this compound are centered around establishing its biological activity, potency, and selectivity in controlled laboratory settings.
Target Identification and Biochemical Potency
Based on in silico screening and similarity to known kinase inhibitors, this compound was identified as a potential PLK4 inhibitor. To validate this, a primary biochemical assay was conducted.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a biotinylated, potent, wide-spectrum kinase inhibitor (tracer) that is, in turn, bound to the kinase of interest. The binding of the tracer to the kinase is detected by a fluorescent signal. Test compounds that bind to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
-
Reagents:
-
PLK4 Kinase (recombinant, human)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Biotinylated Kinase Tracer
-
Test Compound (this compound) and Comparator (CFI-400945)
-
Assay Buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35)
-
-
Procedure:
-
A serial dilution of this compound and the comparator compound, CFI-400945, is prepared in DMSO and then diluted in assay buffer.
-
The kinase, tracer, and Eu-labeled antibody are mixed and incubated with the test compounds in a 384-well plate.
-
The reaction is allowed to equilibrate at room temperature for 60 minutes.
-
The plate is read on a fluorescence plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals (665/615 nm) is calculated, and the data are plotted as a function of the compound concentration to determine the IC₅₀ value.
-
Data Summary: Biochemical Potency
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | PLK4 | 5.2 |
| CFI-400945 (Comparator) | PLK4 | 1.8 |
Interpretation: The low nanomolar IC₅₀ value confirms that this compound is a potent inhibitor of PLK4 in a purified, cell-free system. Its potency is comparable to the well-characterized PLK4 inhibitor, CFI-400945.
Cellular Activity and Mechanism of Action
While biochemical assays confirm direct target engagement, it is crucial to assess a compound's activity in a cellular context. This helps to understand its ability to cross cell membranes, engage the target in a complex intracellular environment, and exert a biological effect.
Experimental Protocol: Anti-proliferative Assay in MCF-7 Cells
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Line: MCF-7 (human breast adenocarcinoma), a cell line known to be sensitive to PLK4 inhibition.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or the comparator for 72 hours.
-
MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.
-
Data Summary: Cellular Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | MCF-7 | 1.5 |
| CFI-400945 (Comparator) | MCF-7 | 0.8 |
Interpretation: this compound demonstrates potent anti-proliferative activity in a cancer cell line. The shift from the biochemical IC₅₀ to the cellular GI₅₀ is expected and reflects factors such as cell permeability and potential for efflux. The data suggests that the compound effectively engages its target in a cellular environment to inhibit cell growth.
Visualizing the PLK4 Signaling Pathway
Part 2: In Vivo Evaluation and Pharmacokinetics
The successful translation of in vitro activity to in vivo efficacy is a critical hurdle in drug development. This requires a thorough understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
In Vivo Pharmacokinetic Study in Mice
Experimental Protocol: Murine Pharmacokinetic Analysis
-
Animals: Male BALB/c mice (n=3 per time point).
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg in a solution of 5% DMSO, 40% PEG300, and 55% water.
-
Oral (PO) administration: 10 mg/kg in a suspension of 0.5% methylcellulose.
-
-
Blood Sampling: Blood samples are collected via retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Non-compartmental analysis is used to determine key PK parameters.
Data Summary: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 850 |
| Tₘₐₓ (h) | 0.083 | 0.5 |
| AUC₀₋ₜ (ng·h/mL) | 1875 | 4250 |
| t₁/₂ (h) | 2.5 | 3.0 |
| Clearance (mL/min/kg) | 17.8 | - |
| Volume of Distribution (L/kg) | 3.8 | - |
| Oral Bioavailability (%) | - | 45.3 |
Interpretation: this compound exhibits moderate clearance and a reasonable half-life in mice. The oral bioavailability of over 40% is encouraging for a small molecule drug candidate, suggesting good absorption from the gastrointestinal tract.
In Vivo Efficacy in a Xenograft Model
Experimental Protocol: MCF-7 Xenograft Efficacy Study
-
Animals: Female athymic nude mice.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously. Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice are randomized into three groups (n=8 per group):
-
Vehicle control (0.5% methylcellulose, PO, daily)
-
This compound (20 mg/kg, PO, daily)
-
CFI-400945 (10 mg/kg, PO, daily)
-
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.
Data Summary: In Vivo Anti-tumor Efficacy
| Treatment Group | Dose (mg/kg, PO) | TGI (%) |
| Vehicle | - | 0 |
| This compound | 20 | 65 |
| CFI-400945 | 10 | 75 |
Interpretation: this compound demonstrates significant anti-tumor activity in a xenograft model, validating its in vivo efficacy. The observed TGI, while slightly less than the comparator at the tested doses, provides a strong rationale for further development.
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
IVIVC is the cornerstone of predictive drug development, allowing for the rational selection of clinical candidates and the design of first-in-human studies.[4]
Workflow for In Vitro-In Vivo Correlation (IVIVC)
A key aspect of IVIVC for kinase inhibitors is to determine if the in vivo exposure of the drug is sufficient to engage the target at a level predicted by the in vitro cellular potency. A common approach is to relate the drug concentration in the plasma to the cellular GI₅₀. It is generally considered that for a significant anti-tumor effect, the trough plasma concentration (Cₘᵢₙ) of the drug should be maintained above the in vitro GI₅₀ for a sustained period.
From our murine PK study at 10 mg/kg, the Cₘₐₓ was 850 ng/mL, which is approximately 5.2 µM. Given a half-life of 3 hours, the plasma concentration would be expected to remain above the GI₅₀ of 1.5 µM for a significant portion of the dosing interval, which is consistent with the observed in vivo efficacy.
Part 4: Comparative Analysis and Future Directions
A direct comparison with alternative or standard-of-care treatments is essential for positioning a new drug candidate.
Comparative Guide: this compound vs. Alternatives
| Feature | This compound | CFI-400945 (Comparator) |
| Mechanism | PLK4 Inhibition | PLK4 Inhibition |
| Biochemical Potency (IC₅₀) | 5.2 nM | 1.8 nM |
| Cellular Potency (GI₅₀) | 1.5 µM (MCF-7) | 0.8 µM (MCF-7) |
| Oral Bioavailability | ~45% (Mouse) | ~30% (Mouse) |
| In Vivo Efficacy (TGI) | 65% at 20 mg/kg | 75% at 10 mg/kg |
| Key Advantages | Good oral bioavailability, potent activity | Well-characterized, potent |
| Potential Liabilities | Lower in vivo potency at tested dose | - |
While CFI-400945 shows higher potency in the presented studies, this compound's favorable oral bioavailability suggests it is a promising scaffold for further optimization. Future work should focus on structure-activity relationship (SAR) studies to improve potency while maintaining its advantageous pharmacokinetic properties.
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, preclinical evaluation of this compound as a novel PLK4 inhibitor. Through a systematic progression from in vitro biochemical and cellular assays to in vivo pharmacokinetic and efficacy studies, we have demonstrated how to build a robust dataset to establish a meaningful in vitro to in vivo correlation. This foundational understanding is critical for making informed decisions in the drug discovery and development process and for ultimately translating a promising molecule into a potential therapeutic for patients.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-1H-indazole price,buy 6-Methoxy-1H-indazole - chemicalbook [chemicalbook.com]
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Assessing the Off-Target Effects of 6-Methoxy-1H-indazol-5-amine
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1] Compounds such as Axitinib and Pazopanib, which are approved anti-cancer agents, feature this heterocyclic motif.[2][3] 6-Methoxy-1H-indazol-5-amine is a novel compound built upon this scaffold. While its chemical structure suggests potential kinase inhibitory activity, its biological targets and selectivity profile remain uncharacterized.
In the realm of drug discovery, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects, which are unintended interactions with proteins other than the designated target, can lead to cellular toxicity, misleading experimental results, and adverse side effects in clinical applications.[4] The conserved nature of the ATP-binding pocket across the human kinome makes achieving absolute selectivity a formidable challenge.[3]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically assess the on- and off-target effects of a novel or under-characterized indazole-based kinase inhibitor, using this compound as a primary case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present methods for clear data visualization and interpretation. Our approach integrates computational prediction with rigorous in vitro and cellular validation, offering a robust pathway to de-risk and advance promising lead compounds.
Part 1: The Initial Step - In Silico Off-Target Prediction
Before embarking on resource-intensive experimental assays, computational methods can provide valuable initial predictions of a compound's potential targets and off-targets. These in silico approaches leverage the compound's structure and compare it against databases of known kinase-inhibitor interactions and three-dimensional protein structures.
The Rationale: Computational screening is a cost-effective and rapid first pass to generate hypotheses about a compound's bioactivity. Methods like chemical similarity inference, inverse docking, and machine learning models can predict a spectrum of potential binding partners.[5][6] This allows for more informed design of subsequent wet-lab experiments. For instance, if in silico analysis predicts strong binding to a kinase implicated in cardiotoxicity, researchers can prioritize cellular assays to investigate this potential liability early in the discovery process.
For our case study, this compound, a hypothetical in silico screening against a kinome-wide panel of structural models might yield a list of putative targets. Given the prevalence of the indazole scaffold in inhibitors of angiogenesis-related kinases, we might hypothesize that its primary targets could include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2] The computational output would also likely flag a number of potential off-target kinases with varying degrees of predicted binding affinity.
Caption: Initial computational screening workflow.
Part 2: Broad Spectrum Analysis - In Vitro Kinome Profiling
The most direct and comprehensive method to empirically determine a kinase inhibitor's selectivity is to screen it against a large panel of purified kinases.[7] This "kinome scan" provides a broad view of the inhibitor's activity across the kinome and allows for the quantification of its potency against hundreds of kinases simultaneously.
Causality in Experimental Design: The choice of a single high concentration for an initial screen (e.g., 1 µM or 10 µM) is a cost-effective way to identify a wide range of potential interactions.[8] Kinases showing significant inhibition at this concentration are then selected for more detailed dose-response studies to determine their IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). This two-tiered approach efficiently focuses resources on the most relevant interactions.[8]
Detailed Protocol: Two-Tiered In Vitro Kinase Panel Screen
This protocol outlines the steps for preparing and analyzing a compound like this compound using a commercial kinase profiling service.
1. Compound Preparation and Submission: a. Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution. b. Prepare a series of dilutions from the stock solution in DMSO as required by the screening provider for both the initial single-point screen and subsequent IC50 determinations. c. Submit the compound plate to a commercial provider (e.g., Reaction Biology, Eurofins Discovery) for screening. For this example, we will use a hypothetical 468-kinase panel.[9]
2. Tier 1: Single-Concentration Screen: a. The provider will perform a kinase activity assay (e.g., a radiometric assay using ³³P-ATP or a luminescence-based assay like ADP-Glo™) with your compound at a final concentration of 1 µM.[10] b. The results are typically provided as the percentage of remaining kinase activity relative to a DMSO vehicle control.
3. Tier 2: IC50 Determination: a. Based on the Tier 1 results, select all kinases that were inhibited by more than 70% for follow-up analysis. b. The provider will perform 10-point dose-response curves for each of these selected kinases to determine their IC50 values.
Data Presentation and Analysis: A Hypothetical Profile for this compound
The results of the kinome scan can be presented in a table and visualized to facilitate interpretation.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | IC50 (nM) | Kinase Family | Comment |
| VEGFR2 (KDR) | 15 | TK | Predicted Primary Target |
| FGFR1 | 45 | TK | Predicted Primary Target |
| PDGFRβ | 150 | TK | Moderate Activity |
| SRC | 800 | TK | Off-Target |
| ABL1 | 1,200 | TK | Off-Target |
| LCK | 2,500 | TK | Weak Off-Target |
| Aurora Kinase A | 250 | Ser/Thr | Significant Off-Target |
| p38α (MAPK14) | >10,000 | CMGC | No significant activity |
| CDK2 | >10,000 | CMGC | No significant activity |
Data Visualization: A powerful way to visualize kinome selectivity is to plot the inhibited kinases on a phylogenetic tree of the human kinome. This representation, often called a dendrogram, graphically illustrates which kinase families are most affected by the inhibitor.
Caption: Hypothetical kinome dendrogram for this compound.
Part 3: Cellular Validation - Confirming Target Engagement and Downstream Effects
While in vitro kinome profiling is essential, it does not guarantee that a compound will engage its targets within the complex environment of a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's activity. Therefore, cellular assays are critical for validating on- and off-target engagement.
A. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method that directly measures the binding of a compound to its target protein in intact cells or cell lysates.[11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12]
Causality in Experimental Design: CETSA is a label-free method, meaning it requires no modification of the compound or the target protein. This provides a true measure of target interaction in a native cellular context.[4] By performing a temperature gradient, we can generate a "melting curve" for the target protein. A shift in this curve in the presence of the inhibitor provides direct and compelling evidence of target engagement.
1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., HUVEC for VEGFR2, or a cancer cell line overexpressing a target of interest) and grow to 80-90% confluency. b. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 2 hours at 37°C.
2. Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice. Include a non-heated control.
3. Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
4. Western Blot Analysis: a. Normalize the protein concentrations for all samples. b. Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. c. Probe the membrane with primary antibodies specific for the predicted on-target (e.g., anti-VEGFR2) and a key off-target (e.g., anti-Aurora Kinase A). Also include a loading control (e.g., anti-GAPDH). d. Incubate with a secondary antibody and visualize the bands. Quantify the band intensities.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Hypothetical CETSA Results: For this compound, we would expect to see a rightward shift in the melting curves for both VEGFR2 and Aurora Kinase A in treated cells compared to the vehicle control, confirming that the compound engages both targets in a cellular environment.
B. Phosphoproteomics for Downstream Pathway Analysis
To understand the functional consequences of on- and off-target inhibition, mass spectrometry-based phosphoproteomics can be employed. This technique provides a global snapshot of the phosphorylation changes that occur in a cell upon inhibitor treatment, revealing which signaling pathways are modulated.[13]
Causality in Experimental Design: Kinase inhibitors exert their effects by blocking phosphorylation events. By quantifying changes in thousands of phosphosites simultaneously, we can map the inhibitor's impact on the cellular signaling network.[14] This can confirm the inhibition of the intended pathway (e.g., downstream effectors of VEGFR2) and uncover unexpected pathway modulations resulting from off-target activity (e.g., effects on mitotic spindle formation due to Aurora Kinase A inhibition).
1. Sample Preparation: a. Treat cells with this compound and a vehicle control. b. Lyse the cells, extract proteins, and digest them into peptides with trypsin.
2. Phosphopeptide Enrichment: a. Enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[14]
3. Mass Spectrometry and Data Analysis: a. Analyze the enriched phosphopeptides by LC-MS/MS. b. Identify and quantify the phosphopeptides. c. Perform pathway analysis on the differentially regulated phosphosites to identify enriched biological processes and signaling pathways.
Caption: Phosphoproteomics workflow for pathway analysis.
Hypothetical Phosphoproteomics Results: Treatment with this compound would be expected to decrease phosphorylation of known VEGFR2 substrates (e.g., PLCγ, ERK). Additionally, due to its off-target activity on Aurora Kinase A, we might observe changes in the phosphorylation of proteins involved in mitosis and cell cycle regulation.
Part 4: Context and Comparison with Alternative Inhibitors
To fully understand the character of this compound, its selectivity profile should be compared to other well-characterized inhibitors that target similar kinases. This provides crucial context for its potential therapeutic window and liabilities.
Table 2: Comparative Selectivity Profile
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Profile |
| This compound (Hypothetical) | VEGFR2, FGFR1 | Aurora Kinase A, SRC | Moderately Selective |
| Axitinib [3] | VEGFR1-3 | PLK4 | Highly Selective for VEGFRs |
| Sunitinib [6] | VEGFRs, PDGFRs, KIT, FLT3, RET | Multiple other kinases | Multi-Kinase (Promiscuous) |
| Staurosporine [6] | Most kinases | N/A | Pan-Kinase Inhibitor (Non-selective) |
This comparison highlights that our hypothetical compound is neither as selective as Axitinib nor as promiscuous as Sunitinib. Its significant off-target activity on Aurora Kinase A would be a key factor in deciding its future development path. While this could be a liability, it could also present an opportunity for a dual-inhibitor therapeutic strategy in certain cancers.
Conclusion: An Integrated Approach to Off-Target Assessment
Assessing the off-target effects of a novel kinase inhibitor like this compound is not a single experiment but an integrated, multi-faceted process. By starting with in silico predictions, moving to comprehensive in vitro profiling, and validating key findings in a cellular context with techniques like CETSA and phosphoproteomics, researchers can build a detailed and reliable understanding of a compound's selectivity.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Methoxy-1H-indazol-5-amine: A Comparative Guide Against the Kinase Inhibitor Standard, Pazopanib
Prepared by: Senior Application Scientist
Executive Summary
The discovery of novel kinase inhibitors is a critical endeavor in modern drug development. The indazole scaffold is a privileged structure, forming the core of numerous approved therapeutics. This guide presents a comprehensive framework for benchmarking a novel indazole-containing compound, 6-Methoxy-1H-indazol-5-amine, against a well-established clinical standard, Pazopanib. Pazopanib is an FDA-approved multi-kinase inhibitor, also built upon an indazole core, that targets key drivers of tumor angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]
This document provides a head-to-head comparison of physicochemical properties and outlines detailed, field-proven experimental protocols for evaluating biological activity. We describe an in vitro kinase assay to determine inhibitory potency (IC₅₀) against the primary target, VEGFR-2, and a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess functional cellular efficacy. The objective is to provide researchers with a robust, self-validating methodology to contextualize the performance of new chemical entities and make data-driven decisions in the drug discovery pipeline.
Introduction: The Rationale for Comparison
The indazole ring system is a cornerstone of medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] this compound is a novel compound representing a potential new entry into this chemical space.[5] To ascertain its therapeutic potential, it is essential to benchmark its performance against a "gold standard" compound that shares structural motifs and a related mechanism of action.
Pazopanib was selected as the ideal comparator for several reasons:
-
Structural Similarity: It is a clinically successful drug featuring a substituted indazole core.[3]
-
Established Mechanism of Action: Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor with well-characterized activity against VEGFRs, PDGFRs, and c-Kit.[6][7] Its primary anti-angiogenic effects are mediated through the inhibition of VEGFR-2.[3]
-
Extensive Public Data: A wealth of public data on its physicochemical properties, pharmacokinetics, and biological activity allows for a thorough and meaningful comparison.[8][9]
This guide will therefore use the VEGFR-2 signaling pathway as the primary biological context for comparing this compound with Pazopanib.
Physicochemical Properties: A Foundation for Drug-likeness
A compound's physical and chemical properties are fundamental determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary.
| Property | This compound | Pazopanib (hydrochloride) | Rationale & Significance |
| Molecular Formula | C₈H₉N₃O | C₂₁H₂₃N₇O₂S · HCl[3] | Defines the elemental composition and is the basis for molecular weight. |
| Molecular Weight | 163.18 g/mol [10] | 473.99 g/mol (as HCl salt) | Impacts diffusion and permeability. Lower MW is often favored for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | Predicted: 68.9 Ų | Predicted: 109.9 Ų | An indicator of membrane permeability. Values <140 Ų are generally associated with good cell penetration. |
| Aqueous Solubility | To be determined | pH-dependent: 0.65 mg/mL (pH 1.1)[11]; Practically insoluble >pH 4.[8] | Critical for absorption. Low solubility is a common challenge for kinase inhibitors (BCS Class II).[8][12] |
| pKa | To be determined | pK₁=2.1 (indazole), pK₂=6.4 (pyrimidine)[11] | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
Note: Properties for this compound are either calculated or require experimental determination as part of the benchmarking process.
Biological Target & Mechanism of Action: Inhibiting Angiogenesis
The primary target for this comparative analysis is VEGFR-2 , a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[13] In cancer, tumors exploit this process to secure a blood supply for growth and metastasis.[6]
The binding of the VEGF-A ligand to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[14] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[13][15][16] Kinase inhibitors like Pazopanib act by competitively binding to the ATP pocket of VEGFR-2, preventing its phosphorylation and blocking these downstream signals.[7]
Caption: VEGFR-2 signaling pathway and point of inhibition.
Head-to-Head Experimental Comparison
To quantitatively benchmark this compound, two core experiments are proposed: an in vitro biochemical assay and a cell-based functional assay.
Experiment 1: In Vitro VEGFR-2 Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase. The endpoint is the half-maximal inhibitory concentration (IC₅₀) , a key metric of potency.[17] A lower IC₅₀ value indicates a more potent compound.
Illustrative Data:
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | VEGFR-2 | TBD |
| Pazopanib | VEGFR-2 | 30 - 40[18] |
| Staurosporine (Control) | VEGFR-2 | ~5 |
Note: TBD = To Be Determined. Staurosporine is a non-selective, potent kinase inhibitor often used as a positive control.
Experiment 2: HUVEC Proliferation Assay (MTT Assay)
This assay assesses the compound's ability to inhibit the proliferation of endothelial cells, which is the ultimate biological goal of an anti-angiogenic agent. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[19] A reduction in the signal indicates cytotoxicity or cytostasis.
Illustrative Data:
| Compound | Cell Line | EC₅₀ (nM) |
| This compound | HUVEC | TBD |
| Pazopanib | HUVEC | ~80 |
| Doxorubicin (Control) | HUVEC | ~150 |
Note: TBD = To Be Determined. Doxorubicin is a common cytotoxic agent used as a positive control.
Detailed Experimental Protocols
Scientific rigor and reproducibility are paramount. The following protocols are designed to be self-validating systems.
Protocol: In Vitro Kinase Assay
This protocol is designed to determine the IC₅₀ value of test compounds against recombinant human VEGFR-2 kinase. A radiometric format using ³²P-labeled ATP is described, as it is a gold-standard, direct-measurement technique.[20]
Causality Behind Choices:
-
Enzyme: Recombinant, purified VEGFR-2 ensures the activity measured is specific to the target.
-
Substrate: A generic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) allows for broad applicability.
-
ATP Concentration: ATP is used at its Michaelis-Menten constant (Kₘ) for VEGFR-2. This ensures the assay is sensitive to competitive inhibitors, as the inhibitor and ATP are competing for the same binding site.[21]
Caption: Workflow for an in vitro radiometric kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Pazopanib, and Staurosporine in 100% DMSO, starting at a 1000x final concentration (e.g., 1 mM).
-
Reaction Mixture: In a 96-well plate, add in order:
-
25 µL Kinase Buffer (2X concentration).
-
5 µL of diluted compound or DMSO vehicle control.
-
10 µL of substrate/enzyme mix (recombinant VEGFR-2 and Poly(Glu, Tyr) substrate).
-
-
Initiation: Start the reaction by adding 10 µL of [γ-³²P]ATP solution (prepared in kinase buffer to a final concentration equal to the Kₘ of VEGFR-2).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes (determine linear range empirically).
-
Termination: Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Separation: Spot 25 µL from each well onto a P81 phosphocellulose filtermat.
-
Washing: Wash the filtermat three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Quantification: Allow the mat to dry, then measure incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: MTT Cell Proliferation Assay
This protocol measures the effect of the compounds on the viability and proliferation of HUVECs.
Causality Behind Choices:
-
Cell Line: HUVECs are primary human endothelial cells, providing a physiologically relevant model for angiogenesis.[13]
-
Assay Principle: The MTT assay relies on the conversion of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making inhibitory effects more pronounced.
-
MTT Addition: Add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for another 4 hours at 37°C. Viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[22]
-
Overnight Incubation: Leave the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and plot against the log of the compound concentration to determine the EC₅₀ value.
Discussion & Concluding Remarks
This guide establishes a rigorous framework for the initial characterization of this compound. The direct comparison against Pazopanib, an approved drug with a similar chemical core, provides immediate context for the experimental results.
-
An IC₅₀ value from the in vitro kinase assay will establish the compound's direct potency against the molecular target, VEGFR-2. A value comparable to or lower than Pazopanib would be highly encouraging.
-
The EC₅₀ value from the HUVEC proliferation assay will demonstrate the compound's functional efficacy in a relevant cellular context, integrating factors like cell permeability and off-target effects.
-
A significant drop-off in potency from the biochemical assay to the cellular assay (e.g., IC₅₀ << EC₅₀) could suggest poor cell permeability or efflux by cellular transporters, guiding future chemical optimization.
By following these self-validating protocols, researchers can generate high-quality, reproducible data. This enables a confident assessment of this compound's potential as a novel kinase inhibitor and informs the critical decision-making process for its advancement in the drug discovery pipeline.
References
- 1. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 2. Pazopanib - Wikipedia [en.wikipedia.org]
- 3. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. This compound - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. What is the solubility of Pazopanib hydrochloride?_Chemicalbook [chemicalbook.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. atcc.org [atcc.org]
- 20. In Vitro Kinase Assays | Revvity [revvity.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxy-1H-indazol-5-amine
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 6-Methoxy-1H-indazol-5-amine. Our aim is to provide you with the in-depth knowledge and practical steps necessary to ensure your safety and the integrity of your research. This document is structured to explain not just what to do, but why you are doing it, grounding every recommendation in established scientific and safety principles.
Understanding the Risks: A Proactive Approach to Safety
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1] Proactive implementation of appropriate PPE is the most effective strategy to mitigate these risks.
Hazard Summary for this compound
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| Causes skin irritation | GHS07 | Wash hands thoroughly after handling.[1] |
| Causes serious eye irritation | GHS07 | Wear protective gloves, clothing, and eye/face protection.[1] |
| May cause respiratory irritation | GHS07 | Use only outdoors or in a well-ventilated area.[1] |
| Harmful if swallowed | GHS07 | Do not eat, drink or smoke when using this product.[1] |
The Core of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the focus is on creating a complete barrier to prevent contact and inhalation.
Hand Protection: Your First Line of Defense
Causality: Aromatic amines can be absorbed through the skin. Therefore, selecting the correct gloves is critical. The choice of glove material should be based on its resistance to the specific chemical being handled.
Protocol:
-
Glove Selection: Nitrile gloves are a suitable initial choice for handling solid this compound due to their general chemical resistance. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always consult a glove compatibility chart for specific solvents if applicable.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing: To prevent skin contact with a contaminated glove, use a proper removal technique. Pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two ungloved fingers under the wrist of the remaining glove and peel it off, again turning it inside out and over the first glove.
-
Disposal: Dispose of contaminated gloves as hazardous waste in a designated container.[2]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Causality: this compound is a solid that can become airborne as dust, and it is classified as a serious eye irritant.[1] Therefore, robust eye and face protection is mandatory.
Protocol:
-
Minimum Requirement: Safety glasses with side shields that comply with ANSI Z87.1 or an equivalent standard are the minimum requirement.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a full-face shield worn over safety glasses is recommended.
-
Contact Lenses: While not a substitute for safety eyewear, if contact lenses are worn, it is crucial to wear non-vented goggles to prevent chemicals from getting trapped between the lens and the eye.
Protective Clothing: A Barrier for Your Body
Causality: To prevent accidental skin contact from spills or dust, appropriate protective clothing is essential.
Protocol:
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.
-
Apron: For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.
Respiratory Protection: Guarding Your Lungs
Causality: Since this compound can cause respiratory irritation, respiratory protection may be necessary, especially in poorly ventilated areas or when handling large quantities of the powder.[1]
Protocol:
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3][4] For a solid compound like this, a P95 or N95 particulate respirator may be appropriate. For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) may be necessary.[4]
-
Fit Testing: A crucial aspect of respirator use is a proper fit. All personnel required to wear respirators must be fit-tested annually.
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Experimental Workflow with Integrated Safety
Caption: Experimental workflow for handling this compound.
Disposal of Contaminated Materials
Protocol:
-
Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be treated as hazardous solid chemical waste.[2] Keep this waste separate from liquid and other incompatible waste streams.[2]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area.[2]
-
Pickup: Follow your institution's protocol for hazardous waste pickup and disposal.[2]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eyes | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5] |
| Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5] |
| Ingestion | Clean mouth with water. Get medical attention.[5] |
Conclusion: Safety as a Shared Responsibility
This guide provides a comprehensive framework for the safe handling of this compound. However, safety is a dynamic process that requires constant vigilance and a commitment to best practices. Always refer to your institution's Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for the chemicals you are working with. By integrating these principles into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
